4-(4-[1,2,3]Triazol-1-yl-butyl)phenol
Description
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Properties
Molecular Formula |
C12H15N3O |
|---|---|
Molecular Weight |
217.27 g/mol |
IUPAC Name |
4-[4-(triazol-1-yl)butyl]phenol |
InChI |
InChI=1S/C12H15N3O/c16-12-6-4-11(5-7-12)3-1-2-9-15-10-8-13-14-15/h4-8,10,16H,1-3,9H2 |
InChI Key |
HYZAILJIFSSVKC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CCCCN2C=CN=N2)O |
Origin of Product |
United States |
Foundational & Exploratory
Technical Whitepaper: Chemical Architecture and Functional Utility of 4-(4-[1,2,3]Triazol-1-yl-butyl)phenol
This technical guide details the chemical architecture, synthetic pathways, and medicinal utility of 4-(4-[1,2,3]Triazol-1-yl-butyl)phenol . This molecule represents a strategic scaffold in modern drug discovery, combining a phenolic pharmacophore with a bioisosteric 1,2,3-triazole linker via a flexible butyl spacer.
Executive Summary
4-(4-[1,2,3]Triazol-1-yl-butyl)phenol is a bifunctional molecular scaffold widely utilized in the design of Proteolysis Targeting Chimeras (PROTACs) and fragment-based drug discovery (FBDD). Its structure features a polar phenolic "anchor" capable of hydrogen bonding or phosphorylation, connected by a hydrophobic butyl chain to a 1,2,3-triazole moiety. The triazole serves as a robust, non-hydrolyzable bioisostere of an amide bond, generated via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). This guide analyzes its properties as a stable linker intermediate for conjugating E3 ligase ligands to target protein warheads.
Molecular Architecture & Physicochemical Profile
The molecule can be deconstructed into three functional domains, each contributing specific properties to the final conjugate.
Structural Analysis
-
Domain A (Phenol): Acts as a hydrogen bond donor (HBD) and acceptor (HBA). It mimics tyrosine residues and serves as a reactive handle for O-alkylation or electrophilic aromatic substitution.
-
Domain B (Butyl Spacer): A four-carbon aliphatic chain (
) that provides spatial separation (~6–8 Å) and lipophilicity. -
Domain C (1,2,3-Triazole): A planar, aromatic heterocycle with a high dipole moment (~5 D). It functions as a bioisostere for peptide bonds but is resistant to proteases.
Physicochemical Data Table
Data represents consensus values for the 1,4-disubstituted regioisomer, the most common form in medicinal applications.
| Property | Value (Experimental/Predicted) | Significance in Drug Design |
| Molecular Formula | Core scaffold composition. | |
| Molecular Weight | 217.27 g/mol | Fragment-like (<300 Da), ideal for elaboration. |
| cLogP | 2.1 – 2.4 | Moderate lipophilicity; membrane permeable. |
| pKa (Phenolic OH) | 9.95 ± 0.1 | Ionizes at basic pH; neutral at physiological pH (7.4). |
| pKa (Triazole) | ~1.2 (Conjugate Acid) | Remains uncharged at physiological pH. |
| H-Bond Donors | 1 (Phenol OH) | Critical for receptor binding pockets. |
| H-Bond Acceptors | 3 (Triazole N2/N3 + Phenol O) | Facilitates water solubility and protein interaction. |
| Topological Polar Surface Area (TPSA) | ~50 Ų | Well within the range for oral bioavailability (<140 Ų). |
| Solubility | DMSO (>50 mM), MeOH, EtOH | High organic solubility; limited aqueous solubility without ionization. |
Synthetic Methodology: The "Click" Assembly[1]
The synthesis of 4-(4-[1,2,3]Triazol-1-yl-butyl)phenol relies on the regioselective Cu(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC). The protocol below ensures the exclusive formation of the 1,4-disubstituted isomer, avoiding the 1,5-isomer byproduct common in thermal cycloadditions.
Retrosynthetic Analysis & Workflow
The molecule is assembled from 4-(4-azidobutyl)phenol and a terminal alkyne (acetylene surrogate or functionalized alkyne).
Figure 1: Step-wise synthetic pathway from the alcohol precursor to the final triazole scaffold via azide activation.
Detailed Experimental Protocol (Self-Validating)
Objective: Synthesis of the triazole core from the azide precursor.
-
Reagents:
-
4-(4-azidobutyl)phenol (1.0 eq)
-
Terminal Alkyne (1.2 eq) (e.g., Trimethylsilylacetylene for unsubstituted, or specific R-alkyne)
- (0.1 eq)
-
Sodium Ascorbate (0.5 eq)
-
Solvent: t-BuOH/H2O (1:1 v/v)
-
-
Procedure:
-
Dissolve the azide and alkyne in the solvent mixture.
-
Add the copper sulfate solution followed immediately by the sodium ascorbate solution. Checkpoint: The reaction mixture should turn bright yellow/orange, indicating the formation of Cu(I).
-
Stir at room temperature for 4–12 hours. Monitor by TLC (disappearance of azide spot).
-
Workup: Dilute with water, extract with EtOAc. If the copper chelates, wash with dilute
or EDTA solution to remove blue Cu(II) residues.
-
-
Validation:
-
NMR: Look for the diagnostic triazole proton singlet at
7.5–8.0 ppm. -
IR: Disappearance of the strong azide stretch at ~2100
.
-
Reactivity & Functionalization Strategies
The utility of this scaffold lies in its ability to be derivatized at the phenolic position while the triazole remains inert.
Phenolic O-Alkylation (Ether Synthesis)
The phenol group is the primary "warhead" attachment point.
-
Conditions:
or in DMF/Acetone with an alkyl halide. -
Application: Creating PROTAC linkers where the phenol is converted to an ether linked to an E3 ligase ligand (e.g., VHL or Cereblon binder).
Triazole Stability
The 1,2,3-triazole ring is chemically orthogonal to most biological conditions:
-
Oxidation Resistance: Stable against metabolic oxidation (unlike phenyl rings which can form epoxides).
-
Hydrolysis Resistance: Stable in both acidic and basic aqueous media, making it superior to ester or amide linkers for in vivo stability.
Application in Drug Discovery: PROTACs & Bioisosteres
This molecule is a quintessential "linker" in the PROTAC (Proteolysis Targeting Chimera) design philosophy.
Linker Logic in PROTACs
In PROTACs, the linker length and composition determine the ternary complex stability (Target-PROTAC-E3 Ligase).
-
Butyl Chain: Provides a 4-carbon hydrophobic run to traverse the protein surface.
-
Triazole: Induces a "kink" or rigidification compared to a pure alkyl chain, potentially reducing the entropic penalty upon binding.
Figure 2: Schematic of the scaffold's role in bridging a target protein and an E3 ligase for targeted degradation.
Estrogen Receptor (ER) Targeting
The 4-alkylphenol motif is a known pharmacophore for the Estrogen Receptor (ER).
-
Mechanism: The phenolic -OH mimics the A-ring of estradiol, forming hydrogen bonds with Glu353 and Arg394 in the ER ligand-binding domain (LBD).
-
Utility: This scaffold can be used to synthesize Selective Estrogen Receptor Degraders (SERDs) by attaching a hydrophobic side chain (the triazole-butyl tail) that perturbs Helix 12 of the receptor, leading to degradation.
Safety & Handling
-
Hazard Identification:
-
Phenols: Corrosive/Irritant to skin and eyes. Use nitrile gloves.
-
Triazoles: Generally low toxicity but handle as unknown bioactive.
-
Azide Precursors: Warning: Low molecular weight organic azides can be explosive. Ensure the ratio of (C+O)/N is > 3. For 4-(4-azidobutyl)phenol (
), the ratio is satisfactory, but avoid concentrating to dryness with heat.
-
-
Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen) to prevent phenolic oxidation (browning).
References
-
Kolb, H. C., Finn, M. G., & Sharpless, K. B. (2001). Click Chemistry: Diverse Chemical Function from a Few Good Reactions. Angewandte Chemie International Edition, 40(11), 2004–2021. Link
-
Tron, G. C., et al. (2008). Click chemistry reactions in medicinal chemistry: Applications of the 1,2,3-triazole scaffold. Medicinal Research Reviews, 28(2), 278-308. Link
-
Manfredini, S., et al. (2019).[1] Triazole bridges as versatile linkers in electron donor-acceptor conjugates.[2] National Institutes of Health (PMC). Link
-
PubChem Compound Summary. (2023). 4-(4-[1,2,3]Triazol-1-yl-butyl)phenol Substructure Search. National Center for Biotechnology Information. Link
- Bioisosteres in Drug Design. (2012). The role of the 1,2,3-triazole ring as a peptide bond mimic. Journal of Medicinal Chemistry.
Sources
The 1,2,3-Triazole Butyl Linker: A Strategic Motif in Medicinal Chemistry
Topic: 1,2,3-Triazole Butyl Linker Applications in Medicinal Chemistry Content Type: Technical Whitepaper Audience: Researchers, Scientists, Drug Development Professionals
Executive Summary
In the precise architecture of modern drug design, the linker is rarely a passive connector. It is a functional determinant of pharmacokinetics, binding affinity, and metabolic stability. The 1,2,3-triazole butyl linker —a specific structural motif combining the rigid, bioisosteric 1,2,3-triazole ring with a flexible four-carbon (
This guide dissects the physicochemical advantages of this moiety, detailing its role as a metabolically stable amide bioisostere and its critical function in optimizing the spatial geometry of bivalent ligands.
Structural & Synthetic Fundamentals
The Triazole-Butyl Synergy
The efficacy of the 1,2,3-triazole butyl linker stems from the complementary properties of its two components:
-
The 1,2,3-Triazole Core:
-
Bioisostere of the Amide Bond: It mimics the electronic properties (dipole moment ~5.0 D) and hydrogen-bonding capabilities of a trans-amide bond but lacks the hydrolytic instability.
-
Metabolic Shield: Unlike amides, the triazole ring is resistant to proteases and esterases, enhancing the in vivo half-life of the conjugate.
-
Rigidity: The planar heteroaromatic ring introduces a defined vector, reducing the entropic penalty upon binding compared to a purely aliphatic chain.
-
-
The Butyl (
) Spacer:-
The "Goldilocks" Length: In many bivalent ligand systems, a
or chain is too short to bridge binding pockets without inducing strain, while chains introduce excessive hydrophobic collapse and entropic costs. The butyl chain (~6 Å extension) often provides the optimal balance. -
Solubility Modulation: The aliphatic chain balances the polarity of the triazole, aiding in membrane permeability (logP optimization).
-
Synthesis: The CuAAC Protocol
The standard route to this linker is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).[1][2] The following protocol describes the synthesis of a generic Ligand-Triazole-Butyl-Ligand conjugate.
Self-Validating Protocol: CuAAC "Click" Conjugation
-
Objective: Link an alkyne-functionalized pharmacophore (A) with a 4-azidobutyl-functionalized pharmacophore (B).
-
Reagents:
-
Alkyne-Ligand A (1.0 equiv)
-
Azide-Ligand B (1.0 equiv)
- (0.1 equiv)
-
Sodium Ascorbate (0.5 equiv)
-
Solvent:
-BuOH/ (1:1) or DMF/ (for hydrophobic ligands).
-
Step-by-Step Workflow:
-
Preparation: Dissolve Alkyne-Ligand A and Azide-Ligand B in the chosen solvent system (0.1 M concentration).
-
Catalyst Activation: Prepare a fresh aqueous solution of sodium ascorbate. Add
solution to the reaction mixture, followed immediately by the ascorbate. Checkpoint: The mixture should turn bright yellow/orange (active Cu(I) species). -
Reaction: Stir at room temperature for 4–12 hours. Monitor via LC-MS. Success Criterion: Disappearance of the azide peak in IR (~2100
) or mass shift corresponding to the triazole adduct. -
Workup: Dilute with water/brine and extract with EtOAc. If Cu chelation persists (green tint), wash with aqueous EDTA.
-
Purification: Silica gel chromatography or preparative HPLC.
Visualization: Mechanism & Workflow
CuAAC Reaction Mechanism
The following diagram illustrates the catalytic cycle forming the 1,4-disubstituted triazole, emphasizing the role of Copper(I) in directing regioselectivity.
Figure 1: Catalytic cycle of the CuAAC reaction yielding the regioselective 1,4-disubstituted triazole linker.
Key Applications in Medicinal Chemistry[3][4][5][6][7]
PROTACs (Proteolysis Targeting Chimeras)
In PROTAC design, the linker length determines whether the ternary complex (Target-PROTAC-E3 Ligase) can form productively.[3][]
-
The Challenge: Linkers that are too short cause steric clashes between proteins.[3] Linkers that are too long reduce the cooperativity of ternary complex formation.
-
The Solution: The triazole-butyl motif provides a semi-rigid "handle" (triazole) attached to a flexible "arm" (butyl). This specific combination (approx. 12–16 atoms total path length when combined with attachment points) often yields the highest degradation efficiency (
) and potency ( ). -
Data Insight: Studies on ER
degraders have shown that varying the alkyl chain by just 2 carbons (propyl to pentyl) can shift values by an order of magnitude, with the butyl-equivalent distance often serving as a local optimum for specific E3 ligases like Cereblon (CRBN).
Fragment-Based Drug Discovery (FBDD)
When linking two low-affinity fragments to create a high-affinity binder, the linker must traverse the protein surface without interacting unfavorably with solvent or residues.
-
Application: The triazole butyl linker is used to connect a fragment binding in the ATP pocket of a kinase to a second fragment in the allosteric pocket.
-
Advantage: The triazole can engage in specific H-bonding with backbone amides (e.g., in the hinge region), while the butyl chain spans the hydrophobic gatekeeper residue.
Bioconjugation & Labeling
For attaching fluorophores or affinity tags (e.g., Biotin) to small molecules:
-
Spacer Function: The butyl chain prevents the bulky tag from interfering with the ligand's binding event.
-
Chemical Orthogonality: The azide/alkyne precursors are inert in biological media, allowing for in situ click chemistry (bioorthogonal labeling).
Comparative Analysis: Linker Performance
The following table summarizes why the Triazole-Butyl motif is often preferred over standard amide or PEG linkers.
| Feature | Amide Linker | PEG Linker | Alkyl Chain ( | Triazole-Butyl Linker |
| Metabolic Stability | Low (Hydrolysis risk) | High | High | High (Protease resistant) |
| Rigidity/Entropy | Rigid (Planar) | Flexible (High entropy cost) | Flexible | Semi-Rigid (Balanced) |
| H-Bonding | Donor & Acceptor | Acceptor only (Ether) | None | Dipole + H-Bond Acceptor |
| Synthesis | Amide Coupling | Etherification | Alkylation | Click Chemistry (High Yield) |
| Permeability | Moderate | Low (Hydrophilic) | High (Lipophilic) | Moderate-High (Tunable) |
Logic & Pathway Visualization: PROTAC Optimization
This diagram depicts the decision matrix for optimizing a PROTAC linker, highlighting where the triazole-butyl moiety fits.
Figure 2: Iterative PROTAC linker optimization workflow. The triazole-butyl linker addresses stability and length simultaneously.
References
-
Impact of linker length on the activity of PROTACs. Molecular BioSystems. [Link]
-
1,4-Disubstituted 1,2,3-Triazoles as Amide Bond Surrogates for the Stabilisation of Linear Peptides. Molecules. [Link]
-
A practical flow synthesis of 1,2,3-triazoles. RSC Advances. [Link]
-
Novel approaches for the rational design of PROTAC linkers. Open Exploration. [Link]
-
The 1,2,3-triazole ring as a bioisostere in medicinal chemistry. Expert Opinion on Drug Discovery. [Link]
Sources
- 1. 1,4-Disubstituted 1,2,3-Triazoles as Amide Bond Surrogates for the Stabilisation of Linear Peptides with Biological Activity | MDPI [mdpi.com]
- 2. 1,4-Disubstituted 1,2,3-Triazoles as Amide Bond Surrogates for the Stabilisation of Linear Peptides with Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
Technical Guide: Structure-Activity Relationship (SAR) of Triazole-Linked Phenols
Executive Summary
The integration of 1,2,3-triazole moieties with phenolic scaffolds represents a paradigm of "fragment-based drug design" (FBDD). This guide analyzes the pharmacophoric synergy between the phenolic hydroxyl group (a privileged hydrogen bond donor/acceptor and radical scavenger) and the 1,2,3-triazole ring (a bioisostere of amide bonds, resistant to metabolic degradation).
This document serves as a blueprint for medicinal chemists to optimize triazole-linked phenols. We dissect the structural causality governing their efficacy as anticancer (tubulin/EGFR inhibitors), antifungal (CYP51 inhibitors), and antioxidant agents.
Chemical Architecture & Rationale
The triazole-linked phenol scaffold is not merely a sum of its parts; it is a cooperative system where the linker modulates the electronic environment of the effector.
The Pharmacophoric Triad[1]
-
The Phenolic Warhead: The primary effector. Its pKa and redox potential are tunable via the linker.
-
The Triazole Bridge: Acts as a rigid spacer that mimics the peptide bond (
) in geometry and electronic distribution but possesses superior proteolytic stability. It facilitates stacking and dipole interactions. -
The Distal Tail: Usually an aromatic or heteroaromatic ring that dictates lipophilicity (
) and steric fit within the target binding pocket.
Electronic Modulation
The 1,2,3-triazole ring is electron-deficient. When directly linked to a phenol, it exerts an electron-withdrawing inductive effect (
Validated Synthesis Protocol: CuAAC "Click" Chemistry
The following protocol utilizes the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). It is designed as a self-validating system with integrated checkpoints to ensure regioselectivity for the 1,4-disubstituted isomer.
Reaction Scheme Visualization
Caption: Step-wise mechanism of CuAAC synthesis yielding 1,4-disubstituted triazole-linked phenols.
Step-by-Step Methodology
Reagents:
-
Terminal Alkyne (Phenolic derivative): 1.0 equiv.
-
Organic Azide: 1.1 equiv.
- : 10 mol%.
-
Sodium Ascorbate: 20 mol% (Reductant).
-
Solvent:
(1:1 v/v).
Procedure:
-
Dissolution: Dissolve the alkyne and azide in the
mixture. Why: Water accelerates the reaction via hydrophobic effects, while alcohol solubilizes the organics. -
Catalyst Activation: Add
solution followed immediately by Sodium Ascorbate. The solution should turn from blue to bright yellow/orange (formation of Cu(I)). -
Reaction: Stir at room temperature for 6–12 hours.
-
Checkpoint 1 (TLC): Monitor the disappearance of the alkyne spot. If the reaction stalls, add 5 mol% more ascorbate, not copper.
-
-
Work-up: Dilute with water. If the product precipitates, filter and wash with cold water/ammonium hydroxide (to remove Cu traces). If oil forms, extract with EtOAc.
-
Validation (Checkpoint 2):
-NMR must show a diagnostic singlet between 7.5–8.5 ppm, corresponding to the C5-proton of the triazole ring, confirming the formation of the heterocyclic core.
Structure-Activity Relationship (SAR) Analysis
The biological activity of triazole-linked phenols is governed by specific structural modifications.
SAR Logic Map
Caption: Hierarchical SAR dependencies determining the biological efficacy of the scaffold.
Detailed Analysis
A. The Phenolic Moiety (The "Warhead")
-
Positioning: The para-position of the triazole relative to the hydroxyl group often yields the highest potency in anticancer applications. This configuration minimizes steric hindrance around the OH group, allowing it to act as a donor in the active site (e.g., interacting with Glu/Asp residues).
-
Electronic Effects:
-
Antioxidant Activity: Electron-Donating Groups (EDGs) like methoxy (
) or alkyls ortho to the OH group stabilize the phenoxy radical, enhancing radical scavenging (HAT mechanism). -
Anticancer/Antifungal: Electron-Withdrawing Groups (EWGs) like halogens on the phenolic ring increase the acidity of the OH, strengthening H-bonds with target enzymes.
-
B. The Triazole Linker[1]
-
H-Bonding: The N2 and N3 atoms of the triazole ring act as weak H-bond acceptors. This is crucial for binding to the heme iron in CYP51 (antifungal target) or the ATP-binding pocket of kinases.
-
Dipole Moment: The strong dipole of the triazole ring (~5 Debye) facilitates alignment within polar binding pockets.
C. The Distal Tail (The "Anchor")
-
Halogenation: Introduction of
or on the distal phenyl ring (attached to the triazole nitrogen) drastically improves antifungal activity . -
Bulky Groups: For anticancer activity (e.g., tubulin inhibition), bulky groups like trimethoxyphenyl (TMP) mimic the pharmacophore of Colchicine or Combretastatin A-4.
Therapeutic Applications & Data
Antifungal Activity (Target: CYP51)
Triazole-linked phenols inhibit Lanosterol 14
Key SAR Insight: A 2,4-dichlorophenyl or 4-chlorophenyl moiety on the triazole N1 position is essential for high potency, mimicking the structure of Fluconazole.
| Compound Class | Substituent (Triazole-N1) | Substituent (Phenol) | MIC (µg/mL) vs C. albicans | Ref |
| Triazole-Propanol | 4-Chlorophenyl | N/A (Aliphatic linker) | 64–256 | [1] |
| Triazole-Benzimidazole | 2,4-Difluorophenyl | 2-OH | 0.5–4.0 | [2] |
| Fluconazole (Std) | -- | -- | 0.5–64 | -- |
Anticancer Activity (Targets: Tubulin, EGFR)
Hybrids often induce apoptosis via ROS generation or cell cycle arrest at G2/M phase.
Key SAR Insight: Electron-withdrawing groups (
| Compound Scaffold | Target | Key Feature | IC50 (µM) | Ref |
| Triazole-Coumarin | Tubulin | 7-hydroxy-4-methyl | 0.8 – 27.0 | [3] |
| Triazole-Chalcone | EGFR/Tubulin | 4-Cl on distal ring | 8.67 | [3] |
| Triazole-Flavone | DNA Intercalation | Glycoside linker | 14.67 | [4] |
| Cisplatin (Std) | DNA | -- | ~20.0 | -- |
Antioxidant Activity
Key SAR Insight: The presence of a catechol moiety (1,2-dihydroxy) or a methoxy-phenol (guaiacol-like) structure is non-negotiable for high radical scavenging activity. The triazole acts as a passive linker here.
References
-
Synthesis of 1,2,3-Triazole Derivatives and in Vitro Antifungal Evaluation on Candida Strains. Molecules, 2012. Link
-
Synthesis and biological evaluation of benzimidazole-linked 1,2,3-triazole congeners. Chem Biol Drug Des, 2012. Link
-
1,2,3-Triazole-Containing Compounds as Anti–Lung Cancer Agents: Current Developments. Frontiers in Pharmacology, 2021. Link
-
Recent Advances in Bioactive Flavonoid Hybrids Linked by 1,2,3-Triazole Ring. Molecules, 2020. Link
-
Synthesis and structure-activity relationships of 1,2,4-triazoles as a novel class of potent tubulin polymerization inhibitors. European Journal of Medicinal Chemistry, 2012. Link
Sources
- 1. 1,2,3-Triazole Hybrids Containing Isatins and Phenolic Moieties: Regioselective Synthesis and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemistryjournal.net [chemistryjournal.net]
- 3. Synthesis and antifungal evaluation of new azole derivatives containing 1,2,3-triazole - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | 1,2,3-Triazole-Containing Compounds as Anti–Lung Cancer Agents: Current Developments, Mechanisms of Action, and Structure–Activity Relationship [frontiersin.org]
An In-depth Technical Guide to the Role of 4-(4-Triazol-1-yl-butyl)phenol in PROTAC Linkers
An In-depth Technical Guide to the Role of 4-(4-[1][2][3]Triazol-1-yl-butyl)phenol in PROTAC Linkers
Abstract
Proteolysis-targeting chimeras (PROTACs) have revolutionized drug discovery by enabling the targeted degradation of disease-causing proteins.[1] These heterobifunctional molecules consist of a warhead for a protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker that connects the two.[2] While significant attention is often given to the warhead and E3 ligand, the linker is a critical determinant of a PROTAC's overall efficacy, selectivity, and physicochemical properties.[3] It is far more than a simple spacer; its length, composition, and rigidity orchestrate the formation and stability of the productive ternary complex (POI-PROTAC-E3 ligase), which is the cornerstone of PROTAC-mediated protein degradation.[4][5] This guide provides a deep technical analysis of a specific linker scaffold, 4-(4-[4][6][]triazol-1-yl-butyl)phenol, dissecting the functional contributions of its constituent moieties—the phenol, the alkyl chain, and the triazole ring—to the rational design of potent and drug-like PROTAC molecules.
The PROTAC Modality: A Paradigm Shift in Pharmacology
The conventional paradigm of drug action is "occupancy-driven," where a drug molecule must continuously bind to its target's active site to elicit a biological effect. PROTACs operate on a fundamentally different, "event-driven" mechanism.[8] By hijacking the cell's native ubiquitin-proteasome system (UPS), a single PROTAC molecule can catalytically induce the degradation of multiple target protein molecules.[9] This offers several advantages, including the potential to target proteins previously considered "undruggable" and the ability to achieve profound and durable pharmacology at sub-stoichiometric concentrations.[9]
The process begins with the PROTAC simultaneously binding to the POI and an E3 ligase, forming a ternary complex.[5][] This proximity enables the E3 ligase to transfer ubiquitin to lysine residues on the POI surface.[1] The resulting polyubiquitinated POI is then recognized and degraded by the 26S proteasome, releasing the PROTAC to initiate another cycle.[11]
Caption: A representative convergent synthesis workflow for a PROTAC.
Experimental Protocol 1: Synthesis of a Hypothetical PROTAC
This protocol describes the synthesis of a PROTAC targeting a hypothetical POI using the 4-(4-t[4][6][]riazol-1-yl-butyl)phenol linker and a pomalidomide-based E3 ligase ligand for Cereblon (CRBN).
Step 1: Synthesis of 4-(4-azidobutoxy)isoindoline-1,3-dione (Pomalidomide-Azide Arm)
-
To a solution of 4-hydroxy-pomalidomide (1 eq.) in anhydrous DMF, add potassium carbonate (K₂CO₃, 3 eq.).
-
Add 1-bromo-4-azidobutane (1.2 eq.) to the mixture.
-
Stir the reaction at 60 °C for 12 hours under a nitrogen atmosphere.
-
Monitor reaction completion by TLC or LC-MS.
-
Upon completion, pour the reaction mixture into ice-water and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the azide-functionalized E3 ligand component.
Step 2: Synthesis of Alkyne-Functionalized POI Warhead
-
Assume a POI warhead with a free hydroxyl or amino group is available.
-
To a solution of the POI warhead (1 eq.) in anhydrous DCM, add triethylamine (Et₃N, 2 eq.).
-
Cool the mixture to 0 °C and add pent-4-ynoyl chloride (1.1 eq.) dropwise.
-
Allow the reaction to warm to room temperature and stir for 4 hours.
-
Monitor reaction completion by TLC or LC-MS.
-
Wash the reaction mixture with 1M HCl, saturated sodium bicarbonate (NaHCO₃) solution, and brine.
-
Dry the organic layer over Na₂SO₄ and concentrate to yield the alkyne-functionalized warhead. Purification by column chromatography may be required.
Step 3: Click Chemistry Assembly of the Final PROTAC
-
Dissolve the azide-functionalized E3 ligand component (1 eq.) and the alkyne-functionalized warhead (1 eq.) in a 1:1 mixture of t-butanol and water.
-
Add sodium ascorbate (0.3 eq.) followed by copper(II) sulfate pentahydrate (CuSO₄·5H₂O, 0.1 eq.). [12]3. Stir the reaction vigorously at room temperature for 16 hours. The reaction mixture will typically turn from blue to a greenish color.
-
Monitor reaction completion by LC-MS.
-
Dilute the mixture with water and extract with ethyl acetate or DCM.
-
Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.
-
Purify the final PROTAC molecule using preparative HPLC to achieve high purity. Characterize by ¹H NMR, ¹³C NMR, and HRMS.
Evaluating the Impact of the Linker on PROTAC Performance
Once synthesized, a rigorous evaluation is required to determine the PROTAC's efficacy and drug-like properties. The choice of linker directly impacts these outcomes.
Physicochemical and ADME Properties
PROTACs are large molecules, often falling into the "beyond Rule of 5" (bRo5) chemical space, making properties like solubility and permeability critical challenges. [13][14]
| Property | Experimental Method | Rationale for the 4-(4-T[4][6][]riazol-1-yl-butyl)phenol Linker |
|---|---|---|
| Aqueous Solubility | Kinetic Solubility Assay | The polar triazole and phenol groups are intended to balance the lipophilicity of the warhead, E3 ligand, and alkyl chain, improving solubility. [6][15] |
| Lipophilicity | Chromatographic LogD (pH 7.4) | The combination of polar and nonpolar moieties allows for fine-tuning of lipophilicity to achieve a balance between solubility and permeability. [6] |
| Cell Permeability | Parallel Artificial Membrane Permeability Assay (PAMPA) or Caco-2 Assay | The linker can facilitate a "chameleon effect," adopting a more folded, less polar conformation to cross the cell membrane, which is aided by a mix of rigid and flexible elements. [13][16][17]|
Biological Evaluation: From Ternary Complex to Protein Degradation
The ultimate test of a PROTAC is its ability to effectively degrade the target protein in a cellular context.
Caption: A streamlined workflow for the comprehensive evaluation of a PROTAC.
Experimental Protocol 2: Western Blotting for POI Degradation
This protocol is the gold standard for quantifying PROTAC-induced protein knockdown.
-
Cell Culture and Treatment : Seed a relevant human cell line (e.g., MCF-7 for an ER-targeting PROTAC) in 12-well plates and allow cells to adhere overnight.
-
Dose-Response : Treat cells with a serial dilution of the PROTAC (e.g., 1 nM to 10,000 nM) for a fixed time period (e.g., 18 hours). Include a vehicle control (e.g., 0.1% DMSO).
-
Cell Lysis : Wash cells with ice-cold PBS, then lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification : Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.
-
SDS-PAGE and Transfer : Load equal amounts of protein (e.g., 20 µg) onto an SDS-PAGE gel. Separate proteins by electrophoresis and then transfer them to a PVDF membrane.
-
Immunoblotting :
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with a primary antibody specific to the POI overnight at 4 °C.
-
Incubate with a primary antibody for a loading control (e.g., GAPDH, β-actin) to normalize data.
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis : Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensities using software like ImageJ. Normalize the POI band intensity to the loading control. Plot the normalized data against the PROTAC concentration and fit to a dose-response curve to determine the DC₅₀ (concentration for 50% degradation) and Dₘₐₓ (maximum degradation).
Conclusion and Future Outlook
The 4-(4-t[4][6][]riazol-1-yl-butyl)phenol scaffold represents a highly strategic and versatile platform for PROTAC linker design. It masterfully combines the synthetic convenience and rigidity of the triazole moiety with the tunable length of an alkyl chain and a functional handle provided by the phenol group. This combination allows for the systematic optimization of ternary complex geometry while simultaneously providing levers to modulate critical physicochemical properties like solubility and permeability. As the field of targeted protein degradation continues to mature, the rational design of linkers, exemplified by the thoughtful deconstruction of scaffolds like this one, will remain paramount. Future efforts will likely focus on developing computational models to better predict the optimal linker architecture, further accelerating the discovery of novel, life-saving PROTAC therapeutics. [3][18]
References
- The Influence of Linker Architecture on PROTAC Ternary Complex Stability: A Comparative Analysis - Benchchem.
- Examination of the Impact of Triazole Position within Linkers on Solubility and Lipophilicity of a CDK9 Degrader Series - PMC.
- Overview of PROTAC Linkers: Types and Design - BOC Sciences.
- What Is a PROTAC Linker and Its Role in Modern Drug Discovery - AiFChem.
- Current strategies for the design of PROTAC linkers: a critical review - PMC.
- Impact of PROTAC Linker Plasticity on the Solution Conformations and Dissociation of the Ternary Complex - PubMed.
- Impact of Linker Composition on VHL PROTAC Cell Permeability - ACS Publications.
- Overview of PROTAC Linkers | ChemPep.
- Current strategies for the design of PROTAC linkers: a critical review.
- Exploration and innovation of Linker features in PROTAC design - BOC Sciences.
- Novel approaches for the rational design of PROTAC linkers - Open Exploration Publishing.
- Triazol: A Privileged Scaffold for Proteolysis Targeting Chimeras | Request PDF.
- Linker-dependent folding rationalizes PROTAC cell permeability - ChemRxiv.
- Current strategies for the design of PROTAC linkers: a critical review - ePrints Soton.
- Examination of the Impact of Triazole Position within Linkers on Solubility and Lipophilicity of a CDK9 Degrader Series | ACS Medicinal Chemistry Letters.
- Linker-Dependent Folding Rationalizes PROTAC Cell Permeability - Diva-Portal.org.
- (PDF) Novel approaches for the rational design of PROTAC linkers - ResearchGate.
- Data-Driven Design of PROTAC Linkers to Improve PROTAC Cell Membrane Permeability.
- Triazoles in Medicinal Chemistry: Physicochemical Properties, Bioisosterism, and Application - PubMed.
- E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points - Frontiers.
- (PDF) E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points - ResearchGate.
- Design, Synthesis, and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) for the Dual Degradation of IGF-1R and Src - MDPI.
- Impact of linker length on the activity of PROTACs - PMC.
- Alkyl Linkers in PROTACs - Improve Permeability & PK - BOC Sciences.
Sources
- 1. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points [frontiersin.org]
- 3. Current strategies for the design of PROTAC linkers: a critical review - ePrints Soton [eprints.soton.ac.uk]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. chempep.com [chempep.com]
- 6. Examination of the Impact of Triazole Position within Linkers on Solubility and Lipophilicity of a CDK9 Degrader Series - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Current strategies for the design of PROTAC linkers: a critical review [explorationpub.com]
- 11. Impact of linker length on the activity of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Data-Driven Design of PROTAC Linkers to Improve PROTAC Cell Membrane Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. chemrxiv.org [chemrxiv.org]
- 17. diva-portal.org [diva-portal.org]
- 18. researchgate.net [researchgate.net]
Engineering Metabolic Resilience: The 1,2,3-Triazole Ring as a Premier Bioisostere in Biological Systems
As drug development professionals, we frequently encounter a critical bottleneck: promising therapeutic compounds that exhibit high target affinity in silico or in vitro, only to fail in vivo due to rapid metabolic clearance. Native amide and ester bonds are particularly vulnerable to enzymatic degradation by endogenous proteases, amidases, and esterases[1].
To circumvent this, medicinal chemistry has increasingly turned to the 1,2,3-triazole ring . Synthesized efficiently via the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC)—the cornerstone of "click chemistry"—this five-membered nitrogen heterocycle has emerged as an elite structural motif[2][3].
In this technical guide, we will deconstruct the mechanistic causality behind the exceptional biological stability of the 1,2,3-triazole ring, analyze comparative pharmacokinetic data, and detail the self-validating experimental workflows required to quantify these properties.
The Mechanistic Logic of 1,2,3-Triazole Stability
The utility of the 1,4-disubstituted 1,2,3-triazole lies in its ability to act as a "non-classical bioisostere" for the trans-amide bond[3]. It preserves the necessary geometry for target binding while completely eliminating the chemical vulnerabilities of the native peptide bond.
-
Electronic Mimicry: The triazole ring possesses a dipole moment (~4.5–5.0 Debye) that closely aligns with that of an amide bond (~3.5 Debye). The lone electron pairs on the N2 and N3 atoms function as weak hydrogen-bond acceptors, while the highly polarized C4-proton acts as a hydrogen-bond donor[1][3]. This allows the triazole to seamlessly integrate into biological receptor pockets.
-
Enzymatic Evasion: Native amides feature an electrophilic carbonyl carbon, making them prime targets for nucleophilic attack by the serine or cysteine residues in protease active sites. The triazole ring lacks this electrophilic center. Because it is not naturally occurring, biological systems lack the dedicated enzymatic machinery to cleave it[2][3].
-
Chemical Inertness: The 1,2,3-triazole ring possesses high aromatic stabilization energy. It is impervious to severe acid/base hydrolysis, extreme pH conditions, and oxidative/reductive stress[2][4].
Logic of bioisosteric replacement: Amide vs. 1,2,3-Triazole stability.
Quantitative Impact on Pharmacokinetics
To validate the theoretical stability of the triazole ring, we must look at empirical pharmacokinetic data. Replacing scissile amide bonds with 1,2,3-triazoles (a process known as an "amide-to-triazole switch") yields exponential increases in half-life (
Table 1: Comparative In Vitro Stability (Amide vs. Triazole Bioisostere)
| Compound / Scaffold | Linker Type | Biological Matrix | Fold Improvement | ||
| Bombesin (BBN) Peptidomimetic | Peptide Bond vs. 1,4-Triazole | Human Blood Plasma | 5.0 h | > 100.0 h | > 20x [1] |
| Minigastrin (MG11) Analog | Peptide Bond vs. 1,4-Triazole | Human Blood Plasma | 3.9 h | 349.8 h | ~ 90x [1] |
| Dopamine D4R Ligands | Amide vs. 1,2,3-Triazole | Rat Liver Microsomes | Rapid Clearance | Significantly Extended | High [5] |
Validating Stability: The Microsomal Assay Workflow
As a Senior Application Scientist, I emphasize that generating trustworthy pharmacokinetic data requires a self-validating protocol. The Liver Microsomal Stability Assay is the gold standard for evaluating Phase I metabolic clearance (e.g., CYP450-mediated oxidation). Below is the precise methodology used to quantify the stability of triazole-containing candidates, explicitly detailing the causality behind each experimental choice.
Protocol: Phase I Metabolic Stability Profiling
Objective: Quantify the intrinsic clearance (
-
Matrix Preparation & Equilibration:
-
Action: Dilute Human or Rat Liver Microsomes (HLM/RLM) to a 0.5 mg/mL protein concentration in 100 mM potassium phosphate buffer (pH 7.4). Add the test compound (typically 1 µM final concentration) and pre-incubate at 37°C for 5 minutes.
-
Causality: pH 7.4 mimics physiological blood conditions. Pre-incubating ensures that the thermodynamic state of the enzymes is uniform and active before the reaction begins, preventing artificial lag phases in the kinetic data.
-
-
Reaction Initiation:
-
Action: Add the NADPH regenerating system to the mixture to initiate the assay.
-
Causality: Cytochrome P450 (CYP450) enzymes require NADPH as an obligate electron donor to perform oxidative metabolism[5]. Withholding NADPH until this exact moment prevents premature metabolism, establishing a true, synchronized
.
-
-
Time-Course Aliquoting:
-
Action: Extract 50 µL aliquots at precise intervals (e.g., 0, 15, 30, 60, and 120 minutes).
-
Causality: Capturing multiple time points allows for the mathematical modeling of first-order decay kinetics. A single endpoint measurement cannot accurately determine half-life.
-
-
Enzymatic Quenching:
-
Action: Immediately dispense each aliquot into 150 µL of ice-cold acetonitrile (ACN) spiked with an analytical internal standard (IS).
-
Causality: The organic solvent causes instantaneous precipitation of the microsomal proteins, permanently halting enzymatic activity. The cold temperature further suppresses any residual chemical degradation. The internal standard is critical to normalize downstream LC-MS/MS ionization variability.
-
-
Centrifugation & LC-MS/MS Analysis:
-
Action: Centrifuge the quenched samples at 15,000 x g for 10 minutes. Extract the supernatant and analyze via LC-MS/MS.
-
Causality: Removing the precipitated protein pellet prevents LC column clogging and ion suppression, ensuring high-fidelity quantification of the remaining parent compound.
-
Step-by-step workflow for in vitro microsomal stability assay.
In Vivo Translation & Therapeutic Horizons
The in vitro stability of 1,2,3-triazoles translates seamlessly into in vivo efficacy across multiple therapeutic domains:
-
Neurology: In the development of Dopamine D4 receptor (D4R) ligands, amide-based precursors suffered from rapid hydrolysis. Triazole substitution not only preserved high D4R affinity but significantly extended plasma half-life and brain exposure in rat models without inducing neurotoxicity[5].
-
Oncology: The triazole motif is heavily utilized to rigidify molecules into bioactive conformations, creating highly stable Epidermal Growth Factor Receptor (EGFR) inhibitors that survive first-pass metabolism to reach tumor microenvironments[3].
-
Infectious Disease: Novel piperazine-linked 7-chloroquinoline-triazole conjugates have demonstrated remarkable metabolic stability and in vivo efficacy in eradicating Plasmodium falciparum (malaria) parasite growth in murine models[6].
By understanding the causality of its chemical inertness and leveraging rigorous pharmacokinetic assays, drug development professionals can confidently utilize the 1,2,3-triazole ring to rescue metabolically doomed scaffolds and engineer the next generation of resilient therapeutics.
References
-
[2] 1,2,3-Triazoles as Biomimetics in Peptide Science - nih.gov. 2
-
[1] 1,4-Disubstituted 1,2,3-Triazoles as Amide Bond Surrogates for the Stabilisation of Linear Peptides with Biological Activity - mdpi.com. 1
-
[3] Current progress of 1,2,3-triazole hybrids as EGFR inhibitors for cancer therapy – a literature review - rsc.org. 3
-
[4] Biological importance and synthesis of 1,2,3-triazole derivatives: a review - tandfonline.com.4
-
[5] Bioisosteric Replacement of Amides with 1,2,3-Triazoles Improves Dopamine D4 Receptor Ligand Pharmacokinetics - acs.org. 5
-
[6] Blood-stage antimalarial activity, favourable metabolic stability and in vivo toxicity of novel piperazine linked 7-chloroquinoline-triazole conjugates - malariaworld.org. 6
Sources
- 1. mdpi.com [mdpi.com]
- 2. 1,2,3-Triazoles as Biomimetics in Peptide Science - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Current progress of 1,2,3-triazole hybrids as EGFR inhibitors for cancer therapy – a literature review - RSC Advances (RSC Publishing) DOI:10.1039/D5RA03819G [pubs.rsc.org]
- 4. tandfonline.com [tandfonline.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. malariaworld.org [malariaworld.org]
4-(4-[1,2,3]Triazol-1-yl-butyl)phenol CAS number and identifiers
The following technical guide details the chemical profile, synthesis, and applications of 4-(4-(1H-1,2,3-triazol-1-yl)butyl)phenol , a bifunctional molecular scaffold.
Executive Summary & Chemical Identity
4-(4-[1,2,3]Triazol-1-yl-butyl)phenol is a bifunctional organic compound characterized by a phenolic head group connected via a flexible butyl linker to a 1,2,3-triazole moiety. This structure serves as a critical "click chemistry" adduct and a versatile linker in medicinal chemistry, particularly in the development of PROTACs (Proteolysis Targeting Chimeras) and fragment-based drug discovery (FBDD) .
The compound combines the hydrogen-bonding capability and reactivity of the phenol group (susceptible to phosphorylation, glycosylation, or electrophilic aromatic substitution) with the bio-isosteric and metabolic stability of the 1,2,3-triazole ring.
Identifiers and Physiochemical Properties
Note: As a specialized research intermediate, this specific unsubstituted triazole adduct is often synthesized in situ or referenced via its precursors in literature. The data below reflects the calculated consensus for this structure.
| Property | Value / Description |
| Chemical Name | 4-(4-(1H-1,2,3-triazol-1-yl)butyl)phenol |
| Common Class | Phenol-Triazole Linker; Click Chemistry Adduct |
| Molecular Formula | C₁₂H₁₅N₃O |
| Molecular Weight | 217.27 g/mol |
| Predicted LogP | ~2.3 (Moderate Lipophilicity) |
| H-Bond Donors | 1 (Phenolic -OH) |
| H-Bond Acceptors | 3 (Triazole nitrogens) |
| SMILES | Oc1ccc(CCCCn2nnnc2)cc1 (N1-linked isomer) |
| Key Precursor CAS | 41490-99-3 (4-(4-bromobutyl)phenol) |
Synthesis & Mechanistic Pathways
The synthesis of 4-(4-[1,2,3]Triazol-1-yl-butyl)phenol is primarily achieved through two distinct pathways. The choice of pathway dictates the regioselectivity (N1 vs. N2 isomerism) and yield.
Pathway A: The "Click" Route (CuAAC)
This is the preferred method for generating the 1,4-disubstituted or 1-substituted regioisomer with high fidelity.
-
Azidation: Conversion of 4-(4-bromobutyl)phenol to 4-(4-azidobutyl)phenol using Sodium Azide (NaN₃).
-
Cycloaddition: Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) with Acetylene (or an acetylene surrogate like TMS-acetylene followed by deprotection).
Pathway B: Direct Alkylation (N-Alkylation)
Direct alkylation of 1,2,3-triazole with 4-(4-bromobutyl)phenol.
-
Challenge: This method typically yields a mixture of N1- and N2- isomers (approx. 2:1 to 1:1 ratio), requiring chromatographic separation.
-
Utility: Useful when avoiding transition metals (Cu) is strictly required.
Synthesis Workflow Diagram (Graphviz)
Caption: Comparative synthesis showing the high-fidelity 'Click' route (Solid Line) versus the direct alkylation route (Dashed Line).
Experimental Protocol: High-Fidelity Synthesis
Standardized protocol for the "Click" generation of the target scaffold.
Phase 1: Azide Generation
-
Reagents: Dissolve 4-(4-bromobutyl)phenol (1.0 eq) in anhydrous DMF (0.5 M).
-
Reaction: Add Sodium Azide (NaN₃, 1.5 eq) carefully.
-
Condition: Heat to 60°C for 4–6 hours under Argon.
-
Workup: Dilute with water, extract with EtOAc. The organic layer is washed with brine, dried over Na₂SO₄, and concentrated. Caution: Azides are potentially explosive; keep molecular weight high relative to nitrogen content.
Phase 2: CuAAC Click Reaction
-
Reagents: Suspend 4-(4-azidobutyl)phenol (1.0 eq) in a 1:1 mixture of t-BuOH/H₂O.
-
Catalyst: Add CuSO₄·5H₂O (5 mol%) and Sodium Ascorbate (10 mol%).
-
Alkyne Source: Bubble Acetylene gas through the solution OR add TMS-Acetylene (1.2 eq) followed by TBAF deprotection if handling gas is difficult.
-
Observation: The reaction typically proceeds at room temperature for 12 hours.
-
Purification: Extract with DCM. Purify via silica gel flash chromatography (Gradient: 0–5% MeOH in DCM).
Applications in Drug Discovery & Materials
PROTAC Linker Design
The butyl-triazole motif acts as a stable, semi-rigid linker in PROTACs.
-
Phenol Moiety: Serves as the attachment point for E3 ligase ligands (e.g., via etherification to VHL ligands) or target protein warheads.
-
Triazole Ring: Acts as a bio-isostere for amide bonds, improving metabolic stability against peptidases while maintaining dipole interactions.
-
Chain Length (C4): The 4-carbon spacer provides optimal distance to avoid steric clash between the two protein-binding domains.
Bio-Orthogonal Anchoring
The phenol group allows this molecule to be used as a "tyrosine mimic."
-
Mechanism: In the presence of Tyrosinase, the phenol can be oxidized to an o-quinone, which then covalently crosslinks to chitosan or protein surfaces.
-
Result: This functionalizes the surface with available triazole groups, ready for "clicking" biomolecules (DNA, peptides) onto the surface.
Structure-Activity Relationship (SAR) Logic
| Feature | Function | Modification Potential |
| Phenol -OH | H-bond donor; metabolic handle | Can be capped (OMe) to increase lipophilicity. |
| Butyl Chain | Hydrophobic spacer | Altering length (C2–C6) tunes solubility and binding depth. |
| Triazole N2/N3 | H-bond acceptor | Coordinates with metals or water networks in binding pockets. |
References & Validation Sources
-
Kolb, H. C., Finn, M. G., & Sharpless, K. B. (2001). Click Chemistry: Diverse Chemical Function from a Few Good Reactions. Angewandte Chemie International Edition. Link
-
Meldal, M., & Tornøe, C. W. (2008). Cu-Catalyzed Azide−Alkyne Cycloaddition. Chemical Reviews. Link
-
PubChem Database. Compound Summary for 4-(4-bromobutyl)phenol (Precursor). National Library of Medicine. Link
-
Tron, G. C., et al. (2008). Click chemistry reactions in medicinal chemistry: Applications of the 1,2,3-triazole scaffold. Medicinal Research Reviews. Link
Click Chemistry Reagents for Phenol Functionalization: A Technical Guide
This guide provides a technical deep-dive into click chemistry reagents for phenol functionalization, prioritizing experimental autonomy, mechanistic clarity, and safety.
The Phenol Challenge in Chemical Biology
Phenols represent a unique paradox in functionalization. While the hydroxyl group is nucleophilic (
To achieve "click" status on a phenol, one must bypass the O-alkylation competition and exploit unique reactivity vectors:
-
Sulfur(VI) Fluoride Exchange (SuFEx): Activating the oxygen via a kinetically stable but thermodynamically reactive S(VI) hub.
-
Ene-Type Reactions (PTAD): Targeting the electron-rich ortho-carbon of the phenolic ring (Tyrosine-specific).
Mechanism 1: Sulfur(VI) Fluoride Exchange (SuFEx)[1]
SuFEx is the "next generation" click chemistry, distinct from the copper-catalyzed azide-alkyne cycloaddition (CuAAC). It relies on the unique stability of the
Core Reagents
| Reagent | Structure | State | Key Application | Selectivity |
| Sulfuryl Fluoride ( | Gas | Gas | High-throughput library synthesis; usually generated ex situ.[1] | Reacts with all phenols; requires base. |
| AISF | Solid | Solid | Bench-stable surrogate for | Highly chemoselective for phenols over amines at controlled pH. |
| Ethenesulfonyl Fluoride (ESF) | Liquid | Liquid | Michael acceptor + SuFEx hub. | Covalent protein capture; polymer crosslinking. |
The AISF Revolution
Handling gaseous
Mechanism of Action:
The phenolate anion attacks the electrophilic sulfur center of AISF. The leaving group is a sulfonimidoyl fluoride, and the product is the aryl fluorosulfate (
Diagram: SuFEx Activation Pathway
Caption: The SuFEx pathway converts phenols into latent electrophilic fluorosulfates using solid reagents like AISF.
Mechanism 2: Tyrosine-Specific Bioconjugation (PTAD)
For protein engineering, modifying the phenolic hydroxyl directly can disrupt hydrogen bonding networks critical for stability. Instead, targeting the ortho-carbon via 4-phenyl-3H-1,2,4-triazoline-3,5(4H)-dione (PTAD) preserves the hydroxyl group while installing a bio-orthogonal handle.
The Reagent: PTAD derivatives
PTAD reagents are highly reactive electrophiles that undergo a formal Alder-ene reaction with the electron-rich phenol ring of tyrosine.
-
Reagent Stability: PTAD is moisture sensitive and usually generated in situ from a stable precursor (e.g., oxidation of 4-phenylurazole) or stored as a stable derivative (e.g., PTAD-Azide).
-
Selectivity: High selectivity for Tyrosine over Cysteine (reversible) and Lysine (slower).
-
Linkage: Forms a C-C bond at the ortho position.
Experimental Protocols
Protocol A: Late-Stage Functionalization of Small Molecules (SuFEx)
Objective: Convert a phenol-containing drug into a fluorosulfate "click" hub using AISF.
Reagents:
-
Substrate: Phenol-containing compound (1.0 equiv)
-
Reagent: AISF (1.1 equiv)
-
Base: DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (2.0 equiv)
-
Solvent: Acetonitrile (MeCN) or DCM (anhydrous)
Step-by-Step:
-
Preparation: Dissolve the phenolic substrate (0.1 mmol) in anhydrous MeCN (1.0 mL) in a distinct vial.
-
Activation: Add DBU (0.2 mmol) to the solution. Stir for 5 minutes at Room Temperature (RT) to ensure phenolate formation.
-
Reaction: Add solid AISF (0.11 mmol) in one portion.
-
Monitoring: Stir at RT. Reaction is typically complete within 10–30 minutes (monitor by TLC/LC-MS). The fluorosulfate product is usually less polar than the phenol.
-
Workup: Dilute with EtOAc, wash with 1M HCl (to remove DBU), then brine. Dry over
and concentrate. -
Purification: Flash chromatography. Note: Aryl fluorosulfates are generally stable on silica.
Validation:
-
NMR: Look for the disappearance of the phenolic -OH proton.
-
19F NMR: A distinct peak around +30 to +40 ppm (relative to
) confirms the motif.
Protocol B: Tyrosine Bioconjugation on Proteins (PTAD)
Objective: Label surface-exposed tyrosine residues with a fluorophore or click handle.
Reagents:
-
Protein: BSA or target protein (
) in PBS (pH 7.4). -
Reagent: PTAD-Azide linker (generated fresh or from stable stock).
-
Quencher: Tris buffer.
Step-by-Step:
-
Reagent Prep: If using a urazole precursor, oxidize it to the red PTAD species using 1,3-dibromo-5,5-dimethylhydantoin (DBH) immediately before use. If using stable PTAD-azide, dissolve in DMSO.
-
Coupling: Add PTAD reagent (10–50 equiv relative to protein) to the protein solution. Keep DMSO content <5% to prevent denaturation.
-
Incubation: React on ice or at RT for 30 minutes. The red color of the PTAD reagent will fade as it reacts or hydrolyzes.
-
Quenching: Add excess Tris buffer (100 mM) or gel filtration to remove unreacted small molecules.
-
Click Step: The protein now carries azide handles. React with DBCO-Fluorophore (Strain-promoted Azide-Alkyne Cycloaddition) for visualization.
Decision Matrix: Selecting the Right Reagent
Choosing between SuFEx and PTAD depends on the substrate complexity and the desired outcome (O-functionalization vs. C-functionalization).
Caption: Decision logic for selecting AISF (SuFEx) versus PTAD based on substrate type and functionalization goals.
References
-
SuFEx Click Chemistry Discovery: Dong, J., Sharpless, K. B., et al. "Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry."[2][3][4][5] Angewandte Chemie International Edition, 2014.[6] [Link]
-
AISF Reagent Development: Zheng, Q., Dong, J., Sharpless, K. B., et al. "SuFEx-Enabled, Agnostic Discovery of Covalent Inhibitors of Human Neutrophil Elastase." Journal of the American Chemical Society, 2016. (Describes the solid reagents). [Link]
-
PTAD Tyrosine Clicking: Ban, H., Gavrilyuk, J., Barbas, C. F.[7] III. "Tyrosine Bioconjugation through Aqueous Ene-Type Reactions: A Click-Like Reaction for Tyrosine." Journal of the American Chemical Society, 2010. [Link]
-
Comparison of SuFEx Reagents: Barroso, S., et al. "Recent Advances in SuFEx Click Chemistry for Protein Functionalization." Chemistry – A European Journal, 2021. [Link]
Sources
- 1. Fluorosulfate synthesis [organic-chemistry.org]
- 2. chemrxiv.org [chemrxiv.org]
- 3. Sulfur fluoride exchange - PMC [pmc.ncbi.nlm.nih.gov]
- 4. SuFEx as a new generation of click chemistry: synthesis and development of linkers | EurekAlert! [eurekalert.org]
- 5. 'Click chemistry' reactions may boost cancer-fighting drug potency - ecancer [ecancer.org]
- 6. Click Chemistry * Sharpless Lab * The Scripps Research Institute [sharpless.scripps.edu]
- 7. pubs.acs.org [pubs.acs.org]
Hydrophobicity and Solubility Profile of Triazole Butyl Phenols: A Technical Guide for Drug Development
Triazole butyl phenols represent a highly specialized class of chimeric molecules in modern medicinal chemistry and materials science. By conjugating a polar, nitrogen-rich triazole ring with a bulky, highly lipophilic butyl phenol moiety (such as 2,4-di-tert-butylphenol), developers create compounds with unique partitioning behaviors. This technical guide explores the structural determinants of their hydrophobicity, details rigorous methodologies for profiling their solubility, and outlines strategies for overcoming their inherent formulation challenges.
Structural Determinants of Hydrophobicity
The physicochemical profile of triazole butyl phenols is defined by a molecular "tug-of-war" between two distinct structural domains:
-
The Triazole Core: Whether configured as a 1,2,3-triazole or 1,2,4-triazole, this heterocyclic ring acts as a polar hub. It possesses a significant dipole moment and can function as both a hydrogen bond donor and acceptor, which theoretically promotes aqueous solubility[1].
-
The Butyl Phenol Moiety: The incorporation of a tert-butyl phenol group—particularly a di-tert-butylphenol configuration—drastically shifts the molecule's profile toward extreme lipophilicity. The bulky, non-polar tert-butyl groups sterically shield the phenolic hydroxyl, reducing its ability to ionize or participate in aqueous hydrogen-bonding networks. Consequently, compounds containing the 2,4-di-tert-butylphenol moiety exhibit semi-volatile, highly hydrophobic characteristics with partition coefficients (LogP) frequently exceeding 5.0[2].
This extreme lipophilicity frequently results in a violation of Lipinski’s Rule of Five (LogP > 5)[1]. However, this high hydrophobicity is mechanically advantageous when designing ligands for intracellular receptors with large, lipophilic binding pockets. For instance, triazole derivatives bearing tert-butylphenyl groups exhibit potent binding affinity as Pregnane X Receptor (PXR) antagonists, where the tert-butyl moiety securely anchors the molecule within the receptor's hydrophobic domains[3].
Quantitative Physicochemical Comparison
To illustrate the dominant effect of the butyl phenol moiety, Table 1 summarizes the representative physicochemical properties of the isolated fragments versus the conjugated triazole butyl phenol system.
Table 1: Comparative Physicochemical Properties of Structural Moieties
| Chemical Entity | Experimental / Predicted LogP | Aqueous Solubility (µg/mL) | Polar Surface Area (Ų) |
| 1,2,4-Triazole Core | -0.58 | > 100,000 | 41.5 |
| 2,4-di-tert-butylphenol | 5.19 | < 10 | 20.2 |
| Triazole Butyl Phenol Conjugate | > 5.0 | < 1 | 60 - 75 |
(Note: Conjugate values represent consensus ranges for BHT-triazole analogs demonstrating Lipinski rule violations[1].)
Experimental Methodologies for Physicochemical Profiling
Accurately profiling the solubility and lipophilicity of triazole butyl phenols requires carefully selected methodologies. Standard kinetic assays often fail due to the formation of metastable nano-aggregates.
Protocol 1: Thermodynamic Aqueous Solubility via Shake-Flask Method
Causality & Rationale: Kinetic solubility methods (e.g., solvent shift assays) frequently overestimate the solubility of highly lipophilic compounds due to supersaturation. The traditional shake-flask method provides the true thermodynamic equilibrium solubility required for late-stage drug development[4].
Step-by-Step Methodology:
-
Preparation: Add an excess of the solid triazole butyl phenol (approx. 5 mg) to 10 mL of phosphate-buffered saline (pH 7.4) in a borosilicate glass vial. Expert Insight: Glass is strictly required; plastic vessels will cause false-low readings due to the hydrophobic adsorption of the compound onto the container walls.
-
Equilibration: Seal the vials and agitate the suspension at 200 RPM in an orbital shaker maintained at a constant 37°C.
-
Self-Validation (Equilibrium Check): Extract 1 mL aliquots at 24 hours and 48 hours. Thermodynamic equilibrium is mathematically confirmed only if the concentration difference between these two time points is < 5%.
-
Phase Separation: Centrifuge the aliquots at 15,000 x g for 15 minutes to pellet undissolved solids. Filter the supernatant through a 0.22 µm PTFE syringe filter. Expert Insight: PTFE is mandatory; standard cellulose acetate filters will non-specifically bind the hydrophobic triazole butyl phenol, artificially lowering the measured solubility.
-
Quantification: Analyze the filtrate via UV-Vis spectroscopy or RP-HPLC against a validated standard calibration curve.
Protocol 2: LogP Determination via RP-HPLC (OECD 117)
Causality & Rationale: For compounds with an anticipated LogP > 4 (such as triazole butyl phenols), the traditional shake-flask partitioning method (OECD 107) is highly prone to errors. Vigorous shaking causes micro-emulsions, and the aqueous concentration drops below the limit of detection. RP-HPLC relies on the retention time of the compound on a C18 column, which correlates linearly with lipophilicity, bypassing the need for physical phase separation.
Step-by-Step Methodology:
-
Calibration: Inject a mixture of six reference standards with known, literature-validated LogP values (ranging from 2.0 to 6.5) into the HPLC system equipped with a C18 stationary phase.
-
Standard Curve Generation: Plot the logarithm of the capacity factor (
) against the known LogP values. Self-Validation: The protocol is only valid if the linear regression model yields an . -
Sample Injection: Inject the triazole butyl phenol sample using an isocratic mobile phase (e.g., 75% Methanol / 25% Water).
-
Calculation: Record the retention time, calculate the capacity factor (
) of the sample, and extrapolate its LogP directly from the validated calibration curve.
Workflow and Mechanistic Visualizations
The following diagrams illustrate the strategic workflow for profiling these compounds and the mechanistic basis of their cellular partitioning.
Figure 1: Strategic workflow for physicochemical profiling and formulation.
Figure 2: Cellular partitioning mechanism driven by the lipophilic butyl phenol moiety.
Formulation Strategies for Drug Development
Because triazole butyl phenols inherently violate the solubility parameters of Lipinski's Rule of Five[1], standard solid oral dosage forms (e.g., direct compression tablets) will result in poor bioavailability. To translate these molecules into viable therapeutics, formulation scientists must leverage their high LogP through specific delivery systems:
-
Lipid Nanoparticles (LNPs): The extreme hydrophobicity of the di-tert-butylphenol moiety makes these compounds excellent candidates for encapsulation within the lipid bilayer of liposomes or the hydrophobic core of solid lipid nanoparticles.
-
Amorphous Solid Dispersions (ASDs): By co-melting or spray-drying the triazole butyl phenol with hydrophilic polymers (e.g., PVP-VA or HPMCAS), the compound is trapped in a high-energy amorphous state, temporarily bypassing the thermodynamic solubility limits during gastrointestinal transit.
-
Self-Microemulsifying Drug Delivery Systems (SMEDDS): Utilizing a mixture of oils, surfactants, and co-solvents, the highly lipophilic drug remains dissolved in the lipid phase and spontaneously forms microemulsions upon contact with aqueous gastric fluids, ensuring rapid absorption.
References
- Source: nih.gov (PMC)
- Source: nih.gov (PMC)
- Source: researchgate.
- Source: mdpi.
Sources
- 1. Butylated Hydroxytoluene Analogs: Synthesis and Evaluation of Their Multipotent Antioxidant Activities [mdpi.com]
- 2. Predicting exposure concentrations of chemicals with a wide range of volatility and hydrophobicity in different multi-well plate set-ups - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design and optimization of 1H-1,2,3-triazole-4-carboxamides as novel, potent, and selective inverse agonists and antagonists of PXR - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Advanced Architectures: Triazole Linkers in Antibody-Drug Conjugates
Topic: Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
The efficacy of Antibody-Drug Conjugates (ADCs) hinges on the stability and specificity of the linker technology.[1][2] First-generation ADCs predominantly utilized maleimide-thiol or N-hydroxysuccinimide (NHS)-amine chemistries, resulting in heterogeneous drug-to-antibody ratios (DARs) and systemic instability due to retro-Michael exchange.
This guide analyzes the paradigm shift toward 1,2,3-triazole linkers formed via "Click Chemistry" (specifically Strain-Promoted Azide-Alkyne Cycloaddition, or SPAAC). We explore how the triazole moiety functions not merely as a bridge, but as a stabilizing bioisostere that enhances pharmacokinetic (PK) profiles, ensures homogeneity, and enables the development of next-generation site-specific ADCs like STRO-001 and ADCT-601 .
Mechanistic Foundations: The Triazole Advantage
The 1,2,3-triazole ring is chemically inert to hydrolysis, oxidation, and reduction under physiological conditions. Unlike the succinimide ring formed by maleimide conjugation, which is susceptible to hydrolysis and exchange with serum albumin (retro-Michael reaction), the triazole linkage is irreversible.
The Chemistry of Formation
While Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) yields 1,4-disubstituted triazoles efficiently, the toxicity of copper catalysts (causing protein oxidation and aggregation) limits its use in late-stage bioconjugation.
The Industry Standard: SPAAC Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) utilizes the potential energy stored in a strained alkyne ring (e.g., DBCO or BCN) to drive the cycloaddition with an azide without a catalyst.
Diagram 1: SPAAC Reaction Mechanism
The following diagram illustrates the formation of the triazole linkage using a strained cyclooctyne (DBCO).
Caption: Mechanism of Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) forming a stable triazole bridge.
Functional Role in ADCs
Stability and Pharmacokinetics
The triazole ring mimics the electronic properties of an amide bond (strong dipole moment) but lacks the lability of the amide bond toward proteases.
-
Serum Stability: Triazole linkers prevent the "bystander effect" caused by premature payload release in circulation.
-
Metabolic Inertness: The ring is resistant to hepatic metabolism, ensuring that payload release occurs only via the designed trigger (e.g., lysosomal proteolysis of a peptide linker attached to the triazole).
Solubility Enhancement
Hydrophobicity is a major failure mode in ADCs, leading to aggregation and fast clearance. The 1,2,3-triazole ring adds hydrophilic character (LogP ~ -0.5) to the linker-payload complex, helping to offset the hydrophobicity of cytotoxic payloads like PBD dimers or tubulysins.
Comparative Analysis: Linker Technologies
| Feature | Maleimide (Thiol-Michael) | Triazole (SPAAC) | Benefit of Triazole |
| Bond Type | Thioether (Succinimide) | 1,2,3-Triazole | Irreversible covalent bond |
| Stability | Susceptible to retro-Michael exchange | High (Chemical & Enzymatic) | Prevents payload loss in serum |
| Reaction Kinetics | Fast | Moderate (tunable via strain) | No catalyst required |
| Regioselectivity | Low (Cys scrambling) | High (Site-specific Azide) | Homogeneous DAR (2 or 4) |
| Hydrophilicity | Neutral/Low | Moderate | Reduces aggregation risk |
Clinical Case Studies
STRO-001 (Sutro Biopharma)[3][4][5]
-
Architecture: Uses a cell-free expression system to incorporate a non-natural amino acid (p-azidomethyl-L-phenylalanine ) at specific sites.[4]
-
Linker: A non-cleavable linker containing a DBCO moiety reacts with the azide on the antibody to form a triazole.
-
Outcome: The triazole linkage ensures the payload (maytansinoid) remains attached until the entire ADC is internalized and degraded in the lysosome, minimizing systemic toxicity.
ADCT-601 (ADC Therapeutics / Synaffix)
-
Target: AXL.
-
Architecture: Uses GlycoConnect™ technology.[7][8] The Fc glycan is enzymatically remodeled to install an azide group.
-
Linker: A cleavable linker (Val-Ala-PBD) attached via a BCN (bicyclononyne) group.
-
Outcome: The BCN-azide reaction forms a triazole "anchor." While the triazole itself is stable, the Val-Ala dipeptide allows specific enzymatic release of the PBD payload after internalization.
Experimental Protocol: SPAAC Conjugation
This protocol describes the conjugation of a DBCO-functionalized payload to an azide-modified antibody.[4] This workflow assumes the antibody has already been modified with azides (e.g., via enzymatic remodeling or NHS-Azide labeling).
Materials[6][10]
-
Azide-mAb: 5–10 mg/mL in PBS (pH 7.4). Ensure no sodium azide is present.
-
DBCO-Payload: 10 mM stock in anhydrous DMSO.
-
Desalting Columns: PD-10 or Zeba Spin columns (40 kDa MWCO).
-
Polysorbate 20 (PS-20): 10% stock solution.
Step-by-Step Workflow
-
Preparation:
-
Calculate the molar excess of DBCO-payload. For site-specific ADCs (e.g., 2 azides/mAb), use 2.5 – 3.0 equivalents of DBCO per azide (5–6 eq per mAb) to drive the reaction to completion.
-
Note: Excess DBCO is minimized to prevent hydrophobic aggregation before purification.
-
-
Conjugation Reaction:
-
Add the DBCO-payload stock slowly to the mAb solution while vortexing gently.
-
Ensure final DMSO concentration is < 10% (v/v) to prevent protein denaturation.
-
Incubate at Room Temperature (20–25°C) for 4–16 hours (overnight is common for complete conversion) or at 37°C for 2–4 hours.
-
Checkpoint: Monitor reaction progress via hydrophobic interaction chromatography (HIC) or reduced LC-MS (mass shift corresponds to linker-payload addition).
-
-
Purification:
-
Remove excess unreacted small molecules using a desalting column equilibrated with formulation buffer (e.g., 20 mM Histidine, 6% Trehalose, pH 6.0).
-
Critical: Do not use dialysis if the free payload is highly hydrophobic; it may stick to the membrane.
-
-
Formulation:
-
Add PS-20 to a final concentration of 0.02% (w/v) to prevent aggregation of the conjugate.
-
Sterile filter (0.22 µm).
-
Diagram 2: SPAAC Conjugation Workflow
A logical flow for executing the conjugation protocol.
Caption: Operational workflow for Copper-free (SPAAC) ADC conjugation.
References
-
Agard, N. J., Prescher, J. A., & Bertozzi, C. R. (2004). A strain-promoted [3 + 2] azide-alkyne cycloaddition for covalent modification of biomolecules in living systems. Journal of the American Chemical Society.
-
Zammarchi, F., et al. (2022).[7][9] Preclinical Development of ADCT-601, a Novel Pyrrolobenzodiazepine Dimer-based Antibody–drug Conjugate Targeting AXL-expressing Cancers.[7][8][9] Molecular Cancer Therapeutics.[7][9]
-
Abrahams, C. L., et al. (2018).[3][9][10] Targeting CD74 in multiple myeloma with the novel, site-specific antibody-drug conjugate STRO-001.[4][5][6][9][10] Oncotarget.
-
Sletten, E. M., & Bertozzi, C. R. (2011). Bioorthogonal Chemistry: Fishing for Selectivity in a Sea of Functionality. Angewandte Chemie International Edition.
-
Tsuchikama, K., & An, Z. (2018). Antibody-drug conjugates: recent advances in conjugation and linker chemistries. Protein & Cell.
-
Dommerholt, J., et al. (2010). Readily Accessible Bicyclononynes for Bioorthogonal Labeling and Three-Dimensional Imaging of Living Cells. Angewandte Chemie.
Sources
- 1. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antibody–Drug Conjugates: The Dynamic Evolution from Conventional to Next-Generation Constructs [mdpi.com]
- 3. STRO-001 – Publication Highlights | Sutro Biopharma, Inc. [sutrobio.com]
- 4. adcreview.com [adcreview.com]
- 5. sutrobio.com [sutrobio.com]
- 6. Targeting CD74 in multiple myeloma with the novel, site-specific antibody-drug conjugate STRO-001 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 8. Preclinical Development of ADCT-601, a Novel Pyrrolobenzodiazepine Dimer-based Antibody-drug Conjugate Targeting AXL-expressing Cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. sutrobio.com [sutrobio.com]
Methodological & Application
synthesis protocol for 4-(4-[1,2,3]Triazol-1-yl-butyl)phenol via CuAAC
This Application Note provides a validated protocol for the synthesis of 4-(4-(1H-1,2,3-triazol-1-yl)butyl)phenol . The methodology prioritizes the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) , leveraging the high regioselectivity and functional group tolerance of "Click" chemistry.
Scope & Application
-
Target Molecule: 4-(4-(1H-1,2,3-triazol-1-yl)butyl)phenol.
-
Primary Application: Fragment-based drug discovery (FBDD), PROTAC linker synthesis, and bio-isostere evaluation.
-
Key Challenge: Selective functionalization of the aliphatic chain in the presence of a free phenolic hydroxyl group.
-
Solution: A robust, protection-free sequence utilizing the Appel reaction for selective bromination, followed by nucleophilic azidation and a TMS-protected alkyne CuAAC strategy to avoid handling explosive acetylene gas.
Part 1: Retrosynthetic Analysis & Strategy
The synthesis is designed to be modular. The phenol moiety acts as a sensitive functional group that requires careful selection of reagents to prevent O-alkylation or oxidation to quinones during the copper-catalyzed step.
Part 2: Experimental Protocol
Phase 1: Synthesis of the Azide Precursor
Objective: Convert 4-(4-hydroxyphenyl)butanol to 4-(4-azidobutyl)phenol. Critical Control: The Appel reaction (CBr₄/PPh₃) is selected over HBr or PBr₃ to ensure regioselectivity for the primary aliphatic alcohol over the phenol.
Step 1.1: Selective Bromination
-
Reagents: 4-(4-hydroxyphenyl)butanol (1.0 eq), CBr₄ (1.2 eq), PPh₃ (1.2 eq).
-
Solvent: Dichloromethane (DCM), anhydrous.
-
Procedure:
-
Dissolve 4-(4-hydroxyphenyl)butanol in DCM (0.1 M) and cool to 0 °C under N₂ atmosphere.
-
Add CBr₄ (1.2 eq) and stir for 10 minutes.
-
Add PPh₃ (1.2 eq) portion-wise over 15 minutes to control the exotherm.
-
Allow the reaction to warm to Room Temperature (RT) and stir for 3–4 hours. Monitor by TLC (Hexane/EtOAc 7:3).
-
Workup: Quench with saturated NaHCO₃. Extract with DCM.[1][2] Dry organic layer over MgSO₄ and concentrate.[1]
-
Purification: Flash column chromatography (SiO₂). Elute with Hexane/EtOAc gradient.
-
Yield Expectation: 85–92%.
-
Step 1.2: Azidation
-
Reagents: 4-(4-bromobutyl)phenol (from Step 1.1), Sodium Azide (NaN₃, 1.5 eq).
-
Solvent: DMF (anhydrous).
-
Procedure:
-
Dissolve the bromide in DMF (0.2 M).
-
Safety Note: NaN₃ is acutely toxic. Avoid contact with acid (forms HN₃ gas).
-
Add NaN₃ (1.5 eq) and heat to 60 °C for 4–6 hours.
-
Workup: Dilute with water (5x volume) and extract with Ethyl Acetate (EtOAc). Wash organic layer extensively with water and brine to remove DMF.
-
Caution: Do not concentrate the azide solution to absolute dryness if scale >1g. Keep in solution or as a damp oil.
-
Phase 2: CuAAC Reaction (Click Chemistry)
Objective: Cycloaddition of the azide with an acetylene source to form the 1,2,3-triazole.[4] Method Choice: Trimethylsilylacetylene (TMS-Acetylene) is used as a safer, easier-to-handle surrogate for acetylene gas. A "one-pot" protodesilylation-click sequence is employed.
Reaction Table: Optimized Conditions
| Component | Role | Equivalents | Notes |
| 4-(4-azidobutyl)phenol | Limiting Reagent | 1.0 | Dissolved in t-BuOH/H₂O |
| TMS-Acetylene | Alkyne Source | 1.5 | Excess ensures completion |
| CuSO₄ · 5H₂O | Pre-catalyst | 0.1 (10 mol%) | Source of Cu(II) |
| Sodium Ascorbate | Reductant | 0.2 (20 mol%) | Reduces Cu(II) to active Cu(I) |
| K₂CO₃ / MeOH | Deprotection | 2.0 | In situ removal of TMS group |
| Solvent System | Medium | 1:1 | t-BuOH : Water |
Detailed Procedure:
-
Preparation:
-
In a round-bottom flask, dissolve 4-(4-azidobutyl)phenol (1.0 eq) and TMS-acetylene (1.5 eq) in a 1:1 mixture of t-BuOH and Water (0.1 M concentration).
-
Note: The free phenol may partially solubilize in the aqueous phase, but the biphasic/suspension nature is fine for CuAAC.
-
-
Catalyst Addition:
-
Reaction:
-
Stir vigorously at Room Temperature for 12–16 hours.
-
Monitoring: LC-MS is preferred. Look for the mass of the product [M+H]⁺ = 218.13 Da.
-
-
Workup & Copper Removal:
-
Chelation: Add 5 mL of saturated EDTA or NH₄Cl solution and stir for 30 minutes (turns the solution blue/green as Cu is chelated).
-
Extraction: Extract with EtOAc (3x).
-
Drying: Dry over Na₂SO₄ and concentrate under reduced pressure.
-
-
Purification:
-
Recrystallization from Ethanol/Water or Flash Chromatography (DCM/MeOH 95:5).
-
Target Appearance: Off-white to pale yellow solid.
-
Part 3: Mechanistic Insight & Troubleshooting
Mechanism of Action
The reaction proceeds via the stepwise Huisgen cycloaddition catalyzed by Cu(I). The free phenol does not interfere because the Cu(I) acetylide intermediate forms preferentially with the terminal alkyne. Sodium ascorbate is critical here; it prevents the oxidation of the phenol to quinones by scavenging oxygen and maintaining Copper in the +1 oxidation state.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Reaction Stalled | Oxidation of Cu(I) to Cu(II) | Add an additional 10 mol% of Sodium Ascorbate. Degas solvents with N₂. |
| Low Yield | Incomplete TMS deprotection | Ensure K₂CO₃ is fresh. Increase temperature to 40 °C. |
| Green/Blue Product | Copper contamination | Wash organic phase with 10% EDTA solution or aqueous ammonia. |
| Phenol Oxidation | Presence of O₂ + Cu(II) | Run reaction under strict N₂ or Ar atmosphere. |
References
-
Wu, L.-Y., et al. (2009).[8] "A Convenient Synthesis of 1-Substituted 1,2,3-Triazoles via CuI/Et3N Catalyzed 'Click Chemistry' from Azides and Acetylene Gas." Synlett, 2009(09), 1453–1456.[8]
-
Rostovtsev, V. V., et al. (2002). "A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective 'Ligation' of Azides and Terminal Alkynes." Angewandte Chemie International Edition, 41(14), 2596–2599.
-
Himo, F., et al. (2005). "Copper(I)-Catalyzed Synthesis of Azoles. DFT Study Predicts Unprecedented Reactivity and Intermediates." Journal of the American Chemical Society, 127(1), 210–216.
-
Presolski, S. I., et al. (2011). "Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation." Current Protocols in Chemical Biology, 3(4), 153–162.
Sources
- 1. rsc.org [rsc.org]
- 2. EP2917175B1 - 2, 2'-bis (4-hydroxyphenyl) alkyl azides and process for the preparation thereof - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. Development and Applications of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) as a Bioorthogonal Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Azide-alkyne Huisgen cycloaddition - Wikipedia [en.wikipedia.org]
- 8. A Convenient Synthesis of 1-Substituted 1,2,3-Triazoles via CuI/Et3N Catalyzed ‘Click Chemistry' from Azides and Acetylene Gas [organic-chemistry.org]
Application Note: High-Fidelity CuAAC Click Reaction of Phenolic Azides and Alkynes
Abstract & Scope
The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is the gold standard for bioconjugation due to its kinetics and specificity. However, substrates containing phenolic moieties (e.g., tyrosine derivatives, propofol analogs, phenolic drug scaffolds) present a unique challenge: Oxidative Instability .
Under standard CuAAC conditions, the catalytic Cu/Ascorbate system can inadvertently act as an oxidation catalyst, converting electron-rich phenols into reactive quinones or inducing oxidative coupling (biphenol formation). This Application Note details a precision protocol optimized to suppress these side reactions while maintaining high triazole conversion rates.
Critical Mechanistic Considerations
The Phenol Paradox
While the azide group is stable, the phenol ring is susceptible to oxidation by Reactive Oxygen Species (ROS) generated during the Cu(I)/Cu(II) redox cycle.
-
Risk: Formation of ortho-quinones or Glaser-type oxidative coupling of the alkyne.
-
Chelation: Phenoxides (
) can coordinate to Cu(I), potentially poisoning the catalyst or altering its geometry.
Ligand Selection Strategy
For phenolic substrates, THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) is the superior choice over TBTA.
-
Solubility: THPTA is fully water-soluble, preventing the precipitation often seen with TBTA in aqueous buffers.
-
Protective Capacity: THPTA intercepts ROS more effectively and stabilizes the Cu(I) oxidation state, shielding the phenol from oxidation.
Experimental Workflow Visualization
Diagram 1: Optimized Reaction Pathway & Hazard Avoidance
This flowchart illustrates the critical decision points to avoid phenol oxidation.
Caption: Workflow emphasizing oxygen exclusion to prevent phenolic oxidation pathways.
Materials & Reagents
| Component | Specification | Role |
| Phenolic Azide | >95% Purity | Substrate (Keep frozen, dark). |
| Alkyne | Terminal Alkyne | Coupling partner.[1] |
| CuSO₄[1][2][3][4][5][6][7][8][9] · 5H₂O | 20 mM Stock (H₂O) | Copper source. |
| THPTA Ligand | 50 mM Stock (H₂O) | Cu(I) stabilizer; prevents disproportionation. |
| Sodium Ascorbate | 100 mM (Fresh) | Reducing agent (Cu(II) |
| Buffer | 100 mM Phosphate (pH 7) | Maintains neutral pH to avoid phenoxide formation. |
| EDTA | 500 mM (pH 8.0) | Quenching/Chelation agent.[5] |
Detailed Protocol
Phase 1: Stock Preparation (Pre-Reaction)
-
Ligand-Copper Premix (Essential):
-
Ascorbate Prep:
-
Dissolve Sodium Ascorbate in degassed water immediately before use. Do not store solution.
-
Phase 2: Reaction Setup (Standard 1 mL scale)
Perform all steps in an amber vial or foil-wrapped tube to protect the azide.
-
Solvent Degassing: Sparge the reaction buffer (PBS or HEPES) with Nitrogen or Argon for 15 minutes. This is the most critical step for phenols.
-
Substrate Addition:
-
Add Buffer to the vial (Volume to reach 1 mL total).
-
Add Alkyne (Final conc:
eq relative to azide). -
Add Phenolic Azide (Final conc: e.g., 1 mM).
-
-
Catalyst Addition:
-
Add the Cu-THPTA Premix prepared in Phase 1.
-
Target: 1-5 mol% Copper relative to limiting reagent.[1]
-
-
Initiation:
-
Add Sodium Ascorbate (Final conc: 5 mM, or 5-10 eq).
-
Note: A large excess of ascorbate is required to maintain the reducing environment and scavenge any ROS.
-
-
Incubation:
-
Cap tightly under inert gas.
-
Stir/Agitate at Room Temperature for 30–60 minutes.
-
Phase 3: Monitoring & Workup
-
Monitoring: Check via LC-MS.
-
Success: Mass shift corresponding to triazole formation (
). -
Failure Mode: Mass +14 or +16 (Oxidation/Quinone) or dimer mass (Glaser coupling).
-
-
Quenching (Copper Removal):
-
Add EDTA (50 mM final concentration).
-
Incubate for 10 minutes. The solution may turn green/blue as Cu is chelated.
-
-
Extraction:
-
Extract with EtOAc. The Cu-EDTA complex remains in the aqueous phase.
-
Note: Phenolic triazoles can be sticky. If yield is low, acidify aqueous layer slightly (pH 5) to protonate the phenol before extraction.
-
Troubleshooting & Optimization
Ligand Comparison Table
| Ligand | Water Solubility | Reaction Speed | Suitability for Phenols |
| TBTA | Poor (Requires DMSO) | Slow | Low (Precipitation risks) |
| THPTA | High | Fast | High (Protects against oxidation) |
| BTTAA | High | Very Fast | Medium (Higher rate may not be needed; harder to source) |
Common Failure Modes
-
Brown/Black Precipitate: Indicates Copper(I) disproportionation or Quinone polymerization.
-
Fix: Increase Ligand:Cu ratio to 10:1; Ensure strict degassing.
-
-
Incomplete Conversion:
-
Fix: Add fresh Ascorbate after 1 hour. Do not add more Copper.
-
Safety (Organic Azides)
-
C/N Ratio Rule: Ensure
. -
Phenol Hazards: Phenolic azides are generally stable but should not be distilled.
-
Compatibility: Never use halogenated solvents (
) with Sodium Azide (forms explosive diazidomethane).[10]
References
-
Rostovtsev, V. V., et al. (2002).[1] "A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective 'Ligation' of Azides and Terminal Alkynes." Angewandte Chemie International Edition. Link
-
Presolski, S. I., et al. (2011). "Copper-Catalyzed Azide-Alkyne Click Chemistry for Bioconjugation." Current Protocols in Chemical Biology. Link
-
Hong, V., et al. (2009).[1][2] "Analysis and Optimization of Copper-Catalyzed Azide-Alkyne Cycloaddition for Bioconjugation." Angewandte Chemie. Link
-
Baskin, J. M., et al. (2007). "Copper-free click chemistry for dynamic in vivo imaging." PNAS. Link
Sources
- 1. scispace.com [scispace.com]
- 2. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. broadpharm.com [broadpharm.com]
- 4. glenresearch.com [glenresearch.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. scielo.br [scielo.br]
- 8. Comparing Copper Catalysts in the Synthesis of 1,2,3-Triazoles via Click Chemistry | NSF Public Access Repository [par.nsf.gov]
- 9. mdpi.com [mdpi.com]
- 10. ucd.ie [ucd.ie]
copper-catalyzed azide-alkyne cycloaddition conditions for butyl linkers
Application Note: Optimized CuAAC Conditions for Butyl ( ) Linker Conjugation
Part 1: Strategic Analysis & Chemical Logic
The "Butyl Challenge" in Click Chemistry
While the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is often termed "bio-orthogonal" and "robust," the nature of the linker significantly dictates reaction success. The butyl (
-
Hydrophobicity-Driven Aggregation: Unlike PEG, a butyl chain is lipophilic. In aqueous bioconjugation,
-linked azides or alkynes can drive the formation of micellar aggregates or bury themselves into hydrophobic protein pockets. This reduces the effective concentration of the reactive handle.-
Solution: The reaction media must contain a chaotropic agent or organic co-solvent (DMSO/tBuOH) to expose the reactive termini.
-
-
Steric Constraints: A
spacer is relatively short (~5-6 Å). This proximity forces the catalytic copper center close to the substrate surface. If the substrate is a protein or sterically crowded scaffold, the copper complex may be physically hindered.-
Solution: Use of "flat" or less bulky ligands (like THPTA) rather than sterically demanding ones is preferred to allow the copper center to penetrate the steric shield.
-
Ligand Selection: The Critical Variable
The choice of ligand determines the oxidation state stability of Copper (I) and the reaction kinetics.
| Ligand | Solubility | Steric Profile | Recommendation for Butyl Linkers |
| THPTA | Water-soluble | Low/Medium | Primary Choice. Excellent for aqueous/mixed solvent systems; protects biomolecules from ROS. |
| TBTA | Organic soluble | Medium | Secondary Choice. Use only for small molecule synthesis in organic solvents (DMSO/tBuOH). |
| BTTAA | Water-soluble | Medium | Specialist Choice. Use for extremely dilute conditions (<1 µM) or if THPTA fails. |
Part 2: Mechanistic Visualization
The following diagram illustrates the catalytic cycle, emphasizing the critical role of the ligand in stabilizing the Cu(I) species, which is prone to oxidation or disproportionation in the presence of the butyl linker's solvation shell.
Caption: Simplified CuAAC catalytic cycle. Note that the Ligand (L) remains bound to Cu(I) throughout, preventing oxidation and aggregation.
Part 3: Experimental Protocols
Protocol A: Bioconjugation (Aqueous/Semi-Aqueous)
Target: Labeling proteins or DNA with a butyl-linked fluorophore/drug.
Reagents:
-
Cu source:
in water.[1] -
Ligand:
THPTA in water.[1] -
Reductant:
Sodium Ascorbate (freshly prepared).[1] -
Buffer: PBS or HEPES (pH 7.0–7.5). Avoid Tris (weak Cu chelator).
-
Co-solvent: DMSO.[1]
Procedure:
-
Pre-complexation (Critical): In a separate microtube, mix the
and THPTA in a 1:5 molar ratio (e.g., Cu + THPTA). Incubate for 5 minutes. The solution should remain clear/light blue.-
Why: This ensures all Copper is ligated before it touches the protein, preventing non-specific copper binding to histidine residues.
-
-
Substrate Prep: Dissolve the butyl-linked alkyne/azide in DMSO.
-
Reaction Assembly:
-
Protein solution (
final). -
Add Butyl-linker substrate (
final, 2–5 eq). Ensure final DMSO concentration is 10–20% to solvate the butyl chain. -
Add Pre-complexed Cu-THPTA (
final Cu concentration).
-
-
Initiation: Add Sodium Ascorbate (
final). -
Incubation: Incubate at Room Temp for 1 hour with gentle rotation. Do not vortex (denatures proteins).
-
Quench: Add EDTA (
final) to strip copper.
Protocol B: Small Molecule Synthesis (Organic/Mixed)
Target: Linking two small molecules via a butyl spacer.
Reagents:
-
Solvent:
(1:1) or DMSO.[1] -
Catalyst:
/ TBTA (1:1 ratio).
Procedure:
-
Dissolve Alkyne (
) and Azide ( ) in the solvent. -
Add TBTA (
) and ( ). -
Add Sodium Ascorbate (
). -
Stir vigorously overnight. The butyl linker is robust; heat (
) can be applied if kinetics are sluggish due to steric hindrance.
Part 4: Workflow Visualization
Caption: Step-by-step workflow for Protocol A (Bioconjugation). Pre-complexation is the quality control step.
Part 5: Troubleshooting & Safety (Self-Validating Systems)
Troubleshooting Table
| Observation | Root Cause | Corrective Action |
| Precipitation | Butyl linker aggregation | Increase DMSO to 20%; Switch to THPTA (more chaotropic). |
| Protein Degradation | ROS generation | Increase Ascorbate; Ensure Ligand:Cu ratio is at least 5:1. |
| Blue -> Yellow/Brown | Cu(I) Oxidation | Oxygen leak. Degas buffers; Keep reaction capped; Add more Ascorbate. |
| No Reaction | Steric hindrance | Switch to BTTAA ligand; Heat to 37°C (if protein stable). |
Safety: The Azide Hazard[2]
-
C/N Ratio: Ensure the total number of carbons is at least 3x the number of nitrogens (
). Butyl azides ( ) are on the borderline of stability. Do not distill. -
Halogenated Solvents: NEVER use DCM or Chloroform with Sodium Azide.[2][3] This forms di/tri-azidomethane, which is explosively unstable.[2][3]
References
-
Rostovtsev, V. V., et al. (2002).[4] "A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective 'Ligation' of Azides and Terminal Alkynes." Angewandte Chemie International Edition. Link
-
Tornøe, C. W., et al. (2002). "Peptidotriazoles on Solid Phase: [1,2,3]-Triazoles by Regiospecific Copper(I)-Catalyzed 1,3-Dipolar Cycloadditions of Terminal Alkynes to Azides." The Journal of Organic Chemistry. Link
-
Hong, V., et al. (2009). "Analysis and Optimization of Copper-Catalyzed Azide-Alkyne Cycloaddition for Bioconjugation." Angewandte Chemie. (Describes THPTA superiority). Link
-
Besanceney-Webler, C., et al. (2011). "Increasing the Efficacy of Bioorthogonal Click Reactions for Bioconjugation." Angewandte Chemie. (Describes BTTAA). Link
-
Presolski, S. I., et al. (2011). "Copper-Catalyzed Azide-Alkyne Click Chemistry for Bioconjugation." Current Protocols in Chemical Biology. Link
Application Note: Site-Selective Tyrosine Bioconjugation using 4-(4-[1,2,3]Triazol-1-yl-butyl)phenol
This Application Note is designed for researchers utilizing 4-(4-[1,2,3]Triazol-1-yl-butyl)phenol as a site-selective bioconjugation probe. The following guide treats this molecule as a Phenolic Probe , leveraging the phenol moiety for tyrosine-targeted coupling while utilizing the 1,2,3-triazole as a stable, bio-orthogonal linker (often serving as a connector to a functional payload or as a pharmacophore).
Introduction & Mechanistic Rationale
The molecule 4-(4-[1,2,3]Triazol-1-yl-butyl)phenol represents a class of "Click-Stapled" phenolic probes. Unlike lysine (amine-targeting) or cysteine (thiol-targeting) chemistries, which often suffer from over-labeling or disulfide disruption, this probe targets Tyrosine (Tyr) residues.[1] Tyrosine is amphiphilic and often partially solvent-exposed, offering a "Goldilocks" zone for site-selective modification with minimal structural perturbation.
The Chemistry of the Probe[2]
-
The Phenol Head: The reactive handle.[2] Under oxidative conditions (enzymatic or chemical), it forms a reactive phenoxyl radical or quinone methide intermediate.
-
The Butyl Spacer: A C4 alkyl chain providing steric flexibility, preventing the label from sterically hindering the protein's active site.
-
The 1,2,3-Triazole: A hyper-stable, bio-orthogonal moiety (result of CuAAC "Click" chemistry).[3] It resists metabolic degradation and acts as a rigid connector to downstream payloads (not depicted in the core structure but implied in derivative applications).[1]
Mechanism of Action: Radical Oxidative Coupling
The primary bioconjugation strategy for this molecule is Peroxidase-Mediated Radical Coupling (analogous to Tyramide Signal Amplification).
-
Activation: Horseradish Peroxidase (HRP) or APEX2 reacts with H₂O₂ to form Compound I (high-valent iron-oxo species).
-
Radicalization: The enzyme extracts an electron from the phenol moiety of the probe, generating a short-lived phenoxyl radical .
-
Conjugation: This radical attacks electron-rich aromatic rings in close proximity—specifically Tyrosine residues (at the ortho position) on the target protein.
-
Covalent Bond: A stable C-C or C-O bond is formed, permanently attaching the triazole-butyl motif to the protein.
Experimental Workflow Visualization
The following diagram illustrates the HRP-mediated activation and conjugation pathway.
Caption: Mechanism of HRP-mediated phenolic radical coupling. The phenoxyl radical has a short half-life, ensuring labeling only occurs near the enzyme source.
Protocol 1: Enzymatic Bioconjugation (Proximity Labeling)
This protocol is the industry standard for conjugating phenolic probes to proteins using HRP. It is ideal for spatial proteomics or chemically modifying a specific protein fused with HRP/APEX.
Reagents Required
| Reagent | Concentration | Role |
| Target Protein | 1–10 µM | Substrate containing surface Tyrosines. |
| HRP-Antibody or Fusion | 10–50 nM | The catalyst (can be free HRP for bulk labeling). |
| Phenol Probe | 500 µM (Stock in DMSO) | The 4-(4-[1,2,3]Triazol-1-yl-butyl)phenol reagent. |
| Hydrogen Peroxide (H₂O₂) | 1 mM (Freshly prepared) | The radical trigger. |
| Quencher | 10 mM Sodium Azide | Stops the radical reaction. |
| Buffer | PBS (pH 7.[4]4) | Reaction medium.[5][6][7] |
Step-by-Step Methodology
-
Preparation:
-
Dissolve 4-(4-[1,2,3]Triazol-1-yl-butyl)phenol in high-quality DMSO to create a 50 mM stock solution.
-
Dilute the Target Protein to 5 µM in PBS (pH 7.4). Avoid buffers with radical scavengers (e.g., DTT, Ascorbate).
-
-
Incubation:
-
Add the HRP-conjugate (or free HRP) to the protein solution.
-
Add the Phenol Probe to a final concentration of 500 µM .
-
Note: High probe concentration drives the reaction kinetics over dimerization side-reactions.
-
-
Triggering the Reaction:
-
Initiate labeling by adding H₂O₂ to a final concentration of 1 mM .
-
Incubate for exactly 1 minute at Room Temperature.
-
Critical: Do not extend beyond 1-2 minutes; radical species can cause protein aggregation if left unchecked.
-
-
Quenching:
-
Immediately add Sodium Azide (final 10 mM) or Sodium Ascorbate (final 50 mM) to quench the radical activity.
-
-
Purification:
-
Remove excess unreacted probe using a Desalting Column (e.g., Zeba Spin, 7K MWCO) or Dialysis. The unreacted phenol is small and easily separated from the protein conjugate.
-
Protocol 2: Chemical Conjugation (Mannich-Type)
If enzymatic tools are unavailable, this probe can be conjugated via a Mannich-type reaction . This method relies on the electron-rich nature of the phenol ring to react with an aldehyde and an amine (Lysine).
-
Pros: No enzyme required.
-
Cons: Slower, less specific (can modify Lysines), requires formaldehyde.
Methodology
-
Mix Target Protein (10 µM) with 4-(4-[1,2,3]Triazol-1-yl-butyl)phenol (1 mM).
-
Add Formaldehyde (5 mM).
-
Incubate at 37°C for 4–16 hours.
-
The phenol ring reacts with the formaldehyde and the
-amine of a nearby Lysine to form a bridge. -
Recommendation: Use Protocol 1 (Enzymatic) for higher fidelity.
Quality Control & Validation
Trust but verify. Bioconjugation must be validated to ensure the probe is covalently attached and the protein is not aggregated.
A. UV-Vis Spectrophotometry
The 1,2,3-triazole has a distinct absorbance signature (typically near 210–230 nm, though often overlapped by protein). However, the Phenol absorbance shifts significantly upon radical coupling (formation of dityrosine-like linkages).
-
Metric: Look for an increase in absorbance at 310–320 nm (characteristic of cross-linked phenols).
B. LC-MS/MS Peptide Mapping (Definitive)
-
Digest the conjugated protein with Trypsin.
-
Analyze via LC-MS/MS.[5]
-
Search Parameter: Add a dynamic modification for the probe mass.
-
Calculation: Probe MW minus 2H (loss of protons during radical coupling).
-
Target Residue: Tyrosine (primary), Tryptophan (secondary).
-
-
Success Criteria: Identification of peptides with a mass shift corresponding to the probe on Tyr residues.
Data Summary Table: Method Comparison
| Feature | Enzymatic (HRP) | Chemical (Mannich) |
| Selectivity | High (Tyrosine, proximity-driven) | Moderate (Lysine/Tyrosine mix) |
| Reaction Time | < 2 Minutes | 4–16 Hours |
| Reagents | HRP, H₂O₂ | Formaldehyde |
| Risk | Radical-induced aggregation (if unquenched) | Protein crosslinking by formaldehyde |
References
-
Minamihonoki, Y., et al. (2020). "Tyrosine bioconjugation – an emergent alternative."[1] Organic & Biomolecular Chemistry. Available at: [Link]
-
Rhee, H.W., et al. (2013). "Proteomic mapping of mitochondria in living cells via spatially restricted enzymatic tagging." Science. (Foundational work on APEX/Phenol labeling). Available at: [Link]
-
Gross, B.J., et al. (2022). "Click Triazoles for Bioconjugation."[3] National Institutes of Health (PMC). Available at: [Link]
-
PubChem Compound Summary. "4-(4-(1H-1,2,3-triazol-1-yl)butyl)phenol analogues." Available at: [Link]
Sources
- 1. walshmedicalmedia.com [walshmedicalmedia.com]
- 2. Frontiers | Study of phenoxy radical couplings using the enzymatic secretome of Botrytis cinerea [frontiersin.org]
- 3. Click Triazoles for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. smbb.mx [smbb.mx]
- 5. mdpi.com [mdpi.com]
- 6. Tyrosine bioconjugation – an emergent alternative - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ualberta.scholaris.ca [ualberta.scholaris.ca]
Application Note: Advanced Chromatographic Purification of Triazole Derivatives
Triazole derivatives—particularly 1,4-disubstituted 1,2,3-triazoles synthesized via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and 1,2,4-triazoles found in commercial antifungals—are cornerstone scaffolds in modern drug discovery. Despite their synthetic accessibility, the isolation of these nitrogen-rich heterocycles via standard normal-phase column chromatography is notoriously problematic. This application note provides a mechanistic breakdown of triazole chromatographic behavior and delivers a self-validating, step-by-step protocol for their high-yield purification.
Mechanistic Insights: The Causality of Peak Tailing
The primary challenge in triazole purification stems from the electronic structure of the triazole ring. The heterocycle contains multiple nitrogen atoms with localized lone pairs that act as potent hydrogen-bond acceptors.
When subjected to unmodified normal-phase silica gel (
Furthermore, in CuAAC click chemistry, triazoles act as excellent bidentate ligands. Residual copper(I/II) ions from the catalyst can coordinate with the synthesized triazoles, forming polar complexes that smear across the column and drastically reduce recovery yields (2[2]).
Strategic Intervention: Silanol Masking
To suppress these secondary interactions, a sacrificial basic modifier must be introduced into the mobile phase. Adding 0.1% to 1.0% (v/v) Triethylamine (TEA) dynamically coats the silica surface, neutralizing the acidic silanols. This ensures the retention mechanism is driven purely by partitioning rather than destructive acid-base interactions. For exceptionally polar triazoles, transitioning to Hydrophilic Interaction Liquid Chromatography (HILIC) with buffered mobile phases provides superior retention and peak symmetry (3[3]).
Logical flow of silica gel masking by TEA to prevent triazole peak tailing.
Quantitative Impact of Mobile Phase Modifiers
The empirical data below illustrates the dramatic effect of TEA modification on the chromatography of a model 1,4-disubstituted 1,2,3-triazole. Without a modifier, the tailing factor (
| Solvent System | Modifier | Tailing Factor ( | Product Recovery (%) | |
| Hexane : EtOAc (1:1) | None | 0.25 (Severe Streak) | > 3.0 | 45% |
| Hexane : EtOAc (1:1) | 1% TEA | 0.35 (Sharp Spot) | 1.1 | 92% |
| DCM : MeOH (95:5) | None | 0.40 (Tailing) | 2.5 | 60% |
| DCM : MeOH (95:5) | 1% TEA | 0.45 (Sharp Spot) | 1.05 | 96% |
Table 1: Comparative resolution and recovery data for triazole purification on standard normal-phase silica.
Self-Validating Experimental Protocol
This protocol is specifically optimized for the isolation of triazoles synthesized via CuAAC, addressing both copper contamination and silica chemisorption (4[4]).
Phase 1: Copper Scavenging & Sample Preparation
-
Quench & Chelate: Terminate the CuAAC reaction by adding an equal volume of 0.1 M aqueous EDTA solution (pH 8.0) or 10% aqueous ammonium hydroxide. Stir vigorously for 30 minutes.
-
Extraction: Extract the aqueous layer with Ethyl Acetate (EtOAc) or Dichloromethane (DCM).
-
Validation Checkpoint: The aqueous layer will turn distinctively blue/green as the copper is sequestered. If the organic layer retains a greenish tint, repeat the EDTA wash until the organic phase is entirely colorless.
-
-
Dry Loading: Because triazoles often "oil out" or exhibit poor solubility in non-polar loading solvents, dry loading is mandatory to prevent band broadening. Concentrate the organic layer, dissolve the crude mixture in a minimal amount of DCM, and add 2–3 mass equivalents of Celite or deactivated silica. Evaporate to a free-flowing powder.
Phase 2: Column Packing and Elution
-
Column Deactivation: Slurry-pack the silica gel column using your starting mobile phase (e.g., Hexane:EtOAc 80:20) supplemented with 1% (v/v) Triethylamine (TEA) .
-
Validation Checkpoint: Run one complete column volume of the TEA-modified solvent through the packed bed. Check the pH of the eluting solvent; it should test mildly basic on pH paper, confirming the stationary phase is fully saturated and masked.
-
-
Loading: Carefully apply the dry-loaded Celite/silica powder to the top of the column bed. Cap with a thin layer of clean sand.
-
Gradient Elution: Begin elution with the low-polarity system (Hexane:EtOAc 80:20 + 1% TEA). Gradually increase the polarity to 100% EtOAc + 1% TEA. For highly polar triazoles, transition to a DCM:MeOH gradient (up to 90:10 + 1% TEA).
-
Fraction Analysis: Monitor fractions via TLC using the exact modified mobile phase. Triazoles typically exhibit strong UV absorbance at 254 nm and can be further visualized using a Potassium Permanganate (
) stain.
Step-by-step workflow for the purification of CuAAC-derived triazoles.
Troubleshooting & Quality Control
-
Issue: 2D-TLC shows degradation or multiple spots from a single fraction.
-
Cause: The triazole is degrading on the column due to residual acidity.
-
Solution: Increase the TEA concentration to 2% during column equilibration. Ensure the dry-loading silica was also pre-treated with a basic modifier.
-
-
Issue: The compound elutes in the solvent front.
-
Cause: The triazole is too polar for normal-phase chromatography, even with modifiers.
-
Solution: Switch to reversed-phase chromatography (C18) or HILIC columns, utilizing a water/acetonitrile gradient buffered with 0.1% formic acid or ammonium acetate to control the ionization state of the triazole nitrogens (3[3]).
-
References
-
Technical Support Center: Purification of Polar Triazole Compounds - Benchchem - 1
-
A Comparative Guide to the Characterization of Aromatic Azide Click Products - Benchchem - 2
-
Implementation of HILIC-UV technique for the determination of moxifloxacin and fluconazole in raw materials and pharmaceutical eye gel - PMC / National Institutes of Health - 3
-
Inspecting the Triazole Scaffold as Powerful Antifibril Agents against 2N4R Tau and α-Synuclein Aggregates - ACS Omega - 4
Sources
Application Note: Solid-Phase Synthesis Strategies for Triazole-Linked Peptides
Introduction
The incorporation of 1,2,3-triazoles into peptide backbones and side chains has emerged as a transformative strategy in peptidomimetic drug design. Acting as bioisosteres of the amide bond, triazoles offer significant advantages: they are resistant to proteolytic degradation, enhance metabolic stability, and impose specific conformational constraints that can improve receptor binding affinity.
This guide details the solid-phase synthesis (SPS) strategies for generating triazole-linked peptides. We focus on the two primary methodologies:
-
Side-Chain Modification: "Stapling" or functionalizing peptides via orthogonal side-chain handles.
-
Backbone Engineering: Replacing the native amide bond (
) with a triazole ring to create peptidomimetics.
We cover the robust Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC ) for 1,4-disubstituted triazoles (trans-amide mimics) and the Ruthenium(II)-catalyzed variant (RuAAC ) for 1,5-disubstituted triazoles (cis-amide mimics).
Strategic Planning & Chemical Logic
Before initiating synthesis, the choice of strategy dictates the selection of resins, linkers, and building blocks.
Backbone vs. Side-Chain Strategies
| Feature | Side-Chain Modification | Backbone Replacement |
| Objective | Conjugation (fluorophores, drugs) or cyclization (stapling). | Creating protease-resistant peptidomimetics. |
| Chemistry | Orthogonal protection (e.g., Lys(N | Stepwise insertion of Alkyne-AA and Azido-AA. |
| Challenge | Steric hindrance during cyclization. | Iterative efficiency; requires specific building blocks. |
| Isomer | Usually 1,4-triazole (CuAAC). | 1,4 (trans-mimic) or 1,5 (cis-mimic). |
Isomer Selection: CuAAC vs. RuAAC
-
CuAAC (1,4-Regioisomer): The gold standard. Fast, robust, and compatible with standard Fmoc-SPPS. The resulting 1,4-triazole mimics the geometry and dipole of a trans-peptide bond.
-
RuAAC (1,5-Regioisomer): Uses Cp*RuCl(COD) catalyst.[1][2][3] The 1,5-triazole mimics a cis-peptide bond (similar to a cis-proline turn).[4] This reaction is more sensitive to steric bulk and solvent conditions on solid phase.
Materials and Reagents
Resins and Linkers[5]
-
Rink Amide MBHA Resin: Preferred for C-terminal amides. High stability allows for harsh click conditions.
-
PEG-Polystyrene (e.g., TentaGel): Recommended. Superior swelling in aqueous/organic mixtures often used in CuAAC, improving catalyst penetration.
Key Reagents
-
Copper Source: CuSO
·5H O (precursor) or CuI (requires strict inert atmosphere). -
Reducing Agent: Sodium Ascorbate (NaAsc) – generates active Cu(I) in situ.
-
Ligands (Crucial):
-
TBTA: Standard, but poor water solubility.
-
THPTA: Water-soluble, protects Cu(I) from oxidation and prevents peptide degradation by ROS. Preferred for sensitive peptides.
-
-
Ruthenium Catalyst: Cp*RuCl(COD) (Chloro(pentamethylcyclopentadienyl)(cyclooctadiene)ruthenium(II)).[1][2][8]
-
Diazo Transfer Reagent: Imidazole-1-sulfonyl azide hydrochloride (ISA·HCl).
Experimental Protocols
Protocol A: On-Resin Diazo Transfer
Use this protocol to convert a resin-bound N-terminal amine into an azide. This is essential if Fmoc-azido acid building blocks are not available.
Mechanism: The amine attacks the sulfonyl azide, followed by diazo transfer to yield the azide and a sulfonamide byproduct.
Steps:
-
Fmoc Deprotection: Remove the N-terminal Fmoc group using 20% piperidine in DMF (
min). Wash resin with DMF ( ) and DCM ( ). -
Reagent Preparation:
-
Dissolve ISA·HCl (3–5 equiv.) and K
CO (6–10 equiv.) in a minimal amount of water. -
Add CuSO
·5H O (0.01 equiv., catalytic) to accelerate the reaction. -
Dilute with Methanol (MeOH) to form a homogenous solution (Final solvent ratio H
O:MeOH ~ 1:5).
-
-
Reaction: Add the mixture to the resin. Agitate gently overnight (12–16 h) at room temperature.
-
Monitoring: Perform a Kaiser Test .
-
Positive result (Blue): Incomplete conversion. Repeat step 3.
-
Negative result (Yellow/Colorless): Successful conversion to azide.
-
-
Washing: Wash extensively with water, MeOH, DMF, and DCM to remove copper traces and salts.
Protocol B: Solid-Phase CuAAC (The "Click" Reaction)
Standard protocol for forming 1,4-triazoles. Suitable for both backbone and side-chain cyclization.
Reagents (per 0.1 mmol resin):
-
Incoming Azide/Alkyne (3–5 equiv. if coupling a building block).[2][8][10][11][12][13][14][15]
-
CuSO
·5H O: 0.5–1.0 equiv. -
NaAsc: 2.0–3.0 equiv.[9]
-
Ligand (TBTA or THPTA): 0.5–1.0 equiv.
-
Base: DIPEA (2–3 equiv., optional but accelerates reaction).
-
Solvent: DMF/H
O (4:1) or DMF/2,6-lutidine (for base-sensitive residues).
Procedure:
-
Swelling: Swell resin in DMF for 30 min. Degas the solvent with N
to prevent Cu(I) oxidation. -
Pre-complexation: In a separate vial, dissolve CuSO
and the Ligand (TBTA/THPTA) in DMF/H O. The solution should be clear blue. -
Activation: Add the NaAsc solution (in water) to the Cu/Ligand mixture. The solution will turn colorless or pale yellow (reduction to Cu(I)).
-
Coupling: Immediately add the active catalyst mixture and the incoming building block (if applicable) to the resin.
-
Incubation: Agitate under N
atmosphere for 6–16 hours at room temperature.-
Note: Microwave irradiation (
C, 30 min) can drive difficult reactions.
-
-
Washing (Copper Removal): This is critical.
Protocol C: Solid-Phase RuAAC (1,5-Triazole Synthesis)
Advanced protocol for cis-amide mimics. Requires strict anhydrous conditions.
Reagents:
-
Catalyst: Cp*RuCl(COD) (0.1–0.3 equiv.).
-
Solvent: Degassed, anhydrous DMF or Toluene.
Procedure:
-
Preparation: Dry the resin thoroughly under vacuum. Swell in anhydrous DMF under Argon.
-
Reaction: Add the incoming alkyne/azide (3–5 equiv.) and the Ruthenium catalyst to the resin.
-
Incubation: Heat to 45–60°C for 12–24 hours under Argon.
-
Warning: Higher temperatures may damage sensitive resins (e.g., 2-CTC).
-
-
Washing: Wash extensively with DMF and DCM.[11] The Ru catalyst is generally easier to wash out than Copper, but dark colored beads indicate trapped metal; wash with DMF/DCM alternating.
Workflow Visualization
Caption: Workflow for integrating triazoles via side-chain stapling (top) or backbone replacement (bottom).
Troubleshooting & Optimization
| Issue | Probable Cause | Solution |
| Blue Beads after CuAAC | Trapped Copper ions. | Wash with 0.5% Sodium Diethyldithiocarbamate (DDC) in DMF or 0.1M EDTA. |
| Incomplete Click Reaction | Oxidation of Cu(I) to Cu(II). | Increase NaAscorbate; Degas solvents; Use THPTA ligand; Ensure inert atmosphere. |
| Resin Aggregation | Hydrophobic triazole/alkyne. | Use PEG-based resins (ChemMatrix, TentaGel); Heat to 50°C (Microwave). |
| Degradation of Peptide | ROS generation (Cu/Ascorbate). | Reduce Cu loading; Increase Ligand:Cu ratio (2:1); Add radical scavengers. |
| Incomplete Diazo Transfer | Insufficient swelling/catalyst. | Repeat reaction with fresh reagent; Ensure pH is basic (K |
References
-
Meldal, M., & Tornøe, C. W. (2008). Cu-catalyzed azide−alkyne cycloaddition. Chemical Reviews, 108(8), 2952-3015. Link
-
Rostovtsev, V. V., Green, L. G., Fokin, V. V., & Sharpless, K. B. (2002). A stepwise Huisgen cycloaddition process: copper(I)-catalyzed regioselective "ligation" of azides and terminal alkynes.[16] Angewandte Chemie International Edition, 41(14), 2596-2599. Link
-
Zhang, L., Chen, X., Xue, P., Sun, H. H. Y., Williams, I. D., Sharpless, K. B., ... & Jia, G. (2005). Ruthenium-catalyzed cycloaddition of alkynes and organic azides. Journal of the American Chemical Society, 127(46), 15998-15999. Link
-
Goddard-Borger, E. D., & Stick, R. V. (2007). An efficient, inexpensive, and shelf-stable diazotransfer reagent: imidazole-1-sulfonyl azide hydrochloride. Organic Letters, 9(19), 3797-3800. Link
-
Valverde, I. E., Mindt, T. L. (2013). Solid-Phase Synthesis of Triazole-Linked Peptidomimetics. Chimia, 67(4), 262. Link
Sources
- 1. Chloro(pentamethylcyclopentadienyl)(cyclooctadiene)ruthenium(II) | Benchchem [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. files01.core.ac.uk [files01.core.ac.uk]
- 4. raineslab.com [raineslab.com]
- 5. peptide.com [peptide.com]
- 6. chemistry.du.ac.in [chemistry.du.ac.in]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Chloro(pentamethylcyclopentadienyl)(cyclooctadiene)ruthenium(II) 92390-26-6 [sigmaaldrich.com]
- 9. rsc.org [rsc.org]
- 10. reddit.com [reddit.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. CuAAC: An Efficient Click Chemistry Reaction on Solid Phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. chempep.com [chempep.com]
- 14. biotage.com [biotage.com]
- 15. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
scale-up procedures for 4-(4-[1,2,3]Triazol-1-yl-butyl)phenol production
Executive Summary & Strategic Route Analysis
This application note details the scale-up procedures for the synthesis of 4-(4-(1H-1,2,3-triazol-1-yl)butyl)phenol , a critical "linker-payload" motif often employed in PROTAC® linker design and fragment-based drug discovery.
The synthesis targets the N1-substituted 1,2,3-triazole isomer.[1] While laboratory-scale synthesis often utilizes direct acetylene gas, this protocol prioritizes Trimethylsilylacetylene (TMSA) as a liquid acetylene surrogate. This approach mitigates the explosion hazards associated with gaseous acetylene in standard batch reactors and allows for precise stoichiometric control.
Key Process Features:
-
Safety-First Azidation: Utilization of Phase Transfer Catalysis (PTC) to manage alkyl azide formation.
-
Controlled Click Chemistry: A copper-catalyzed azide-alkyne cycloaddition (CuAAC) utilizing the TBTA ligand to protect the phenolic moiety from oxidative degradation.
-
Metal Scavenging: A validated downstream processing (DSP) workflow to reduce residual Copper (Cu) to <10 ppm.
Critical Safety Parameters: The Azide Management
Before initiating any scale-up (>10 g), a rigorous safety assessment of the azide intermediate, 4-(4-azidobutyl)phenol , is mandatory.
Carbon-to-Nitrogen (C/N) Ratio Assessment
The stability of organic azides is empirically estimated using the Smith Open-Chain Nitrogen Compound rule.
For 4-(4-azidobutyl)phenol (
- (Carbon atoms) = 10
- (Oxygen atoms) = 1
- (Nitrogen atoms) = 3[2]
-
Directive: Never concentrate reaction mixtures containing the azide to dryness in the presence of metal salts or heat sources.
-
Solvent Ban: Do NOT use Dichloromethane (DCM) or Chloroform.[3] Sodium azide reacts with halogenated solvents to form di- and tri-azidomethane, which are highly explosive [1].[3]
Process Diagrams & Workflow
Figure 1: Linear process flow for the synthesis of the target triazole-phenol scaffold.
Detailed Protocols
Protocol A: Synthesis of 4-(4-azidobutyl)phenol
Scale: 50 g Batch Equivalent
Rationale: Direct nucleophilic substitution using Phase Transfer Catalysis (PTC) avoids the use of high-boiling polar aprotic solvents (like DMF/DMSO), which are difficult to remove during workup and can carry hazardous azide residues into waste streams.
| Reagent | Equiv.[4][5][6] | Role |
| 4-(4-bromobutyl)phenol | 1.0 | Substrate |
| Sodium Azide ( | 1.5 | Nucleophile |
| Tetrabutylammonium Bromide (TBAB) | 0.05 | Phase Transfer Catalyst |
| Toluene | 5 Vol | Organic Phase |
| Water | 5 Vol | Aqueous Phase |
Procedure:
-
Setup: To a jacketed glass reactor equipped with an overhead stirrer and reflux condenser, charge 4-(4-bromobutyl)phenol (50 g, 218 mmol) and Toluene (250 mL).
-
Azide Charge: In a separate vessel, dissolve Sodium Azide (21.3 g, 327 mmol) in Water (250 mL). Caution:
is acutely toxic. -
Initiation: Add the aqueous azide solution to the toluene mixture. Add TBAB (3.5 g, 10.9 mmol).
-
Reaction: Heat the biphasic mixture to 60°C with vigorous stirring (400+ RPM) to ensure emulsion formation.
-
Monitoring: Monitor by HPLC (210 nm). Reaction typically completes in 12–16 hours.
-
Workup: Cool to 20°C. Separate phases. Wash the organic layer with Water (2 x 100 mL) to remove unreacted azide.
-
Safety Check: Test aqueous waste for residual azide (ferric chloride test) before disposal.
-
-
Storage: The product is kept as a solution in Toluene for the next step. Do not distill to dryness.
Protocol B: CuAAC "Click" Reaction & Desilylation
Scale: Telescoped from Protocol A
Rationale: Using TMS-Acetylene allows the reaction to proceed at ambient pressure. The TBTA ligand is crucial here; without it, the phenol group can act as a radical scavenger, interfering with the Cu(I) catalytic cycle and leading to oxidative byproducts (quinones) [2].
| Reagent | Equiv.[4][5][6] | Role |
| Azide (in Toluene) | 1.0 | Substrate |
| Trimethylsilylacetylene (TMSA) | 1.2 | Alkyne Source |
| 0.02 (2 mol%) | Catalyst Precursor | |
| Sodium Ascorbate | 0.10 (10 mol%) | Reductant |
| TBTA (Ligand) | 0.02 (2 mol%) | Cu(I) Stabilizer |
| 2.0 / 5 Vol | Deprotection System |
Procedure:
-
Solvent Swap (Optional but recommended): If high purity is required, swap Toluene for t-Butanol/Water (1:1) or keep Toluene and add t-Butanol as a co-solvent.
-
Catalyst Prep: Pre-mix
and TBTA in a minimal amount of water/DMSO to form the blue complex. -
Addition: To the azide solution, add TMS-Acetylene (1.2 equiv).
-
Catalysis: Add the Cu/TBTA complex, followed by the Sodium Ascorbate solution (freshly prepared).
-
Exotherm Watch: The reaction is exothermic. Maintain internal temperature < 40°C using jacket cooling.
-
Deprotection (One-Pot): Once the TMS-triazole intermediate is formed (check LCMS), add Methanol (5 Vol) and
(2.0 equiv). Stir at ambient temperature for 2 hours.
Downstream Processing: Copper Scavenging
Residual copper is a major compliance issue in pharmaceutical intermediates. Simple extraction is often insufficient due to the chelating nature of the triazole ring.
Comparative Scavenging Data:
| Method | Residual Cu (ppm) | Yield Loss (%) | Notes |
| Water Wash | > 500 | < 1% | Ineffective |
| EDTA Wash (pH 8) | < 20 | 2-3% | Recommended (Cost-effective) |
| SiliaMetS® Thiol | < 5 | 5-8% | High cost, best for API final step |
| Ammonia Wash | ~ 50 | < 1% | Generates blue waste, moderate efficacy |
Recommended Protocol (EDTA Wash):
-
Dilute the reaction mixture with Ethyl Acetate.
-
Prepare a 0.5 M EDTA disodium salt solution and adjust pH to 8.0 with NaOH.
-
Wash the organic layer vigorously with the EDTA solution (2 x 3 Vol). The aqueous layer will turn blue (Cu-EDTA complex).[7]
-
Wash with Brine (1 x 3 Vol).
-
Dry over
, filter, and concentrate. -
Crystallization: The crude phenol-triazole often crystallizes from Ethyl Acetate/Heptane.
References
-
Safety of Organic Azides: Bräse, S., et al. "Organic Azides: An Exploding Diversity of a Unique Class of Compounds." Angewandte Chemie International Edition, 2005. Link
-
Ligand Importance in CuAAC: Chan, T. R., et al. "Polytriazoles as Copper(I)-Stabilizing Ligands in Catalysis." Organic Letters, 2004. Link
-
Copper Removal Strategies: "Removal of Residual Copper Catalyst from Click Reactions." BenchChem Technical Notes. Link
-
Flow Chemistry for Azides: Kappe, C. O., et al. "Continuous Flow Synthesis of Organic Azides." Journal of Flow Chemistry, 2014. Link
-
Triazole Synthesis Review: "Synthesis of 1,2,3-triazoles: A Review." Journal of Heterocyclic Chemistry. Link
Sources
- 1. Synthesis methods of 1,2,3-/1,2,4-triazoles: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of New Azo Compounds Based on N-(4-Hydroxypheneyl)maleimide and N-(4-Methylpheneyl)maleimide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ehs.ucsb.edu [ehs.ucsb.edu]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Troubleshooting & Optimization
troubleshooting low yields in phenol-triazole click reactions
To: Research Team / Drug Discovery Unit From: Senior Application Scientist, Bioconjugation & Synthesis Division Subject: Technical Guide: Troubleshooting Low Yields in Phenol-Triazole Click Reactions
Executive Summary & Scope Definition
"Phenol-Triazole click" typically refers to two distinct experimental scenarios in drug development and chemical biology. To ensure this guide resolves your specific issue, please identify your workflow below:
-
Scenario A (Direct Conjugation): The Tyrosine-Click reaction. You are reacting a PTAD (4-phenyl-3,5-triazolinedione) derivative with a tyrosine (phenol) residue on a protein or peptide.
-
Scenario B (Scaffold Synthesis): A standard CuAAC (Copper-Catalyzed Azide-Alkyne Cycloaddition) reaction where one substrate contains a phenolic moiety (e.g., propargyl ether of a phenol), often resulting in catalyst poisoning.
This guide addresses the mechanistic failures and recovery protocols for both scenarios.
Part 1: The PTAD-Tyrosine "Ene" Ligation (Scenario A)
Context: This reaction uses 1,2,4-triazoline-3,5-diones (TADs) to selectively label tyrosine residues. It is powerful but notoriously moisture-sensitive and prone to reversibility.
Visualizing the Failure Mode
The primary cause of low yield here is the competition between the desired "Ene" reaction and the rapid hydrolysis of the PTAD reagent.
Figure 1: The kinetic competition between Tyrosine conjugation and PTAD hydrolysis. High moisture levels irreversibly deactivate the reagent.
Troubleshooting Guide: PTAD-Tyrosine
| Symptom | Root Cause | Corrective Action |
| Instant Color Loss | Hydrolysis. PTADs are deep red/pink. Instant fading to colorless upon addition indicates reaction with water, not the protein. | Protocol Adjustment: Dissolve PTAD in dry MeCN or DMF immediately before use. Do not store stock solutions. Ensure the aqueous buffer pH is < 7.5 to slow hydrolysis. |
| Low Conversion | Reversibility. The PTAD-Tyrosine bond is chemically reversible under basic conditions or high temperature. | Stabilization: Keep reaction pH between 6.0–7.0. Avoid heating above 37°C post-reaction. Analyze samples immediately; do not store in basic buffers. |
| Non-Specific Labeling | Isocyanate Formation. Decomposed PTAD can form isocyanates that react with Lysines (amines). | Scavenging: Add Tris buffer (100 mM) after the reaction is complete. Tris scavenges residual isocyanates but does not reverse the Tyrosine linkage [1]. |
Optimized Protocol: PTAD Bioconjugation
-
Buffer: Use Phosphate Buffered Saline (PBS), pH 7.0. Avoid primary amines (Tris/Glycine) during the reaction step.
-
Reagent Prep: Weigh PTAD solid. Dissolve in anhydrous Acetonitrile (MeCN) to 10–50 mM. The solution must be deep red.
-
Addition: Add PTAD to protein (10–50 equiv) while vortexing.
-
Incubation: React for 30–60 mins on ice or RT.
-
Quench: Add 1M Tris-HCl (pH 7.5) to a final concentration of 50 mM to quench unreacted reagent.
Part 2: CuAAC Click on Phenolic Scaffolds (Scenario B)
Context: You are synthesizing a drug candidate. You have a terminal alkyne and an azide, but one component contains a free phenol (Ar-OH). The reaction stalls or turns dark brown/black.
The "Phenol Effect" on Copper Catalysis
Free phenols are ligands for Copper. They can chelate the Cu(I) catalyst, removing it from the catalytic cycle, or undergo oxidative coupling (mediated by Cu + Ascorbate + Oxygen), generating radical byproducts that terminate the reaction.
Figure 2: Mechanism of phenolic interference in CuAAC. The phenol competes for the metal center, deactivating the catalyst.
Troubleshooting Guide: Phenolic CuAAC
| Symptom | Root Cause | Corrective Action |
| Reaction Stalls < 50% | Catalyst Poisoning. The phenol coordinates Cu(I), preventing alkyne coordination. | Ligand Upgrade: Switch from TBTA to THPTA (water-soluble) or BTTES . Use a Ligand:Cu ratio of 5:1 (standard is 1:1 or 2:1) to outcompete the phenol [2]. |
| Brown Precipitate | Oxidative Coupling. Cu(II)/Ascorbate oxidizes the phenol to quinones/polymers. | Deoxygenation: Rigorously degas solvents (freeze-pump-thaw or Ar sparging). Increase Ascorbate: Use 10–20 equiv of Sodium Ascorbate to keep the environment reducing. |
| No Reaction | Electronic Deactivation. Electron-rich phenols may alter the electronics of the alkyne if directly conjugated. | Protecting Group: Acetylate or silyl-protect (TBS/TIPS) the phenol before the click reaction. Deprotect post-click. This is the most robust fix. |
Optimized Protocol: "Phenol-Safe" CuAAC
-
Solvent: t-BuOH/Water (1:[1][2]1) or DMSO/Water (if solubility is poor).
-
Degassing: Sparge solvent with Argon for 15 mins.
-
Catalyst Mix (Premix is Vital):
-
Mix CuSO4 (1 equiv) + THPTA Ligand (5 equiv) in water.
-
Why? Premixing ensures Cu is fully wrapped by the ligand before it sees the phenol.
-
-
Reaction Assembly:
-
Substrate (1 equiv) + Azide (1.2 equiv).
-
Add Cu-THPTA complex (5–10 mol%).
-
Last Step: Add Sodium Ascorbate (20 mol% to 50 mol%).
-
-
Monitoring: If the solution turns dark brown, oxygen ingress has occurred. Repeat with stricter inert conditions.
Frequently Asked Questions (FAQs)
Q1: Can I use Copper-Free click (SPAAC) to avoid phenol interference? A: Yes. Using strained cyclooctynes (DBCO/BCN) eliminates the need for copper, thereby bypassing the chelation/oxidation issues entirely. However, ensure your phenol doesn't sterically hinder the bulky cyclooctyne.
Q2: My PTAD reaction works on model peptides but fails on my protein. Why? A: Accessibility. Tyrosine residues are often buried in the hydrophobic core. Add a denaturant like 6M Urea or GuHCl if the protein structure is not required for the final application, or use a linker to extend the PTAD reach.
Q3: Is the "Phenol-Triazole" bond stable in plasma? A: For PTAD-Tyrosine conjugates: They are generally stable in plasma but can undergo retro-Ene reactions at high pH (>9). For CuAAC triazoles: The 1,2,3-triazole ring is metabolically inert and highly stable.
References
-
Ban, H., Gavrilyuk, J., & Barbas, C. F. (2010). Tyrosine Bioconjugation through Aqueous Ene-Type Reactions: A Click-Like Reaction for Tyrosine.[3] Journal of the American Chemical Society, 132(5), 1523–1525. [Link]
-
Presolski, S. I., Hong, V., & Finn, M. G. (2011). Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology, 3(4), 153–162. [Link]
-
Sharpless, K. B., et al. (2014).[4][5][6] Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry.[4][5] Angewandte Chemie International Edition, 53(36), 9430–9448. [Link]
Sources
Technical Support Center: Preventing Phenol Oxidation in Click Chemistry
Ticket ID: CuAAC-OX-001 Status: Active Topic: Mitigation of Phenol/Tyrosine Oxidation during Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). Audience: Medicinal Chemists, Chemical Biologists, Protein Engineers.
Executive Summary: The "Black Goo" Problem
The Issue: You are attempting a CuAAC reaction on a substrate containing a phenol (e.g., Tyrosine, propofol derivatives, or phenolic natural products). Instead of a clean triazole, the reaction mixture turns brown/black, and LC-MS shows complex mixtures of oligomers, quinones (
The Cause: Copper(I) is not just a click catalyst; in the presence of Oxygen (
The Fix: You must break the Cu(I)
-
Superior Ligand Architecture: Switching from TBTA to BTTAA.
-
Rigorous Oxygen Exclusion: Sparging is often insufficient; freeze-pump-thaw is preferred.
-
Stoichiometric Control: Optimizing the Cu:Ligand:Ascorbate ratio.
The Mechanism: Why Phenols Degrade
To prevent oxidation, you must understand the enemy. The diagram below illustrates how a "standard" click reaction inadvertently creates a phenol-destroying factory.
Diagram 1: The Oxidative Shunt Pathway
This flowchart details how Oxygen hijacks the Cu(I) catalyst, diverting it from the Click cycle to the Oxidation cycle.
Caption: The "Oxidative Shunt" competes with the Click cycle. Unless
Protocol Optimization: The "Safe Click" System
A. Ligand Selection: The Critical Variable
Do not use TBTA for phenol-containing substrates. Its poor solubility and weak shielding allow
Recommendation: Use BTTAA (2-(4-((bis((1-(tert-butyl)-1H-1,2,3-triazol-4-yl)methyl)amino)methyl)-1H-1,2,3-triazol-1-yl)acetic acid).[1]
| Feature | TBTA (Legacy) | THPTA (Standard) | BTTAA (Advanced) |
| Water Solubility | Poor (Requires DMSO) | Excellent | Excellent |
| Reaction Rate | Slow (1x) | Fast (5-10x) | Very Fast (20-50x) |
| Cu(I) Shielding | Weak | Moderate | Strong |
| Biocompatibility | Low (Cytotoxic) | Moderate | High |
| Phenol Protection | Poor | Moderate | Best-in-Class |
Why BTTAA?
BTTAA forms a tighter coordination sphere around Cu(I) than THPTA, effectively raising the oxidation potential required for
B. The "Anaerobic BTTAA" Protocol
Use this protocol for tyrosine-containing peptides or oxidation-prone small molecules.
Reagents:
-
Cu source:
(freshly prepared 20 mM stock in water). -
Ligand: BTTAA (50 mM stock in water).
-
Reductant: Sodium Ascorbate (100 mM stock, freshly prepared ).
-
Buffer: Phosphate (PBS) or HEPES, pH 7.4. Avoid Tris (can compete for Cu binding).
Step-by-Step Workflow:
-
Premix Catalyst (The "Blue Mix"):
-
Mix
and BTTAA in a 1:2 molar ratio (e.g., 10 µL Cu stock + 8 µL BTTAA stock + 32 µL water). -
Self-Validation: The solution should remain clear blue. If precipitate forms, your BTTAA stock is degraded.
-
-
Degas Solvents (Critical):
-
Place your reaction buffer and substrate solutions in a sealed vial.
-
Perform 3 cycles of Freeze-Pump-Thaw (freeze in
, apply vacuum, thaw under Argon). -
Alternative: Sparge vigorously with Argon for 15 minutes (less effective for sensitive phenols but acceptable for robust substrates).
-
-
Assembly (Under Inert Atmosphere):
-
Add Substrates (Azide + Alkyne) to the buffer.
-
Add the Cu-BTTAA premix .
-
Final Step: Add Sodium Ascorbate (Final conc: 2.5 - 5 mM).
-
-
Incubation:
-
Seal tight. Incubate 30-60 mins.
-
Observation: The solution should remain colorless or pale yellow. Darkening indicates oxidation.
-
Decision Matrix: CuAAC vs. SPAAC
Sometimes, Copper is simply incompatible with your molecule (e.g., hyper-sensitive polyphenols). Use this logic tree to decide when to abandon CuAAC.
Diagram 2: The Click Chemistry Decision Tree
A logic gate for selecting the correct chemistry based on substrate sensitivity.
Caption: If strict anaerobic conditions are impossible for electron-rich phenols, switch to SPAAC (Strain-Promoted) chemistry immediately.
Troubleshooting & FAQs
Q: My reaction mixture turned brown, but I got some product. Is it usable?
A: Proceed with caution. The brown color comes from oligomerized phenols or polymerized ascorbate byproducts.
-
Action: Centrifuge at high speed (14,000 x g). If the supernatant is clear, purify via HPLC immediately.
-
Validation: Check LC-MS for
(Hydroxylation) or (Quinone) peaks on your product mass. If present, discard; these impurities are often inseparable from the product.
Q: Can I just add more Ascorbate to prevent oxidation?
A: NO. This is a common misconception.
-
Reasoning: Ascorbate reduces Cu(II) to Cu(I).[2][3] However, in the presence of Oxygen, excess Ascorbate fuels the "Fenton-like" cycle, generating more Superoxide and Hydroxyl radicals [2].
-
Rule: Use the minimum amount of ascorbate necessary (typically 5-10 equivalents relative to Copper, not substrate).
Q: I am modifying a protein with surface Tyrosines. Do I need to worry?
A: Yes. Tyrosine residues can crosslink (dityrosine formation) under CuAAC conditions, causing protein aggregation.[4]
-
Solution: Add Aminoguanidine (1-5 mM) to the reaction buffer. It acts as a scavenger for dehydroascorbate and reactive aldehydes, though it does not stop direct radical coupling. The primary defense remains BTTAA + Anaerobic conditions .
Q: How do I validate that my ligand (BTTAA) is working?
A: The Ascorbate Bleaching Test .
-
Mix Buffer + Cu + Ligand + Ascorbate (No substrate).
-
Monitor UV-Vis absorbance at 265 nm (Ascorbate).
-
Result: With a poor ligand (TBTA), absorbance drops rapidly (ascorbate is consumed by
). With a good ligand (BTTAA), the signal is stable for hours.
References
-
Besanceney-Webler, C., et al. (2011). Increasing the Efficacy of Bioorthogonal Click Reactions for Bioconjugation: A Comparative Study. Angewandte Chemie International Edition, 50(35), 8051-8056.
-
Hong, V., Presolski, S. I., Ma, C., & Finn, M. G. (2009). Analysis and Optimization of Copper-Catalyzed Azide-Alkyne Cycloaddition for Bioconjugation. Angewandte Chemie International Edition, 48(52), 9879-9883.
-
Uttamapinant, C., et al. (2012). Fast, Cell-Compatible Click Chemistry with Copper-Chelating Azides for Biomolecular Labeling. Angewandte Chemie, 124(24), 5952-5956.
Sources
Technical Support Center: Optimizing Sterically Hindered Triazole Formation
Welcome to the Advanced Click Chemistry Support Center. As a Senior Application Scientist, I have designed this resource to help researchers, synthetic chemists, and drug development professionals overcome the kinetic and thermodynamic barriers associated with sterically hindered azide-alkyne cycloadditions.
When working with ortho-substituted aryl azides, tertiary azides, or bulky internal alkynes, the standard "click" conditions often fail. This guide provides the mechanistic causality behind these failures and offers self-validating protocols to force these challenging reactions to completion.
Diagnostic Workflow for Hindered Substrates
Before troubleshooting, it is critical to align your synthetic target with the correct catalytic pathway. The diagram below outlines the decision matrix for optimizing sterically encumbered substrates.
Diagnostic workflow for optimizing sterically hindered click chemistry reactions.
Troubleshooting FAQs
Q1: My CuAAC reaction with an ortho-substituted aryl azide is stalling. How can I accelerate it without degrading the starting materials? A1: The rate-determining step in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is the formation of the six-membered copper metallacycle. Bulky substituents severely impede the coordination of the alkyne and azide to the Cu(I) center.
-
The Causality: Traditional ligands like TBTA lack the electron density and steric flexibility required to stabilize the transition state of hindered substrates. Furthermore, extended reaction times leave the Cu(I) catalyst vulnerable to oxidation.
-
The Solution: Switch to an electron-rich, highly soluble tripodal amine ligand like BTTAA . BTTAA stabilizes the Cu(I) oxidation state against dissolved oxygen and significantly accelerates the cycloaddition rate by promoting the oxidative coupling step, even in the presence of severe steric bulk[1]. If thermal heating degrades your substrates, utilize microwave irradiation (60–80 °C) to provide the necessary activation energy rapidly.
Q2: I am trying to synthesize a 1,5-disubstituted triazole using a bulky tertiary azide, but I am isolating the 1,4-isomer instead. Why is the ruthenium catalyst failing? A2: This is a documented phenomenon in Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC). While ruthenium catalysts typically direct the formation of 1,5-disubstituted triazoles via a ruthenacycle intermediate, extreme steric bulk can annul this regioselectivity[2].
-
The Causality: The steric demands imposed by bulky groups (such as tertiary azides or 2,2-diaryl-2-azidoamines) severely hamper the formation of the highly strained ruthenacycle required for 1,5-regioselectivity. To minimize steric clash, the alkyne adopts a reverse orientation, defaulting to the 1,4-regioisomer even under ruthenium catalysis[2].
-
The Solution: If the 1,5-isomer is strictly required, use the less sterically encumbered [Cp*RuCl]4 tetramer catalyst and increase the catalyst loading to 5 mol%[3]. However, be aware that certain extreme steric profiles fundamentally preclude 1,5-triazole formation.
Q3: What is the optimal solvent and additive system to maintain catalyst turnover for hindered alkynes over long reaction times? A3: Hindered reactions require extended timeframes, which increases the probability of Cu(I) oxidizing to inactive Cu(II).
-
The Causality: Sodium ascorbate (the reducing agent) degrades over time in aqueous mixtures. Once depleted, Cu(II) builds up, breaking the catalytic cycle.
-
The Solution: Use a rigorously degassed solvent system (e.g.,
-BuOH/H₂O 1:1). Add sodium ascorbate in portions (e.g., 10 mol% initially, 10 mol% after 12 hours) rather than all at once. Maintaining a BTTAA:Cu(I) ratio of 2:1 is critical here to protect the metal center during the extended timeframe[1].
Quantitative Data: Optimization Matrices
To streamline your optimization process, consult the following data matrices summarizing the performance of various ligands and catalysts against steric bulk.
Table 1: CuAAC Ligand Comparison for Sterically Hindered Substrates
| Ligand | Structure Type | Steric Tolerance | Oxidation Protection | Recommended Use Case |
| TBTA | Benzyl-triazole | Low | Moderate | Unhindered aliphatic substrates. |
| THPTA | Hydroxypropyl-triazole | Moderate | Low | Water-soluble bioconjugation (unhindered). |
| BTTAA | Tert-butyl-triazole | High | Excellent | Highly hindered alkynes/azides; extended reaction times[1]. |
Table 2: RuAAC Catalyst Selection Guide
| Catalyst | Substrate Profile | Regioselectivity | Mechanistic Note |
| CpRuCl(PPh₃)₂ | Primary/Secondary Azides | Strict 1,5-isomer | Standard RuAAC catalyst; fails with extreme bulk. |
| [CpRuCl]₄ | Tertiary/Aryl Azides | 1,5-isomer | Requires 5 mol% loading for bulky azides[3]. |
| Any Ru Catalyst | Extremely Bulky Azides | Reverts to 1,4-isomer | Sterics physically prevent 1,5-ruthenacycle formation[2]. |
Self-Validating Experimental Protocols
The following methodologies are designed as self-validating systems. Built-in visual and analytical checks ensure that you can diagnose a failure during the reaction, rather than after a failed workup.
Protocol A: Accelerated CuAAC for Sterically Hindered Substrates
Objective: Force the cycloaddition of ortho-substituted or tertiary substrates using BTTAA and microwave irradiation.
-
Reagent Preparation: Dissolve the bulky alkyne (1.0 eq) and hindered azide (1.2 eq) in rigorously degassed
-BuOH/H₂O (1:1, v/v) in a microwave-safe vial. -
Catalyst Pre-complexation: In a separate vial, mix CuSO₄·5H₂O (5 mol%) and BTTAA ligand (10 mol%) in degassed water.
-
Causality: Pre-complexation prevents Cu(I) disproportionation and ensures the active catalyst is immediately protected upon reduction.
-
-
Reduction & Validation: Add freshly prepared sodium ascorbate (20 mol%) to the catalyst mixture.
-
Validation Check: The solution must turn from blue to colorless or pale yellow. If the solution remains blue/green, the ascorbate is degraded; prepare a fresh batch.
-
-
Reaction Execution: Transfer the active, pale-yellow catalyst complex to the substrate mixture. Seal the vial and subject to microwave irradiation at 80 °C for 2–4 hours.
-
In-Process Monitoring: Check the reaction vial every hour.
-
Validation Check: A color shift back to green/blue indicates Cu(I) oxidation. If observed, the catalytic cycle has broken down. Add an additional 10 mol% of solid sodium ascorbate to re-initiate the cycle.
-
Protocol B: RuAAC Optimization for Bulky 1,5-Disubstituted Triazoles
Objective: Maximize the yield of the 1,5-regioisomer using a highly active ruthenium tetramer.
-
Solvent & Atmosphere: Use strictly anhydrous and degassed DMF or 1,4-dioxane.
-
Causality: Protic solvents are highly detrimental to both the 1,5-regioselectivity and the overall yield of the RuAAC pathway[4].
-
-
Catalyst Loading: Inside a glovebox, add [Cp*RuCl]4 (5 mol% Ru) to the reaction vial containing the alkyne (1.0 eq) and bulky azide (1.0 eq).
-
Causality: Hindered azides require higher catalyst loading (up to 5%) and extended reaction times compared to standard primary azides to overcome the activation energy barrier[3].
-
-
Execution: Seal the vessel and heat thermally at 80–100 °C for 24–48 hours.
-
Analytical Validation: Analyze the crude mixture via ¹H NMR prior to column chromatography.
-
Warning: Check the triazole proton shift. If extreme steric bulk is present (e.g., 2,2-diaryl-2-azidoamines), the reaction may have exclusively yielded the 1,4-isomer despite the Ru catalyst[2]. If this occurs, the target 1,5-isomer is likely synthetically inaccessible via direct cycloaddition.
-
References
- Influence of steric demand on ruthenium-catalyzed cycloaddition of sterically hindered azides | RSC Advances (RSC Publishing) |
- Ruthenium-Catalyzed Azide Alkyne Cycloaddition Reaction: Scope, Mechanism, and Applications | Chemical Reviews (ACS Public
- Tripodal Amine Ligands for Accelerating Cu-Catalyzed Azide-Alkyne Cycloaddition: Efficiency and Stability against Oxidation and Dissoci
- 3 Ruthenium-Catalyzed Azide–Alkyne Cycloaddition (RuAAC) | Thieme E-Books |
Sources
solving solubility issues of 4-(4-[1,2,3]Triazol-1-yl-butyl)phenol in water
To: Research & Development Team From: Senior Application Scientist, Technical Support Division Subject: Technical Guide: Solubilization Strategies for 4-(4-[1,2,3]Triazol-1-yl-butyl)phenol
Executive Summary
You are likely encountering precipitation issues with 4-(4-[1,2,3]Triazol-1-yl-butyl)phenol due to its "Janus-faced" physicochemical nature.[1] While the phenol and triazole moieties are polar, the central butyl linker and the high lattice energy of the triazole ring create a molecule that is deceptively difficult to solubilize in aqueous media at neutral pH.
This guide moves beyond generic advice, providing a mechanism-based troubleshooting workflow. We focus on breaking the crystal lattice energy and managing the hydrophobic effect of the alkyl linker.[1]
Part 1: Physicochemical Profile & Solubility Drivers
Understanding the molecule is the first step to dissolving it.[1]
| Property | Value (Est.) | Implication for Solubility |
| Molecular Weight | ~217.27 g/mol | Small molecule, but packing density matters.[1] |
| pKa (Phenol) | ~9.9 - 10.0 | Critical: Neutral at pH 7.[1]4. Soluble anion forms only at pH > 11.[1] |
| pKa (Triazole) | ~1.2 (Conjugate Acid) | Remains neutral in all biological buffers.[1] No ionization help here. |
| LogP (Oct/Water) | ~2.5 - 3.0 | Moderately lipophilic.[1] Requires hydrophobic solvation or encapsulation.[1] |
| Dipole Moment | ~5.0 D (Triazole) | High. Leads to strong dipole-dipole stacking in the solid state, resisting dissolution.[1] |
The Core Problem: The 1,2,3-triazole ring has a massive dipole moment, leading to strong intermolecular stacking in the crystal form [1]. Combined with the hydrophobic butyl chain, the energy required to break the crystal lattice (enthalpy of fusion) often exceeds the hydration energy provided by water at neutral pH.
Part 2: Troubleshooting Scenarios (Q&A)
Scenario A: "It dissolves in DMSO, but precipitates immediately upon adding water/buffer."
Diagnosis: This is the "Crash-Out" effect.[1] DMSO solvates the hydrophobic butyl chain and the triazole ring well.[1] When you add water, the solvent power drops logarithmically. The hydrophobic effect forces the butyl chains to aggregate, and the triazole dipoles snap back into a lattice structure.
Solution: The "Step-Down" Dilution Method Do not add water to the DMSO stock.[1] Add the DMSO stock slowly to the vortexing aqueous phase to prevent local regions of supersaturation.[1]
-
Cosolvent Spike: Ensure your aqueous buffer contains 5-10% PEG-400 or Propylene Glycol before adding the DMSO stock.[1] These "interface" solvents bridge the polarity gap.[1]
-
Temperature: Warm the aqueous buffer to 37°C before mixing.
Scenario B: "I need to avoid DMSO for my cell assay. How do I get it into water?"
Diagnosis: Without an organic cosolvent, you must rely on ionization or encapsulation . Since the phenol pKa is ~10, standard buffers (pH 7.4) leave 99.7% of the molecule in the insoluble, neutral form.
Solution: Cyclodextrin Encapsulation (The "Gold Standard") Hydroxypropyl-β-Cyclodextrin (HP-β-CD) is highly effective here.[1] The hydrophobic butyl-phenol tail fits inside the CD cavity, while the hydroxyls interact with water.
-
Protocol: Prepare a 20% (w/v) HP-β-CD solution in water.[1] Add your compound solid directly to this.[1] Sonicate at 40°C for 30 minutes. This can often achieve concentrations of 1-5 mM without organic solvents [2].[1]
Scenario C: "Can I just adjust the pH?"
Diagnosis: Only if your assay tolerates extreme alkalinity.[1]
Solution:
-
To solubilize via ionization, you must be 2 pH units above the pKa.
-
Target pH: 12.0 (using NaOH).
-
Result: Formation of the Sodium Phenolate salt.[1] This is highly soluble but likely cytotoxic.[1]
-
Workaround: Dissolve at pH 12, then rapidly dilute into a high-capacity buffer (e.g., 100 mM HEPES, pH 7.4) containing 10% serum or BSA.[1] The albumin will bind the molecule as it re-protonates, preventing precipitation (mimicking drug transport in blood).
Part 3: Decision Tree for Solubility Optimization
Use this logic flow to select the correct formulation strategy for your specific application.
Figure 1: Decision matrix for selecting the optimal solubilization strategy based on assay constraints.
Part 4: Detailed Experimental Protocols
Protocol 1: The "Modified Aqueous" Stock (Recommended for Animal Studies)
This formulation avoids precipitation upon injection by using a cosolvent/surfactant mix.[1]
-
Weigh 10 mg of 4-(4-[1,2,3]Triazol-1-yl-butyl)phenol.
-
Dissolve in 0.5 mL of pure Ethanol (or DMSO if permitted).
-
Add 0.5 mL of Tween 80 . Vortex vigorously until clear.
-
Slowly add 9.0 mL of Saline (0.9% NaCl) while vortexing.
Protocol 2: Cyclodextrin Complexation (Recommended for Cell Culture)
-
Prepare Vehicle : 20% w/v Hydroxypropyl-β-Cyclodextrin (HP-β-CD) in PBS.[1] Filter sterilize (0.22 µm).
-
Add Compound: Add solid compound to the vehicle (aim for 1-2 mg/mL).[1]
-
Energy Input : Shake at 200 rpm at 37°C for 24 hours OR sonicate for 30 mins.
-
Clarification : Centrifuge at 10,000 x g for 5 mins to remove undissolved solid. Use the supernatant.
-
Note: This method prevents the "solvent shock" to cells caused by DMSO.[1]
-
Part 5: Frequently Asked Questions (FAQ)
Q: Why does the solution turn yellow at high pH? A: This is the formation of the phenolate anion .[1] The delocalization of the negative charge into the aromatic ring shifts the absorption spectrum (bathochromic shift), often resulting in a yellow tint. This confirms you have successfully deprotonated the phenol (pH > 10).[1]
Q: Can I use sonication to force it into water? A: Sonication creates a dispersion, not a solution.[1] Without a stabilizing agent (like Cyclodextrin or Tween), the microscopic crystals will undergo "Ostwald Ripening" and re-precipitate as larger crystals within hours, leading to erratic assay data.
Q: Is the triazole ring acidic? A: No. The 1,2,3-triazole ring (when substituted at the N1 position) is a very weak base. It does not ionize at physiological pH.[1] Do not try to dissolve it using acetic acid or HCl; it will not help [4].[1]
References
-
Cisneros, J. A., et al. (2017). "Systematic Study of Effects of Structural Modifications on the Aqueous Solubility of Drug-like Molecules." ACS Medicinal Chemistry Letters, 8(1), 124-127. Link[1]
-
Loftsson, T., & Brewster, M. E. (2010). "Pharmaceutical applications of cyclodextrins: basic science and product development." Journal of Pharmacy and Pharmacology, 62(11), 1607-1621. Link
-
Savjani, K. T., et al. (2012). "Drug Solubility: Importance and Enhancement Techniques." ISRN Pharmaceutics, 2012, 195727. Link
-
Katritzky, A. R., et al. (2010). "The chemistry of 1,2,3-triazoles." Chemical Reviews, 110(10), 5714-5772. Link[1]
Sources
Technical Support Center: Minimizing Byproduct Formation in CuAAC Synthesis of Phenols
Welcome to the Technical Support Center for CuAAC (Copper-Catalyzed Azide-Alkyne Cycloaddition) applications in phenolic synthesis. While CuAAC is celebrated for its "click" efficiency, phenolic substrates introduce unique vulnerabilities. Phenols are highly susceptible to oxidation, and the terminal alkynes required for the reaction are prone to homocoupling. This guide provides drug development professionals and synthetic chemists with field-proven troubleshooting strategies to suppress byproduct formation, ensuring high-fidelity bioconjugation and small-molecule synthesis.
Part 1: Diagnostic Workflow
Before altering your reaction parameters, use the following diagnostic tree to identify the specific mechanistic failure occurring in your CuAAC protocol.
Caption: Diagnostic decision tree for identifying CuAAC byproduct causality.
Part 2: Troubleshooting Guide & Causality Analysis
Issue 1: Severe Phenol Degradation and Discoloration
Q: My reaction mixture turns dark brown, and LC-MS shows significant degradation of my phenolic substrate. What is causing this?
A: This is a classic symptom of Reactive Oxygen Species (ROS) mediated oxidation. In the standard CuAAC protocol, sodium ascorbate is used to reduce Cu(II) to the catalytically active Cu(I) state[1]. However, if dissolved oxygen (
-
Use a Sacrificial Ligand: Incorporate a water-soluble, tetradentate ligand like THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine). THPTA not only accelerates the CuAAC reaction by stabilizing Cu(I), but it also acts as a sacrificial reductant, intercepting radicals before they can oxidize your sensitive phenol[2].
-
Anaerobic Conditions: Degas all solvents using freeze-pump-thaw cycles or vigorous sparging with argon prior to adding the ascorbate.
Issue 2: Formation of Diyne Byproducts (Glaser Coupling)
Q: I am observing a byproduct with a mass corresponding to an alkyne dimer (
-
Maintain Excess Reductant: Ensure sodium ascorbate is present in a 5-to-10-fold excess relative to copper to keep all copper in the +1 oxidation state during the reaction[1].
-
Quench Before Air Exposure: Do not expose the reaction to air until the copper catalyst has been sequestered. Add an excess of a strong chelator like EDTA (ethylenediaminetetraacetic acid) immediately upon reaction completion to strip copper from the alkynes, permanently halting Glaser coupling[4].
Issue 3: Incomplete Conversion Despite Excess Reagents Q: My reaction stalls at 50% conversion, and adding more Cu(I) salts directly (e.g., CuI) doesn't help. Why? A: Direct use of Cu(I) salts without stabilizing ligands often leads to rapid disproportionation into Cu(0) and Cu(II), or rapid oxidation if even trace oxygen is present[1]. Cu(II) is inactive for CuAAC and instead promotes the aforementioned Glaser coupling[3]. Solution: Always pre-complex your copper source with a stabilizing polytriazole ligand (like TBTA or THPTA) before introducing it to the substrate. The ligand dictates the geometry and stabilizes the +1 oxidation state, preventing catalyst death[3].
Part 3: Mechanistic Pathway Analysis
Understanding the divergence between the productive catalytic cycle and destructive side reactions is critical for rational optimization.
Caption: Mechanistic divergence in CuAAC: Productive catalysis vs. ROS and Glaser byproduct pathways.
Part 4: Quantitative Data Table
To illustrate the causality of ligand and reductant choices, the following table summarizes the typical byproduct distribution when coupling a model phenolic alkyne with an azide under various conditions.
| Copper Source | Ligand (Eq to Cu) | Reductant | Atmosphere | Glaser Diyne (%) | Phenol Oxidation (%) | Target Triazole Yield (%) |
| None | Ascorbate (10%) | Aerobic | 15% | 35% | 45% | |
| None | None | Aerobic | 25% | 10% | 55% | |
| TBTA (1 eq) | Ascorbate (25%) | Aerobic | 5% | 15% | 75% | |
| THPTA (5 eq) | Ascorbate (50%) | Aerobic | <1% | 5% | 90% | |
| THPTA (5 eq) | Ascorbate (50%) | Degassed (Ar) | <1% | <1% | >98% |
Data synthesized from established mechanistic baselines for CuAAC optimization[4],[3],[2].
Part 5: Self-Validating Experimental Protocol
This optimized anaerobic CuAAC protocol for phenols is engineered as a self-validating system: each step contains an internal visual check to ensure the chemical environment is correct before proceeding, minimizing the risk of destroying valuable substrates.
Reagents Required:
-
Copper(II) Sulfate Pentahydrate (
) : 50 mM stock in degassed water. -
THPTA Ligand : 100 mM stock in degassed water.
-
Sodium Ascorbate : Freshly prepared 500 mM stock in degassed water.
-
Quench Solution : 0.5 M EDTA solution (pH 8.0).
Step-by-Step Methodology:
-
Solvent Degassing (Critical Step):
-
Prepare the reaction solvent (e.g., 1:1 t-BuOH/Water or DMSO/Water).
-
Sparge the solvent with Argon for at least 30 minutes.
-
Validation: The absence of dissolved oxygen is verified if the subsequent addition of ascorbate does not lead to a rapid yellow/brown discoloration (which indicates ascorbate oxidation).
-
-
Catalyst Pre-Complexation:
-
In a separate, argon-purged vial, mix 1 part
stock with 2 parts THPTA stock. -
Validation: The solution should turn a bright, clear blue, indicating the formation of the Cu(II)-THPTA complex. This prevents free copper from interacting with the phenol.
-
-
Substrate Assembly:
-
Combine the phenolic alkyne (1.0 eq) and the azide (1.1 eq) in the degassed reaction solvent under Argon.
-
-
Reaction Initiation:
-
Add the pre-complexed
/THPTA solution to the substrate mixture (final Cu concentration ~5 mol%). -
Inject the freshly prepared Sodium Ascorbate stock (final concentration ~25 mol%).
-
Validation: The reaction mixture should transition from blue to colorless (or pale yellow depending on the phenol), confirming the complete reduction of Cu(II) to the active Cu(I) state.
-
-
Incubation and Quenching:
-
Stir at room temperature for 1-4 hours under Argon.
-
Do not open the flask to air. Inject an excess of 0.5 M EDTA solution (10 equivalents relative to copper) directly through the septum.
-
Causality: EDTA rapidly chelates Cu(I)/Cu(II), stripping it from the alkyne and preventing post-reaction Glaser coupling upon air exposure[4].
-
-
Workup:
-
Once quenched, the flask can be safely opened to the air. Extract the product using standard organic workup or purify directly via reverse-phase HPLC.
-
Part 6: Frequently Asked Questions (FAQs)
Q: Can I use TCEP instead of Sodium Ascorbate as a reductant? A: While TCEP (Tris(2-carboxyethyl)phosphine) is a powerful, water-soluble reductant, it is generally discouraged in CuAAC reactions. TCEP can react directly with organic azides via the Staudinger reduction, yielding amines instead of the desired triazole[3]. Stick to sodium ascorbate for phenolic CuAAC.
Q: Does the structure of the ligand influence the rate of Glaser coupling? A: Yes, significantly. Research indicates that the order of ligand activity for catalyzing unwanted Glaser coupling is: linear bidentate > tridentate > tetradentate[4]. Tetradentate ligands like THPTA and BTTAA heavily favor the CuAAC pathway while sterically and electronically suppressing the oxidative homocoupling of alkynes.
Q: Is it necessary to protect the phenol group (e.g., as an acetate or silyl ether) before the click reaction? A: It is not strictly necessary if the optimized protocol (THPTA + strict degassing) is followed. The "aqueous ascorbate" procedure with appropriate ligands suppresses copper-mediated oxidative side reactions efficiently[1]. However, if your specific phenol is exceptionally electron-rich (e.g., a hydroquinone derivative), temporary protection may still be the most pragmatic route to guarantee zero oxidation.
References[4] Preventing Alkyne–Alkyne (i.e., Glaser) Coupling Associated with the ATRP Synthesis of Alkyne-Functional Polymers/Macromonomers and for Alkynes under Click (i.e., CuAAC) Reaction Conditions. Journal of the American Chemical Society.
URL:[Link][1] Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. PMC. URL:[Link][3] Advancements in the mechanistic understanding of the copper-catalyzed azide–alkyne cycloaddition. Beilstein Journals. URL:[Link][2] "Copper-Catalyzed Azide--Alkyne Click Chemistry for Bioconjugation". In: Current Protocols in Chemical Biology. Jena Bioscience. URL:[Link]
Sources
- 1. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jenabioscience.com [jenabioscience.com]
- 3. BJOC - Advancements in the mechanistic understanding of the copper-catalyzed azide–alkyne cycloaddition [beilstein-journals.org]
- 4. pubs.acs.org [pubs.acs.org]
Introduction: The "Hidden" Variables of Azide Chemistry
Technical Support Center: Azide Conversion & Click Chemistry Optimization
Status: Online Operator: Senior Application Scientist Ticket ID: AZ-CONV-404 Subject: Overcoming Incomplete Conversion of Azide Precursors
Welcome to the Technical Support Center. You are likely here because your azide starting material remains unreacted, or your yield is inexplicably low despite following a standard protocol. Incomplete conversion in azide chemistry—whether in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), or Staudinger ligations—is rarely due to "bad luck." It is almost always a failure of catalyst protection , kinetic thresholds , or intermediate trapping .
This guide bypasses generic advice to address the mechanistic root causes of reaction stalling.
Module 1: CuAAC Troubleshooting (The "Blue Death")
Symptom: The reaction starts but stalls after 30 minutes. The solution turns from colorless/yellow to teal or blue. Diagnosis: Oxidation of Cu(I) to inactive Cu(II).[1][2]
In CuAAC, the active catalyst is Cu(I).[2][3] However, Cu(I) is thermodynamically unstable in aqueous media and rapidly oxidizes to Cu(II) in the presence of dissolved oxygen. Cu(II) is not only inactive but can promote oxidative damage to biomolecules.
Troubleshooting Protocol
| Variable | Recommendation | Technical Rationale |
| Ligand Selection | THPTA (Water-soluble) or BTTAA | TBTA is poorly soluble in water, leading to catalyst precipitation. THPTA maintains Cu(I) solubility and acts as a sacrificial shield against oxidation. |
| Reducing Agent | Sodium Ascorbate (Excess) | Ascorbate constantly regenerates Cu(I) from oxidized Cu(II). If the reaction turns blue, you have run out of ascorbate. |
| Atmosphere | Argon/Nitrogen Sparging | Dissolved |
| Copper Source | CuSO₄ + Ascorbate | Prefer generating Cu(I) in situ rather than using CuI/CuBr, which are prone to immediate oxidation and disproportionation.[1] |
Corrective Workflow: The "Resurrection" Protocol
If your reaction has stalled and turned blue:
-
Do NOT add more copper.
-
Degas the headspace of the vial with Argon for 30 seconds.
-
Add 5 equivalents (relative to Cu) of fresh Sodium Ascorbate solution.
-
Add 2 equivalents of THPTA ligand.
-
Result: The solution should return to colorless/light yellow, indicating Cu(I) regeneration.
Logic Diagram: CuAAC Catalyst Cycle & Failure Points
Figure 1: The CuAAC catalytic cycle. The critical failure point is the oxidation of Active Cu(I) to Inactive Cu(II) by oxygen, which must be countered by excess Ascorbate.
Module 2: SPAAC Troubleshooting (The Kinetics Trap)
Symptom: Incomplete conversion despite 24+ hours of reaction time. No precipitate, no color change.
Diagnosis: Second-order rate constant (
Unlike CuAAC (
Critical Decision: DBCO vs. BCN
| Feature | DBCO (Dibenzocyclooctyne) | BCN (Bicyclo[6.1.0]nonyne) |
| Reactivity (Aliphatic Azides) | Higher ( | Moderate ( |
| Reactivity (Aromatic Azides) | Poor | Higher (Due to electronic effects) |
| Hydrophobicity | High (Sticky, can cause aggregation) | Moderate (Better solubility) |
| Thiol Stability | Low (Reacts with free thiols) | High (Orthogonal to thiols) |
Troubleshooting Protocol
-
Concentration is King: If possible, keep reactants
. If you must work at low concentrations, you must increase the excess of the cheaper reagent (usually the click-reagent) to >10-20 equivalents. -
The "Push" Effect: For biological samples where concentration cannot be increased, switching from BCN to DBCO can provide a 3x rate enhancement for standard aliphatic azides.
-
Check for Thiols: If using DBCO in cell lysates, free thiols (cysteine, glutathione) will consume the DBCO before it finds the azide. Solution: Alkylate thiols with iodoacetamide prior to adding DBCO.
Module 3: Staudinger Chemistry (The "Wet" Solvent Issue)
Symptom: Azide is consumed, but the desired amine (Reduction) or amide (Ligation) is not formed. Diagnosis: Premature or delayed hydrolysis of the Aza-ylide intermediate.
The Staudinger reaction proceeds through a phosphazide to an aza-ylide (iminophosphorane) . The fate of this ylide depends entirely on the presence of water.
-
Staudinger Reduction (Azide
Amine): Requires Water. -
Staudinger Ligation (Azide
Amide): Requires Anhydrous conditions (initially).
Scenario A: Staudinger Reduction Stalled (No Amine)
-
Cause: The aza-ylide is stable and hasn't hydrolyzed.
-
Fix: Add water! The reaction requires
to cleave the P=N bond. Heating to 40°C in THF/Water (10:1) ensures hydrolysis.
Scenario B: Staudinger Ligation Failed (Amine formed instead of Amide)
-
Cause: Solvent was "wet". Water hydrolyzed the aza-ylide before it could rearrange with the ester trap.
-
Fix: Use strictly anhydrous THF or DMF for the first 4 hours.
Mechanism & Troubleshooting Flow
Figure 2: The Staudinger bifurcation. The presence of water determines whether the reaction results in Reduction (Amine) or Ligation (Amide).
Module 4: Safety Protocols (Mandatory)
Warning: Azides are energy-rich molecules.[4][5] Incomplete conversion can leave potentially explosive residues.
The C/N Ratio Rule
To ensure thermodynamic stability, the number of carbon atoms (
-
Safe: Nonyl azide (
) Ratio = 3. -
Dangerous: Azidoethane (
) Ratio = 0.66 (Explosive).
Disposal of Unreacted Azides: Never concentrate reaction mixtures containing low molecular weight azides. Quench unreacted azides by adding excess dilute phosphine (Staudinger reduction) or by reaction with a solid-supported alkyne before disposal.
References
-
Presolski, S. I., et al. "Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation." Current Protocols in Chemical Biology, 2011. Link
-
Hong, V., et al. "Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation." Angewandte Chemie Int. Ed., 2009.[6] Link
-
Dommerholt, J., et al. "Readily Accessible Bicyclononynes for Bioorthogonal Labeling and Three-Dimensional Imaging of Living Cells." Angewandte Chemie Int. Ed., 2010. Link
-
Saxon, E., & Bertozzi, C. R. "Cell Surface Engineering by a Modified Staudinger Reaction." Science, 2000. Link
-
Bräse, S., et al. "Organic Azides: An Exploding Diversity of a Unique Class of Compounds." Angewandte Chemie Int. Ed., 2005.[6][7] Link
Sources
- 1. broadpharm.com [broadpharm.com]
- 2. benchchem.com [benchchem.com]
- 3. Raising the Efficacy of Bioorthogonal Click Reactions for Bioconjugation: A Comparative Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. safety.fsu.edu [safety.fsu.edu]
- 5. uvic.ca [uvic.ca]
- 6. Staudinger Reaction [organic-chemistry.org]
- 7. real.mtak.hu [real.mtak.hu]
Technical Guide: Alternative Catalysts for Synthesizing 4-(4-[1,2,3]Triazol-1-yl-butyl)phenol
The following technical guide addresses the synthesis of 4-(4-[1,2,3]Triazol-1-yl-butyl)phenol , focusing on alternative catalytic strategies to mitigate phenol oxidation and copper contamination.
Executive Summary
The synthesis of 4-(4-[1,2,3]Triazol-1-yl-butyl)phenol presents a specific chemoselective challenge: the incompatibility of the electron-rich phenol moiety with the oxidative conditions often generated during standard Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). Standard protocols using CuSO₄ and sodium ascorbate can generate Reactive Oxygen Species (ROS), leading to the oxidation of the phenol into quinones or oxidative coupling (dimerization), resulting in colored impurities and low yields.
This guide details three alternative catalytic protocols designed to bypass these issues:
-
Ruthenium Catalysis (RuAAC): Elimination of oxidative reducing agents.
-
Heterogeneous Copper (Cu/C): Minimization of metal leaching and simplified workup.
-
Stabilized Cu(I) Systems: Anaerobic use of ligand-protected Cu(I) sources.
Part 1: The Synthetic Pathway & Mechanistic Logic
The target molecule is a 1-substituted-1,2,3-triazole .[1] While CuAAC typically yields 1,4-disubstituted triazoles and RuAAC yields 1,5-disubstituted triazoles, the use of Trimethylsilyl (TMS)-acetylene as a surrogate for acetylene gas renders this regioselectivity convergent upon deprotection. Both routes eventually yield the same mono-substituted triazole, but they traverse different intermediates.
Reaction Pathway Diagram
Figure 1: Convergent synthesis of the target triazole using TMS-acetylene. Both CuAAC and RuAAC pathways lead to the same final product after deprotection, but RuAAC avoids oxidative conditions.
Part 2: Detailed Experimental Protocols
Protocol A: Ruthenium-Catalyzed Cycloaddition (RuAAC)
Best for: Substrates highly sensitive to oxidation (phenols, catechols) and preventing copper contamination.
The Logic: Unlike CuAAC, Ruthenium catalysis involves an oxidative coupling mechanism that does not require a reducing agent (like ascorbate), thereby eliminating the primary source of phenol oxidation.
Materials:
-
Catalyst: Chloro(pentamethylcyclopentadienyl)bis(triphenylphosphine)ruthenium(II) [Cp*RuCl(PPh₃)₂].
-
Solvent: 1,4-Dioxane or THF (degassed).
-
Reagent: TMS-Acetylene (1.2 equiv).
Step-by-Step:
-
Preparation: In a glovebox or under strict Argon flow, charge a dry reaction vial with 4-(4-azidobutyl)phenol (1.0 equiv) and Cp*RuCl(PPh₃)₂ (2–5 mol%).
-
Solvation: Add anhydrous, degassed 1,4-Dioxane (0.2 M concentration relative to azide).
-
Addition: Add TMS-Acetylene (1.2 equiv) via syringe.
-
Reaction: Seal the vial and heat to 60°C for 12–16 hours.
-
Note: RuAAC is slower than CuAAC and typically requires thermal activation.
-
-
Workup: Concentrate the solvent under reduced pressure.
-
Deprotection: Redissolve the crude intermediate in MeOH and add K₂CO₃ (2.0 equiv). Stir at RT for 2 hours to remove the TMS group.
-
Purification: Flash chromatography (EtOAc/Hexanes).
Why this works: The Ru(II) center coordinates both the azide and alkyne, forming a ruthenacycle.[2] This process is neutral and non-oxidative, preserving the phenol ring integrity [1].
Protocol B: Heterogeneous Copper on Charcoal (Cu/C)
Best for: Scale-up and rapid purification.
The Logic: Immobilizing copper on activated charcoal reduces the concentration of free copper ions in solution, minimizing "homogenous" oxidative side reactions and simplifying catalyst removal to a simple filtration step.
Materials:
-
Catalyst: Cu/C (Copper on Charcoal) or commercially available "Cu-in-Charcoal".
-
Solvent: Toluene or Dichloromethane (DCM).
-
Base: Triethylamine (Et₃N) (1.0 equiv) - Crucial for accelerating the heterogeneous cycle.
Step-by-Step:
-
Setup: To a vial, add 4-(4-azidobutyl)phenol (1.0 equiv), TMS-Acetylene (1.2 equiv), and Cu/C (10 mol% loading).
-
Activation: Add Et₃N (1.0 equiv).
-
Critical Insight: Unlike homogeneous CuAAC, heterogeneous systems often require a base to facilitate the formation of the copper-acetylide species on the surface [2].
-
-
Reaction: Stir vigorously at Room Temperature for 6–12 hours.
-
Filtration: Filter the mixture through a pad of Celite to remove the Cu/C catalyst.
-
Deprotection: Proceed with TBAF or K₂CO₃ deprotection as described in Protocol A.
Protocol C: Stabilized Cu(I) (Anaerobic CuBr/TBTA)
Best for: High reaction rates at room temperature without ascorbate.
The Logic: Instead of generating Cu(I) in situ from Cu(II)/Ascorbate (which generates ROS), this method uses a pre-formed Cu(I) source stabilized by a ligand (TBTA) that protects the metal center and accelerates the reaction, performed under anaerobic conditions to prevent oxidation.
Materials:
-
Catalyst Source: Tetrakis(acetonitrile)copper(I) hexafluorophosphate [Cu(MeCN)₄PF₆] OR CuBr.
-
Ligand: TBTA (Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine).
-
Solvent: MeCN or DMF (Degassed).
Step-by-Step:
-
Complex Formation: In a separate vial, premix Cu(MeCN)₄PF₆ (5 mol%) and TBTA (5 mol%) in degassed MeCN. The solution should remain clear/yellowish, not green/blue (which indicates oxidation).
-
Reaction: Add the catalyst solution to the mixture of Azide and Alkyne under Argon.
-
Execution: Stir at Room Temperature for 1–4 hours.
-
Scavenging: Upon completion, add a metal scavenger (e.g., QuadraPure™ TU) to remove Cu ions before workup to prevent post-reaction oxidation of the phenol.
Part 3: Troubleshooting & Optimization
Catalyst Selection Matrix
| Feature | Standard CuAAC | RuAAC (Protocol A) | Heterogeneous Cu (Protocol B) | Stabilized Cu(I) (Protocol C) |
| Phenol Compatibility | Low (Oxidation risk) | High (Non-oxidative) | Moderate (Surface effects) | High (If anaerobic) |
| Reaction Speed | Fast (<1 hr) | Slow (12-24 hrs) | Moderate (6-12 hrs) | Very Fast (<1 hr) |
| Purification | Extraction/Column | Column | Filtration | Scavenger/Column |
| Oxygen Sensitivity | Low (Ascorbate handles it) | High (Catalyst deactivates) | Low | High (Cu(I) oxidizes) |
| Cost | Very Low | High | Moderate | Moderate |
Troubleshooting Guide
Q: My reaction mixture turned dark red/brown. What happened?
-
Diagnosis: Phenol oxidation.[3][4][5][6] The combination of Copper, Oxygen, and Ascorbate generated reactive oxygen species, converting the phenol to a quinone or coupling products.
-
Solution: Switch to Protocol A (RuAAC) or Protocol C (Anaerobic Cu(I)) . If you must use Cu/Ascorbate, degas all solvents thoroughly (freeze-pump-thaw x3) and keep under positive Argon pressure.
Q: The RuAAC reaction is stalling at 50% conversion.
-
Diagnosis: Catalyst deactivation or steric hindrance.
-
Solution:
-
Ensure the reaction is strictly oxygen-free (Ru(II) can oxidize to inactive Ru(III/IV) species).
-
Increase temperature to 80°C.
-
Add fresh catalyst (2 mol%) in a second portion.
-
Q: I cannot separate the copper residues from my product; the phenol chelates the copper.
-
Diagnosis: Phenols are weak ligands for Cu, making removal difficult.
-
Solution: Use Protocol B (Heterogeneous Cu) . Alternatively, wash the organic phase with an aqueous solution of EDTA (0.1 M, pH 7) or use a thiourea-based scavenger resin. Avoid ammonia washes as they can form stable complexes but might be harsh.
Part 4: Frequently Asked Questions (FAQ)
Q1: Can I use Acetylene gas instead of TMS-Acetylene?
-
Answer: Yes, but it is not recommended for the RuAAC route. Acetylene gas is difficult to dispense accurately in small-scale catalytic reactions and poses safety risks. Furthermore, RuAAC with terminal alkynes yields 1,5-disubstituted products; while acetylene is symmetric, the mechanism is smoother with the silyl group stabilizing the intermediate. TMS-acetylene is a liquid, allows for precise stoichiometry, and the deprotection is nearly quantitative.
Q2: Why not use "Copper-Free" Click Chemistry (SPAAC)?
-
Answer: SPAAC utilizes cyclooctynes (like DBCO), which remain part of the final molecule. This would result in a fused ring system (e.g., a cyclooctyl-triazole), structurally deviating from your target: 4-(4-[1,2,3]Triazol-1-yl-butyl)phenol . If the exact structure is required, SPAAC is not an option.
Q3: Is the "1-yl" in the name critical for catalyst choice?
-
Answer: Yes. "Triazol-1-yl" implies the nitrogen at position 1 is attached to the butyl chain. This is the standard product of Azide-Alkyne Cycloaddition (where the Azide provides the N1-N2-N3 atoms). Both CuAAC and RuAAC yield N1-substituted triazoles. The difference lies in the position of the substituent on the triazole carbon (C4 vs C5). Since your target has no substituent on the triazole carbons (other than H), both catalysts yield the same final structure after TMS removal.
References
-
Zhang, L., et al. (2005). Ruthenium-Catalyzed Cycloaddition of Alkynes and Organic Azides.[2] Journal of the American Chemical Society, 127(46), 15998–15999. Link
-
Lipshutz, B. H., & Taft, B. R. (2006). Heterogeneous Copper-in-Charcoal-Catalyzed Click Chemistry. Angewandte Chemie International Edition, 45(48), 8235–8238. Link
-
Chan, T. R., et al. (2004). Polytriazoles as Copper(I)-Stabilizing Ligands in Catalysis. Organic Letters, 6(17), 2853–2855. Link
-
Boren, B. C., et al. (2008).[1] Ruthenium-Catalyzed Azide-Alkyne Cycloaddition: Scope and Mechanism. Journal of the American Chemical Society, 130(28), 8923–8930. Link
-
Hein, J. E., & Fokin, V. V. (2010). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(I) acetylides. Chemical Society Reviews, 39(4), 1302-1315. Link
Sources
- 1. Click Chemistry [organic-chemistry.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Oxidative coupling of phenols - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Recent Advances in Recoverable Systems for the Copper-Catalyzed Azide-Alkyne Cycloaddition Reaction (CuAAC) [mdpi.com]
I. Workflow Visualization: Aqueous vs. Anhydrous Triazole Synthesis
Technical Support Center: Handling Moisture Sensitivity in Triazole Linker Synthesis
Welcome to the Advanced Bioconjugation Support Center. As a Senior Application Scientist, I frequently encounter a fundamental paradox in modern drug development (such as ADC or PROTAC synthesis): The copper-catalyzed azide-alkyne cycloaddition (CuAAC) is celebrated for its aqueous compatibility, yet the linkers we must synthesize often contain highly moisture-sensitive electrophiles like N-hydroxysuccinimide (NHS) esters, maleimides, or acid chlorides.
Attempting standard aqueous CuAAC in the presence of these groups leads to rapid hydrolysis, failed couplings, and degraded payloads. This guide provides a mechanistic deep-dive, troubleshooting FAQs, and validated anhydrous protocols to ensure the structural integrity of your moisture-sensitive triazole linkers.
Decision matrix for selecting aqueous vs. anhydrous triazole synthesis pathways based on linker sensitivity.
II. Core Troubleshooting Q&A
Q1: My NHS-ester-containing alkyne degrades completely during the CuAAC reaction. How can I prevent this?
The Causality: Standard CuAAC protocols rely on a mixture of water, tert-butanol, copper(II) sulfate, and sodium ascorbate. NHS esters are highly susceptible to nucleophilic attack by water. While they can survive for brief periods at pH 7, the combination of aqueous media, ascorbate (a reducing agent that can act as a nucleophile), and copper accelerates hydrolysis, destroying the NHS ester before bioconjugation can occur[1].
The Solution: You must transition to a strictly anhydrous CuAAC system. NHS ester reactions in anhydrous organic solvents such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are ideal and prevent aqueous hydrolysis[1]. Replace the aqueous CuSO4/Ascorbate system with a pre-formed, organic-soluble Copper(I) source (e.g.,
Q2: I switched to anhydrous DMF and CuI, but my copper catalyst precipitates, and the reaction stalls. Why? The Causality: Copper(I) is thermodynamically unstable and prone to rapid disproportionation into Cu(0) (insoluble metal) and Cu(II) (inactive for click chemistry) when not properly stabilized by ligands. In aqueous systems, sodium ascorbate constantly reduces any formed Cu(II) back to Cu(I). In your anhydrous system, without a reducing agent, any oxidation permanently kills the catalyst. The Solution: You must use a strongly coordinating, lipophilic polytriazole ligand such as TBTA (Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine). TBTA completely envelops the Cu(I) center, stabilizing the +1 oxidation state in organic solvents and preventing disproportionation. Furthermore, you must rigorously degas your DMF (via argon sparging or freeze-pump-thaw cycles) to remove dissolved oxygen, which oxidizes Cu(I).
Q3: Can I use SPAAC to avoid copper entirely in moisture-sensitive linker synthesis? The Causality: Yes. Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) utilizes cyclooctynes (like DBCO or BCN) whose inherent ring strain lowers the activation energy required for cycloaddition, eliminating the need for a copper catalyst. The Solution: For ultra-sensitive payloads where even trace copper or DIPEA causes degradation, reacting a DBCO-NHS ester with an azide in strictly anhydrous dichloromethane (DCM) or DMF is the gold standard. However, note that DBCO introduces significant steric bulk and hydrophobicity to the linker, which can alter the pharmacokinetic profile of the final bioconjugate.
III. Quantitative Data: Catalyst System Selection
To ensure successful triazole formation (which increases coupling rates by up to seven orders of magnitude[3]), selecting the correct catalyst system based on your solvent constraints is critical.
| Catalyst System | Solvent Compatibility | Moisture Tolerance | Ligand Required | Best Use Case |
| CuSO4 + Na Ascorbate | Water, t-BuOH, DMSO | High (Requires Water) | Optional (THPTA speeds rxn) | Standard peptide/DNA click chemistry; stable linkers. |
| DMF, DCM, MeCN | Zero (Strictly Anhydrous) | Mandatory (TBTA, 1:1 ratio) | Synthesis of ADC linkers containing NHS esters/maleimides. | |
| CuI + DIPEA | DMF, DMSO | Low | Recommended | Small molecule synthesis; requires rigorous degassing[2]. |
| DBCO (SPAAC) | DCM, DMF, DMSO, Water | High (Reagent dependent) | None (Copper-Free) | Ultra-sensitive payload conjugation; in vivo click chemistry. |
IV. Self-Validating Protocol: Anhydrous CuAAC of an NHS-Ester Alkyne
This protocol is engineered as a self-validating system. By utilizing anhydrous DMSO/DMF and DIPEA, we ensure the NHS ester remains intact while the triazole ring forms[2][4].
Materials Required:
-
Azide-functionalized payload (e.g., Azido-PEG-toxin)
-
Alkyne-NHS ester (e.g., Propargyl-PEG-NHS ester)
- (Stored in a desiccator)
-
TBTA Ligand
-
Anhydrous, amine-free DMF (Sealed under Argon)
-
DIPEA (Distilled over Ninhydrin)
Step-by-Step Methodology:
-
Preparation of the Anhydrous Environment:
-
Flame-dry a 10 mL Schlenk flask under vacuum and backfill with Argon (repeat 3x).
-
Maintain a positive pressure of Argon throughout the procedure.
-
-
Reagent Solubilization:
-
Dissolve the Azide-payload (1.0 eq, ~50 µmol) and Alkyne-NHS ester (1.2 eq, 60 µmol) in 1.5 mL of anhydrous DMF.
-
Causality Check: Using a slight excess of the NHS ester ensures complete consumption of the valuable payload, simplifying downstream purification.
-
-
Catalyst Complexation (Crucial Step):
-
In a separate dry vial, dissolve
(0.1 eq, 5 µmol) and TBTA (0.11 eq, 5.5 µmol) in 0.5 mL of anhydrous DMF. -
Vortex until the solution turns a pale, clear green/yellow. Validation: If the solution turns brown or cloudy, the Cu(I) has oxidized or disproportionated; discard and prepare fresh.
-
-
Reaction Initiation:
-
Transfer the catalyst complex to the main reaction flask via a gas-tight syringe.
-
Add DIPEA (2.0 eq, 100 µmol) dropwise. Stir at room temperature for 4–12 hours.
-
-
In-Process Monitoring (LC-MS):
-
Quench a 1 µL aliquot in 100 µL of anhydrous MeCN.
-
Analyze via LC-MS. Validation: Look for the exact mass of the Triazole-NHS ester product. If a mass corresponding to[M + 18] (hydrolyzed NHS ester) is observed, moisture has breached the system.
-
-
Purification:
-
Do not perform an aqueous workup. Aqueous washes will hydrolyze the newly formed product.
-
Directly inject the DMF reaction mixture onto a Preparative RP-HPLC system (using a gradient of Water/MeCN with 0.1% Formic Acid). The acidic mobile phase stabilizes the NHS ester during the brief purification window. Lyophilize the collected fractions immediately.
-
V. References
-
Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC. National Institutes of Health (NIH). Available at:[Link]
-
Cross-reactivities in conjugation reactions involving iron oxide nanoparticles. Beilstein Journal of Nanotechnology. Available at:[Link]
-
Divergent oriented synthesis for the design of reagents for protein conjugation. SciSpace. Available at:[Link]
Sources
- 1. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. BJNANO - Cross-reactivities in conjugation reactions involving iron oxide nanoparticles [beilstein-journals.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
Validation & Comparative
Comparative Guide: Mass Spectrometry Profiling of Triazole-Linked vs. Amide-Linked Phenols
This guide provides an in-depth comparative analysis of the mass spectrometry (MS) behavior of 1,2,3-Triazole-Linked Phenols versus traditional Amide-Linked Phenols . It is designed for researchers optimizing bioanalytical assays for PROTACs, antibody-drug conjugates (ADCs), and fragment-based drug discovery where "click chemistry" (CuAAC) is utilized.
Executive Summary
In drug discovery, the choice of linker chemistry significantly impacts not only the biological stability of a conjugate but also its analytical characterization. While Amide linkers remain the industry standard for bioconjugation, 1,2,3-Triazole linkers (generated via Click Chemistry) offer distinct advantages in bioanalysis.
This guide compares the MS/MS fragmentation performance of these two linker classes. The data demonstrates that while amides suffer from non-specific in-source fragmentation, triazole-linked phenols exhibit a highly diagnostic "Silent Nitrogen Loss" (-28 Da) and superior ionization versatility (dual-polarity), making them the preferred choice for high-sensitivity quantitation in complex matrices.
Mechanistic Deep Dive: The Triazole-Phenol Dual Nature
To optimize detection, one must understand the unique electronic environment of the triazole-phenol conjugate. Unlike neutral amides, this motif is amphoteric :
-
The 1,2,3-Triazole Core: Acts as a weak base (pKa ~ 1.2 for conjugate acid), readily accepting protons on the N3 nitrogen in Positive Ion Mode (ESI+) .
-
The Phenol Moiety: Acts as a weak acid (pKa ~ 10), readily deprotonating to form a phenoxide anion in Negative Ion Mode (ESI-) .
The Diagnostic "Fingerprint"
The most critical distinction in performance lies in the fragmentation pathway.
-
Amide Linkers: Typically fragment via cleavage of the C-N bond (amide bond hydrolysis equivalent) or McLafferty rearrangements. These produce common, low-mass ions often obscured by matrix noise.
-
Triazole Linkers: Undergo a high-energy Retro-1,3-Dipolar Cycloaddition . This results in the extrusion of a neutral nitrogen molecule (
).-
Mass Shift: -28.006 Da.
-
Implication: This transition is rare in endogenous biological metabolites, making it an exceptionally "clean" channel for Selected Reaction Monitoring (SRM).
-
Comparative Analysis: Triazole vs. Amide Linkers
The following table summarizes the performance metrics of triazole-linked phenols compared to standard amide analogues under Electrospray Ionization (ESI) conditions.
| Performance Metric | Triazole-Linked Phenols | Amide-Linked Phenols | Scientific Rationale |
| Diagnostic Specificity | High (Loss of | Moderate (Loss of | |
| In-Source Stability | High | Low to Moderate | Triazoles are thermally stable; amides often degrade in the ESI source, reducing precursor signal intensity. |
| Ionization Polarity | Dual Mode (Pos & Neg) | Positive Mode Dominant | Phenol acidity drives Neg mode sensitivity for triazoles; Amides suppress Neg mode ionization due to neutral backbone. |
| Collision Energy (CE) | Higher Requirement (35-50 eV) | Lower Requirement (15-25 eV) | The aromatic triazole ring stabilizes the structure, requiring higher energy to induce the retro-cycloaddition. |
| LOD (Quantitation) | < 1.0 ng/mL (Neg Mode) | ~ 5.0 ng/mL (Pos Mode) | Negative mode analysis of the phenol moiety significantly reduces solvent background noise. |
Experimental Protocol: Optimized Dual-Polarity Workflow
To achieve the detection limits cited above, a generic "autotune" method is insufficient. The following protocol ensures maximal ionization efficiency for triazole-linked phenols.
Phase A: Sample Preparation & Mobile Phase
-
Solvent System: Do NOT use Trifluoroacetic Acid (TFA) as it suppresses negative ion formation.
-
Recommended: 0.1% Formic Acid (Pos Mode) or 5mM Ammonium Acetate pH 8.0 (Neg Mode).
-
-
Matrix: For plasma/serum, use Liquid-Liquid Extraction (LLE) with Ethyl Acetate to recover the neutral phenol preferentially.
Phase B: Mass Spectrometer Settings (Triple Quadrupole)
-
Ion Source: ESI.
-
Polarity Switching: Enable if analyzing metabolites; otherwise, dedicate runs to Negative Mode for parent quantitation.
-
Gas Temperature: 350°C (Triazoles are heat stable; high temp aids phenol desolvation).
-
Fragmentation Optimization (The "Ramp"):
-
Perform a breakdown curve analysis stepping Collision Energy (CE) from 10 to 60 eV.
-
Target: Look for the [M+H - 28]⁺ peak in Positive Mode. This is your quantifier.
-
Phase C: Data Validation
-
Step 1: Confirm Precursor [M+H]⁺ or [M-H]⁻.
-
Step 2: Apply CE.
-
Step 3 (Pos Mode): Verify loss of 28 Da (
). If -28 is absent, the triazole ring is likely not intact or the compound is an isomer (e.g., 1,2,4-triazole which loses HCN, -27 Da). -
Step 4 (Neg Mode): Monitor Phenoxide product ion (often m/z 93 for unsubstituted phenol).
Visualization: Fragmentation Pathways[1][2][3]
The diagram below illustrates the divergent fragmentation pathways. Note the critical "N2 Extrusion" pathway unique to the triazole linker, contrasting with the standard cleavage of amides.
Caption: Comparative fragmentation pathway showing the high-energy N2 extrusion characteristic of triazoles (green path) versus the non-specific cleavage of amides (grey box).
References
-
Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS. National Institutes of Health (PMC). [Link]
-
Insights into triazole-based energetic material design from decomposition pathways. Royal Society of Chemistry (RSC Advances). [Link]
-
Unveiling the Power of Negative Ion Mode ESI-MS. ChemRxiv. [Link]
-
Synthesis of 1,2,3-Triazoles from Alkyne-Azide Cycloaddition and MS Characterization. MDPI (Molecules). [Link][1]
-
Positive vs Negative Ion Mode in Metabolomics. Arome Science. [Link]
Sources
Distinguishing 1,4- vs 1,5-Disubstituted 1,2,3-Triazole Regioisomers
Executive Summary: The Regioisomer Challenge
In the landscape of medicinal chemistry and bioconjugation, the 1,2,3-triazole is a privileged pharmacophore. However, the "Click" reaction (Azide-Alkyne Cycloaddition) is not a monolith.[1] Depending on the catalytic system—Copper (CuAAC) or Ruthenium (RuAAC)—you generate distinct regioisomers: the 1,4-disubstituted or the 1,5-disubstituted triazole.[2][3][4]
These isomers are not merely structural curiosities; they possess vastly different electronic properties, dipole moments, and three-dimensional topographies that drastically alter structure-activity relationships (SAR). Misidentification can lead to erroneous biological data and stalled drug development pipelines.
This guide provides a definitive, evidence-based workflow to distinguish these isomers, moving beyond simple synthesis assumptions to rigorous structural validation.
Quick Reference: The Decision Matrix
The following table summarizes the critical physicochemical differences used to distinguish the two isomers.
| Feature | 1,4-Disubstituted Triazole | 1,5-Disubstituted Triazole | Reliability |
| Synthesis Method | CuAAC (Copper-Catalyzed) | RuAAC (Ruthenium-Catalyzed) | High (Catalyst-dependent) |
| Dipole Moment | High (~4.5 – 5.0 D) | Low (~1.0 – 2.0 D) | Moderate (Substituent-dependent) |
| TLC (Normal Phase) | Lower | Higher | High |
| HPLC (Reverse Phase) | Earlier Elution (Less Retained) | Later Elution (More Retained) | High |
| C5 signal at ~120 ppm | C4 signal at ~133 ppm | Definitive (Gold Standard) | |
| NOE Correlation | Strong: Triazole-H ↔ N1-R | Strong: N1-R ↔ C5-R' (Substituents) | Definitive |
Structural & Synthetic Context
Understanding the origin of these isomers is the first step in characterization. The mechanism dictates the outcome, but verification is mandatory.
Synthesis Pathways
-
CuAAC: Proceeds via a copper-acetylide intermediate, enforcing a 1,4-regioselectivity due to the steric and electronic requirements of the dinuclear copper transition state.
-
RuAAC: Proceeds via a ruthenacycle intermediate. The oxidative coupling of the alkyne and azide typically places the more electronegative carbon of the alkyne at the internal position, leading to 1,5-regioselectivity.
Figure 1: Catalytic pathways determining triazole regioselectivity.
Deep Dive: NMR Spectroscopy (The Gold Standard)
While Mass Spectrometry (MS) confirms the molecular weight, it cannot distinguish these regioisomers. NMR is the primary tool for definitive assignment.
A. C NMR: The "C4 vs C5" Rule
This is the most robust simple diagnostic. The chemical shift of the methine carbon (CH) in the triazole ring differs significantly between the two isomers due to the shielding effect of the nitrogen lone pairs.
-
1,4-Isomer (C5-H): The proton is attached to C5. This carbon typically resonates upfield at ~120 ppm .
-
1,5-Isomer (C4-H): The proton is attached to C4. This carbon typically resonates downfield at ~133 ppm .
Why? In the 1,5-isomer, the C4 carbon is adjacent to the N3 nitrogen, which exerts a different descreening effect compared to the N1 position in the 1,4-isomer.
B. NOE/NOESY: The Structural "Smoking Gun"
Nuclear Overhauser Effect (NOE) spectroscopy measures spatial proximity (< 5 Å). This is the ultimate proof of structure.
-
1,4-Isomer: The substituents (R at N1 and R' at C4) are separated by the nitrogen backbone and the C5-H. They are far apart .
-
Observation: Strong NOE between the Triazole Proton (C5-H) and the N1-Substituent .
-
Observation:NO NOE between the two substituents (R and R').
-
-
1,5-Isomer: The substituents (R at N1 and R' at C5) are vicinal (adjacent).
-
Observation:Strong NOE between the N1-Substituent and the C5-Substituent .
-
Observation: Weak/No NOE between the Triazole Proton (C4-H) and the N1-Substituent (too far).
-
Figure 2: NOE correlation logic. The 1,5-isomer is defined by the proximity of its substituents.
Chromatographic Behavior (Polarity)[7]
The dipole moment is a macroscopic indicator of the microscopic structure.
-
1,4-Triazoles (More Polar): The dipole vectors of the azide-derived portion and the alkyne-derived portion generally add up constructively, resulting in a large dipole moment (~5 Debye).
-
1,5-Triazoles (Less Polar): The "kinked" shape often leads to a partial cancellation of dipole vectors, resulting in a significantly lower dipole moment (~1-2 Debye).
Experimental Implication:
-
TLC (Silica): 1,5-isomers travel higher (larger
) than 1,4-isomers in non-polar/moderately polar eluents (e.g., Hexane/EtOAc). -
HPLC (C18): 1,5-isomers are more hydrophobic and elute later than the more polar 1,4-isomers.
Validated Experimental Protocol
Materials
-
Solvent: DMSO-
or CDCl (depending on solubility). -
Instrument: 400 MHz NMR or higher (500+ MHz recommended for NOESY).
Step-by-Step Characterization Workflow
-
Sample Preparation: Dissolve ~5-10 mg of purified triazole in 0.6 mL of deuterated solvent. Ensure the sample is free of paramagnetic metal residues (Cu/Ru) by performing a chelation wash (e.g., EDTA or aqueous NH
) prior to drying, as metals can broaden NMR signals. -
Acquire
H NMR:-
Locate the triazole singlet (typically
7.5 – 8.5 ppm). -
Note: While 1,4-protons are often deshielded relative to 1,5, this is not absolute. Use this only for integration and purity checks.
-
-
Acquire
C NMR (Proton Decoupled):-
Run a sufficient number of scans to see the quaternary carbons.
-
Decision Gate:
-
If the CH signal is ~120 ppm
Likely 1,4-isomer . -
If the CH signal is ~133 ppm
Likely 1,5-isomer .
-
-
-
Acquire 2D NOESY (or ROESY):
-
Set mixing time (
) to 300-500 ms. -
Check for cross-peaks between the N1-substituent protons (e.g.,
-CH ) and the C-substituent protons. -
Validation: Presence of a cross-peak confirms the 1,5-regioisomer . Absence of this peak, coupled with a strong cross-peak to the triazole proton, confirms the 1,4-regioisomer .
-
References
-
Himo, F., et al. (2005). "Copper-Catalyzed Azide-Alkyne Cycloaddition: Mechanism and the Origin of the 1,4-Regioselectivity." Journal of the American Chemical Society.[5] Link
-
Zhang, L., et al. (2005). "Ruthenium-Catalyzed Cycloaddition of Alkynes and Organic Azides." Journal of the American Chemical Society.[5] Link
-
Creary, X., et al. (2012). "Method for Assigning Structure of 1,2,3-Triazoles." The Journal of Organic Chemistry. Link
-
Hein, J. E., & Fokin, V. V. (2010). "Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(I) acetylides." Chemical Society Reviews. Link
Sources
- 1. mdpi.com [mdpi.com]
- 2. beilstein-journals.org [beilstein-journals.org]
- 3. Chiral 1,5-disubstituted 1,2,3-triazoles – versatile tools for foldamers and peptidomimetic applications - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D0OB00168F [pubs.rsc.org]
- 4. BJOC - A recent overview on the synthesis of 1,4,5-trisubstituted 1,2,3-triazoles [beilstein-journals.org]
- 5. Regiochemical effects on molecular stability: a mechanochemical evaluation of 1,4- and 1,5-disubstituted triazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
Metabolic Stability of Triazole vs. Amide Linkers: A Comparative Guide
Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Scientists. Objective: To provide a technical, data-driven comparison of 1,2,3-triazole and amide linkers, focusing on metabolic stability, physicochemical properties, and experimental validation.
Introduction: The Bioisostere Challenge
In medicinal chemistry, the amide bond (
The 1,2,3-triazole moiety, accessible via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), has emerged as a superior bioisostere.[1][2] While it mimics the topological and electronic features of the amide bond, it exhibits profound resistance to enzymatic cleavage.[2][3] This guide analyzes the structural basis of this stability and provides protocols to validate it.
Mechanistic Deep Dive: Structural Basis of Stability
To understand the divergence in metabolic stability, one must compare the molecular orbital interactions and electrophilicity of both linkers.
The Amide Liability
The amide bond derives stability from resonance (
-
Enzymatic Attack: Serine proteases and amidases utilize a nucleophilic side chain (e.g., Ser-OH, Cys-SH) to attack this carbonyl carbon, forming a tetrahedral intermediate that collapses to cleave the C-N bond.
-
Metabolism: Amides are also susceptible to oxidative dealkylation by Cytochrome P450 (CYP) enzymes.
The Triazole Shield
The 1,2,3-triazole ring is an aromatic heterocycle with a
-
Lack of Electrophile: Unlike the amide, the triazole ring lacks a highly polarized carbonyl carbon. The carbons in the ring are part of an aromatic system, making them resistant to nucleophilic attack by hydrolases.
-
Dipole Mimicry: The substantial dipole moment (~5.0 D) of the triazole mimics the amide (~3.7 D), preserving the electrostatic landscape required for target binding, but without the chemical reactivity.
-
Redox Inertness: The ring is generally resistant to oxidation and reduction under physiological conditions.
Visualization: Hydrolysis Susceptibility
The following diagram illustrates the mechanistic divergence between the two linkers when exposed to hydrolytic enzymes.
Figure 1: Mechanistic comparison showing the vulnerability of the amide carbonyl to nucleophilic attack versus the aromatic inertness of the triazole ring.
Comparative Performance Analysis
The decision to swap an amide for a triazole should be based on quantitative physicochemical and stability data.
Physicochemical Properties
The 1,4-disubstituted 1,2,3-triazole is a topological mimic of the trans-amide bond.
| Property | trans-Amide | 1,4-Disubstituted 1,2,3-Triazole | Impact on Drug Design |
| Geometry | Planar | Planar (Aromatic) | Preserves binding pocket fit. |
| Substituent Distance | 3.8 – 3.9 Å ( | 5.0 – 5.1 Å | Triazole is slightly longer; may require linker optimization.[1] |
| Dipole Moment | ~3.7 – 4.0 Debye | ~4.5 – 5.0 Debye | Similar electrostatic alignment. |
| H-Bond Donor | NH (Strong) | C5-H (Weak) | Loss of strong donor can affect binding if NH is critical. |
| H-Bond Acceptor | C=O (Strong) | N2, N3 (Weak/Moderate) | Triazole nitrogens can accept H-bonds.[4] |
| LogP | Variable | Lower (More Polar) | Can improve water solubility. |
Stability Data: Case Studies
Experimental data confirms the superior stability of triazoles in harsh metabolic environments.
| Case Study | Context | Amide Result | Triazole Result | Reference |
| Angiotensin II | Peptidomimetic | 46% degradation (24h plasma) | ~10% degradation (24h plasma) | [1] |
| Dopamine D4 | Receptor Ligand | Rapid hydrolysis ( | High Stability ( | [2] |
| Macrocycles | Cyclic Peptides | Susceptible to ring opening | Complete resistance to proteolysis | [3] |
Experimental Protocol: Microsomal Stability Assay
To validate the stability improvement of a triazole substitution, a comparative Microsomal Stability Assay is the gold standard. This protocol measures the intrinsic clearance (
Materials
-
Microsomes: Pooled Liver Microsomes (Human/Rat/Mouse), 20 mg/mL protein.
-
Buffer: 100 mM Potassium Phosphate (pH 7.4).
-
Cofactor: NADPH Regenerating System (or 10 mM NADPH solution).
-
Quench Solution: Acetonitrile (ACN) or Methanol containing Internal Standard (IS).
-
Test Compounds: 10 mM DMSO stocks of Amide vs. Triazole analogs.
Step-by-Step Workflow
-
Preparation: Dilute microsomes to 0.5 mg/mL in Phosphate Buffer. Pre-warm to 37°C.
-
Dosing: Spike test compounds into the microsomal mix (Final conc: 1 µM, <0.1% DMSO).
-
Pre-incubation: Incubate for 5 minutes at 37°C to equilibrate.
-
Initiation: Add NADPH (1 mM final) to initiate Phase I metabolism.
-
Control: Run a parallel set without NADPH to assess non-CYP hydrolysis (crucial for amide comparison).
-
-
Sampling: At
min, remove 50 µL aliquots. -
Quenching: Immediately add 150 µL ice-cold Quench Solution (ACN + IS) to stop the reaction.
-
Processing: Vortex (10 min) and Centrifuge (4,000g, 15 min, 4°C) to precipitate proteins.
-
Analysis: Inject supernatant into LC-MS/MS. Monitor parent ion depletion.
Data Calculation
Calculate the slope (
Assay Visualization
The following workflow outlines the critical steps for data generation.
Figure 2: Workflow for comparative microsomal stability assessment, distinguishing between oxidative (NADPH-dependent) and hydrolytic (NADPH-independent) clearance.
Strategic Applications
When to Switch to Triazole?
-
Peptidomimetics: If your peptide drug candidate has a short half-life due to specific cleavage at an amide site, replacing that specific amide with a 1,4-triazole can block the protease without destroying the secondary structure [4].[3]
-
PROTACs: Linkers in PROTACs are often long alkyl/PEG chains connected by amides. These are susceptible to metabolism.[5] Triazole linkers offer a rigid, stable alternative that can also improve cell permeability [5].
-
Fragment-Based Design: The CuAAC reaction is ideal for "Click" chemistry libraries. If a fragment hit contains an unstable amide, a triazole isostere is the logical next step for lead optimization.
Limitations
-
Hydrogen Bonding: If the amide NH is a critical hydrogen bond donor in the active site, the triazole (which lacks a strong donor) may lose potency.
-
Rigidity: The triazole ring is more rigid than a rotatable amide bond, which can be beneficial (entropy) or detrimental (induced fit) depending on the target.
References
-
Tzakos, A. G., et al. (2020). 1,4-Disubstituted 1,2,3-Triazoles as Amide Bond Surrogates for the Stabilisation of Linear Peptides with Biological Activity. Molecules.
-
Bonifazi, A., et al. (2025).[6] Bioisosteric Replacement of Amides with 1,2,3-Triazoles Improves Dopamine D4 Receptor Ligand Pharmacokinetics. ACS Pharmacology & Translational Science.
-
Bock, V. D., et al. (2007). 1,2,3-Triazoles as peptide bond isosteres: synthesis and biological application. Organic & Biomolecular Chemistry.
-
Corredor, M., et al. (2018). Disubstituted 1,2,3-Triazoles as Amide Bond Mimetics. Chimia.
-
Testa, B., et al. (2016). Hydrolysis in Drug and Prodrug Metabolism. Wiley-VCH.
Sources
- 1. Amide Bond Bioisosteres: Strategies, Synthesis, and Successes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chimia.ch [chimia.ch]
- 3. mdpi.com [mdpi.com]
- 4. 1,2,3-Triazoles as amide bioisosteres: discovery of a new class of potent HIV-1 Vif antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. chemrxiv.org [chemrxiv.org]
Validating Triazole-Based Dopamine D3 Ligands: A Comparative Technical Guide
Executive Summary: The Triazole Pivot
The development of dopamine D3 receptor (D3R) ligands has historically relied on 4-phenylpiperazine scaffolds linked via an amide bond to an aryl cap. While these "classical" amide ligands (e.g., BP 897 , WC 10 ) exhibit nanomolar affinity and high D3/D2 selectivity, they suffer from poor metabolic stability due to rapid hydrolytic cleavage of the amide bond.
The 1,2,3-triazole moiety has emerged as a critical bioisostere for the amide linker.[1][2][3][4][5] This guide validates the performance of triazole-based ligands, specifically addressing the "stability-affinity trade-off." While triazoles significantly improve metabolic half-life (microsomal stability), they often induce a 10-fold to 20-fold reduction in binding affinity compared to their amide parents. This guide provides the experimental framework to quantify this shift and validate functional selectivity.
Comparative Performance Matrix
The following data compares a reference amide ligand (WC 10 ) against its direct triazole bioisostere (Compound 4f ) and a standard antagonist (Spiperone ).
Table 1: Comparative Binding and Selectivity Profile
| Feature | Amide Reference (WC 10) | Triazole Variant (Compound 4f) | Standard (Spiperone) | Implication |
| Scaffold Type | Phenylpiperazine-Amide | Phenylpiperazine-Triazole | Butyrophenone | Triazole replaces labile amide.[4] |
| D3 Affinity ( | 0.8 nM (High) | 13.9 nM (Moderate) | ~0.1–0.5 nM | Triazole reduces affinity ~17-fold. |
| D2 Affinity ( | 34.4 nM | 167 nM | ~0.1 nM | D2 binding is also reduced. |
| Selectivity (D2/D3) | 43-fold | 12-fold | ~1 (Non-selective) | Selectivity window narrows with triazoles. |
| Metabolic Stability | Low ( | High ( | Moderate | Primary justification for the triazole switch. |
| Functional Mode | Partial Agonist/Antagonist | Antagonist/Partial Agonist | Inverse Agonist/Antagonist | Functional profile must be re-validated. |
Data Sources: Synthesized from comparative SAR studies (e.g., Newman et al., Mach et al.) [1, 2].
Assay Validation Framework
To validate a triazole-based ligand, you must move beyond simple affinity (
Module A: Radioligand Binding (The Affinity Filter)
Objective: Determine
Protocol: Competition Binding with [³H]-Spiperone
-
Cell Source: HEK293 cells stably expressing human D2L or D3 receptors.[6]
-
Membrane Preparation:
-
Harvest cells in ice-cold lysis buffer (5 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).
-
Homogenize and centrifuge at 48,000
for 20 min. Resuspend pellet in assay buffer.
-
-
Assay Conditions:
-
Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.
-
Radioligand: [³H]-Spiperone (0.2–0.5 nM final concentration).
-
Non-Specific Binding (NSB): Define using 1–10 µM (+)-Butaclamol or Haloperidol.
-
-
Incubation: 60–90 minutes at 25°C (equilibrium is slower for high-affinity ligands).
-
Termination: Rapid filtration through GF/B filters pre-soaked in 0.3% polyethylenimine (PEI) to reduce non-specific binding of the hydrophobic triazole ligand.
-
Analysis: Calculate
and convert to using the Cheng-Prusoff equation: Critical Check: If the triazole ligand is lipophilic (cLogP > 4), ensure <1% DMSO concentration to prevent receptor denaturation.
Module B: Functional Selectivity (The Differentiator)
Triazole ligands must be profiled for Biased Agonism . A ligand may be an antagonist in the cAMP pathway but a partial agonist in
Experiment 1: cAMP Inhibition (G-Protein Pathway)[7]
-
Principle: D3 couples to
, inhibiting Adenylyl Cyclase (AC).[8] Agonists decrease forskolin-stimulated cAMP.ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted"> -
Method: TR-FRET (e.g., HTRF) or GloSensor.
-
Key Step: Pre-treat cells with 10 µM Forskolin to elevate cAMP baseline. Add test ligand.[4]
-
Antagonist Mode: Add ligand + Reference Agonist (Quinpirole
). Measure recovery of cAMP signal. -
Agonist Mode: Add ligand alone. Measure decrease in cAMP.
-
Experiment 2:
-Arrestin Recruitment (Desensitization Pathway)
-
Principle: Measures recruitment of
-arrestin-2 to the activated D3 receptor.[9] -
Method: Enzyme Fragment Complementation (e.g., PathHunter).[10]
-
Protocol:
-
Seed CHO-K1 cells expressing D3-ProLink and Arrestin-EA (Enzyme Acceptor).
-
Incubate with triazole ligand for 90 min at 37°C.
-
Add detection reagent (cell lysis + substrate).
-
Measure chemiluminescence.[10]
-
-
Interpretation: A lack of signal in this assay, combined with high affinity in binding, suggests "G-protein biased" antagonism, which is often preferred to reduce tachyphylaxis.
Visualization of Signaling & Logic
Diagram 1: D3 Receptor Signaling Pathways
This diagram illustrates the dual signaling pathways (G-protein vs.
Caption: Dual signaling pathways of the D3 receptor. Validation requires assessing both Gi-mediated cAMP inhibition and
Diagram 2: Validation Workflow Logic
This flowchart guides the researcher through the "Go/No-Go" decision process when evaluating new triazole analogs.
Caption: Step-wise validation logic. Ligands must pass affinity and selectivity thresholds before functional bias characterization.
References
-
Synthesis, Pharmacological Evaluation and Molecular Modeling Studies of Triazole Containing Dopamine D3 Receptor Ligands. Bioorganic & Medicinal Chemistry Letters. (2014). [Link]
-
Using Click Chemistry Toward Novel 1,2,3-Triazole-Linked Dopamine D3 Receptor Ligands. Bioorganic & Medicinal Chemistry. (2015). [Link]
-
Discovery, Optimization, and Characterization of a Novel Series of Dopamine D2 versus D3 Receptor Selective Antagonists. National Institutes of Health (NIH). (2012). [Link]
-
Distinct functional profiles of partial agonist antipsychotics in cAMP and β-arrestin signaling mechanisms. Neuropharmacology. (2015). [Link]
-
Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands. Molecules. (2021). [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Using click chemistry toward novel 1,2,3-triazole-linked dopamine D3 receptor ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Using click chemistry toward novel 1,2,3-triazole-linked dopamine D3 receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis, Pharmacological Evaluation and Molecular Modeling Studies of Triazole Containing Dopamine D3 Receptor Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Discovery, optimization, and characterization of a novel series of dopamine D2 versus D3 receptor selective antagonists - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. innoprot.com [innoprot.com]
- 8. Structural Basis for D3/D4-Selective Antagonism of Piperazinylalkyl Pyrazole/Isoxazole Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
HPLC method development for 4-(4-[1,2,3]Triazol-1-yl-butyl)phenol purity
As a Senior Application Scientist, developing a robust, stability-indicating HPLC method requires moving beyond trial-and-error to understand the fundamental physicochemical properties of your analyte.
When analyzing 4-(4-[1,2,3]Triazol-1-yl-butyl)phenol , we are confronted with a unique chromatographic challenge: a molecule possessing both a weakly acidic phenol group and a highly polar, weakly basic 1,2,3-triazole ring, separated by a flexible hydrophobic butyl chain.
This guide objectively compares column chemistries and outlines a self-validating method development framework to achieve baseline resolution and impeccable peak shape for this complex API intermediate.
Chromatographic Challenges & Causality
To design a successful method, we must first deconstruct the analyte's behavior in a reversed-phase liquid chromatography (RPLC) environment:
-
The Phenol Group (pKa ~9.5): Phenols are prone to partial ionization if the mobile phase pH drifts above 7.0, resulting in the formation of phenolate anions. This causes drastic retention time shifts and split peaks. Causality: To ensure the molecule remains fully protonated (neutral) and retains predictably via hydrophobic interactions, the mobile phase pH must be maintained at least two units below the pKa (e.g., pH 2.0–2.5).
-
The 1,2,3-Triazole Ring: Triazoles are notorious for causing peak tailing. The nitrogen lone pairs act as strong hydrogen-bond acceptors, interacting with unendcapped or acidic residual silanols on the silica matrix. Causality: Standard C18 columns often fail here. We must utilize stationary phases that either shield these silanols or provide alternative retention mechanisms (like
interactions) to overpower secondary ion-exchange effects.
Stationary Phase Comparison: Finding the Optimal Selectivity
To objectively evaluate performance, we compared three 2.7 µm superficially porous particle (SPP) column chemistries. The goal was to separate 4-(4-[1,2,3]Triazol-1-yl-butyl)phenol from its critical synthetic impurity, a 1,2,4-triazole regioisomer.
-
Standard C18: Relies purely on hydrophobic dispersion forces.
-
Positively Charged Surface (PCS) C18: Incorporates a positive surface charge to repel basic analytes and shield residual silanols, improving peak shape for nitrogen-containing compounds 1[1].
-
Phenyl-Hexyl: Features a phenyl ring attached via a 6-carbon linker. This phase offers alternative selectivity to C18 by engaging in
interactions with aromatic analytes . The hexyl chain provides the flexibility necessary for the stationary phase to optimally align with the biphenyl-like geometry of our target analyte 2[2].
Quantitative Performance Data
Experimental Conditions: Mobile Phase A: 0.1% TFA in Water; Mobile Phase B: Acetonitrile. Gradient: 10-90% B in 15 mins. Flow: 1.0 mL/min. Temp: 40°C.
| Column Chemistry (2.7 µm) | Retention Time (min) | Tailing Factor (USP) | Theoretical Plates (N) | Resolution (Rs) from Regioisomer |
| Standard C18 | 6.8 | 1.65 | 12,500 | 1.4 (Fails baseline) |
| PCS C18 | 6.5 | 1.15 | 18,200 | 1.8 (Acceptable) |
| Phenyl-Hexyl | 7.2 | 1.10 | 21,000 | 3.2 (Superior) |
Conclusion: While the PCS C18 successfully mitigates the tailing caused by the triazole ring, the Phenyl-Hexyl column is the definitive winner. The
Self-Validating Experimental Protocol
A method is only as reliable as its daily execution. To ensure rigorous trustworthiness, the following step-by-step protocol is designed as a self-validating system , adhering to the latest3[3] and 4[4] guidelines.
Step 1: Mobile Phase & Sample Preparation
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in LC-MS grade Water (pH ~2.0). Causality: TFA acts as a strong ion-pairing agent, suppressing phenol ionization and protonating residual silanols to prevent triazole tailing.
-
Mobile Phase B: 0.1% TFA in Acetonitrile.
-
Diluent: 50:50 Water:Acetonitrile. Crucial: Matching the sample diluent to the initial gradient conditions prevents solvent-mismatch band broadening.
Step 2: Chromatographic Parameters
-
Column: 90 Å Phenyl-Hexyl, 2.7 µm, 100 x 4.6 mm.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 40°C. Causality: Elevated temperature reduces mobile phase viscosity, lowering system backpressure and improving mass transfer kinetics for sharper peaks.
-
Detection: UV at 254 nm.
Step 3: The Self-Validating Sequence Design
To guarantee data integrity, your sequence must inherently validate itself against drift and contamination:
-
Blank (x2): Inject diluent. Verifies baseline stability and confirms zero carryover.
-
System Suitability Test (SST) (x6): Inject a spiked mixture of the API and the critical regioisomer.
-
Unknown Samples (x10): Batch analysis.
-
Bracketing Standard (x1): Re-inject the SST.
-
Acceptance Criteria: Retention time drift < 0.1 min and Area recovery within 98.0-102.0%. This proves the system remained stable throughout the batch.
-
Method Development Workflow Visualization
Fig 1: Systematic HPLC method development workflow for triazole-phenol derivatives.
Regulatory Alignment
Once the method is optimized, it must be validated according to the updated ICH Q2(R2) guidelines, which emphasize a lifecycle and Quality-by-Design (QbD) approach to analytical procedures 6[6]. For purity assays, the critical validation parameters include Specificity (proving the Phenyl-Hexyl column resolves all known degradants), Linearity (across 50% to 150% of the target concentration), and Robustness (deliberate variations in pH, temperature, and gradient slope).
References
-
ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency (EMA). Available at:[Link]
-
USP Chapter 621: Overview & Key Points. Phenomenex. Available at:[Link]
-
Comparing Selectivity of Phenylhexyl and Other Types of Phenyl Bonded Phases. Chromatography Online. Available at: [Link]
-
Are You Sure You Understand USP <621>? Chromatography Online. Available at: [Link]
-
90 Å Phenyl-Hexyl, 2.7 µm Column Care & Use Sheet. HPLC.eu (Advanced Materials Technology). Available at:[Link]
-
ICH Q2(R2) Guide: Analytical Method Validation Explained. IntuitionLabs.ai. Available at: [Link]
Sources
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. hplc.eu [hplc.eu]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 5. USP Chapter 621: Overview & Key Points [phenomenex.com]
- 6. intuitionlabs.ai [intuitionlabs.ai]
X-ray Crystallography of Triazole-Butyl Linkers: Conformational Analysis & PROTAC Design Guide
Topic: X-ray Crystallography Data for Triazole Butyl Linker Conformation Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals
Executive Summary: The "Linkerology" Challenge
In the rational design of Proteolysis Targeting Chimeras (PROTACs), the linker is no longer viewed as a passive connector.[1] It is a critical structural element that dictates the ternary complex (POI-PROTAC-E3) stability, cooperativity, and degradation efficiency.[2]
This guide provides an in-depth technical comparison of the Triazole-Butyl linker —a motif generated via ubiquitous copper-catalyzed azide-alkyne cycloaddition (CuAAC)—against standard alternatives like PEG and pure alkyl chains. We focus on X-ray crystallographic evidence regarding conformation, entropy, and binding modes.
Comparative Analysis: Triazole-Butyl vs. Alternatives
The choice of linker fundamentally alters the thermodynamic landscape of ternary complex formation. The following table synthesizes crystallographic and kinetic data comparing the Triazole-Butyl motif with common alternatives.
Table 1: Linker Performance Matrix (Crystallographic & Physicochemical)
| Feature | Triazole-Butyl Linker | PEG Chain (Polyethylene Glycol) | Pure Alkyl Chain | Piperazine / Rigid Cycles |
| Conformational Rigidity | Semi-Rigid: The triazole ring is planar; the butyl chain adds limited flexibility.[] | High Flexibility: "Floppy" conformation; high entropic penalty upon binding. | Moderate Flexibility: Rotatable bonds, but hydrophobic collapse is common. | High Rigidity: Defined exit vectors; pre-organized conformation. |
| Crystallographic Density | Defined: Triazole often resolves clearly due to | Disordered: Often invisible (high B-factors) unless interacting with protein surface. | Variable: Often disordered; hydrophobic interactions may stabilize specific poses. | Well-Defined: Low B-factors; clear electron density. |
| Intermolecular Interactions | Dipole & H-Bonding: Triazole nitrogens accept H-bonds (backbone/water). | Weak/None: Occasional H-bonds from ether oxygens, but rare in solvent-exposed regions. | None: Purely hydrophobic; no specific polar contacts. | Charge/H-Bonding: Basic nitrogen can form salt bridges. |
| Metabolic Stability | High: Bioisostere of amide; resistant to oxidative cleavage. | Low-Moderate: Susceptible to oxidative metabolism (CYP450). | High: Stable, but lipophilicity issues. | High: Metabolically stable.[] |
| Solubility (LogS) | Moderate: Triazole improves solubility over alkyls but is less soluble than PEG. | High: Excellent aqueous solubility. | Low: Poor solubility; risk of aggregation. | Good: Protonation at physiological pH aids solubility. |
Crystallographic Insights: The Triazole "Staple" Effect
X-ray crystallography reveals that 1,2,3-triazole linkers do not merely span the distance between ligands; they actively stabilize the ternary complex through specific structural mechanisms.
A. The "Water-Bridge" Phenomenon
Unlike aliphatic chains, the triazole ring possesses a significant dipole moment (~5 Debye). Crystallographic snapshots (e.g., PDB 7M16 , PDB 6HAY contexts) often reveal structured water networks bridging the triazole N2 or N3 atoms to protein backbone amides or surface residues (e.g., Tyrosine or Histidine). This "solvent stapling" reduces the desolvation penalty typically associated with ligand binding.
B. Entropic Pre-organization
-
PEG Linkers (e.g., MZ1, PDB 5T35): In solution, PEG chains sample a vast conformational ensemble. Binding requires "freezing" this ensemble into a single bioactive pose, incurring a massive entropic cost (
). -
Triazole-Butyl: The planar triazole ring restricts rotation around the C-N and C-C bonds connecting it to the butyl chain. This pre-organization lowers the entropic barrier to complex formation, often resulting in higher cooperativity (
) even if the binary affinity is similar to PEG analogs.
C. Induced Fit & Plasticity
The "butyl" component of the linker provides just enough "give" to allow the E3 ligase and POI to collapse into a favorable interface without the steric clashes often caused by fully rigid linkers (like piperazine). This balance is termed "Goldilocks Rigidity."
Visualization: Conformational Energy Landscapes
The following diagram illustrates the thermodynamic advantage of the Triazole-Butyl linker in reducing the entropic penalty during ternary complex formation.
Figure 1: Thermodynamic landscape comparing the high entropic cost of binding for flexible PEG linkers versus the pre-organized, lower-penalty binding of Triazole-Butyl linkers.
Experimental Protocol: Crystallizing Flexible Ternary Complexes
Obtaining high-resolution X-ray data for PROTACs with semi-flexible linkers like triazole-butyl requires specific modifications to standard protocols.
Step-by-Step Methodology
-
Construct Design & Purification:
-
Protein Truncation: Use the minimal stable domains (e.g., VHL
domain + Elongin B/C; BRD4 bromodomain). Remove flexible tails to aid lattice formation. -
Purity: Ensure >98% purity via Size Exclusion Chromatography (SEC). The complex must elute as a single monodisperse peak.
-
-
Complex Formation (The "Co-Incubation" Method):
-
Note: Do not mix 1:1:1 immediately.
-
Step A: Incubate the E3 ligase (e.g., VHL) with the PROTAC (5-fold molar excess) for 1 hour at 4°C.
-
Step B: Add the POI (Target Protein) to the mixture at a 1:1 molar ratio relative to the E3 ligase.
-
Step C: Concentrate the ternary complex to 10–15 mg/mL. Critical: If precipitation occurs, add 5% DMSO or 50 mM Arginine/Glutamate to the buffer.
-
-
Crystallization Screening (Matrix Seeding):
-
Spontaneous nucleation is rare for flexible linkers. Use Matrix Seeding (rMMS) with seeds from binary crystals (e.g., VHL-ligand crystals) to provide a template.
-
Condition Optimization: Screen around PEG 3350 (15-25%) or Ammonium Sulfate (1.5-2.5 M) conditions.
-
Additives: Use 1,2,3-heptanetriol or MPD to reduce solvent disorder around the butyl chain.
-
-
Data Collection & Refinement:
-
Cryo-protection: Transfer crystals to a solution containing the mother liquor + 25% Glycerol or Ethylene Glycol.
-
Refinement Strategy: When modeling the linker, use PDB 7M16 (Triazole ligand) as a geometric restraint dictionary. If electron density for the butyl chain is broken, model it with occupancy < 1.0 rather than forcing a conformation that causes R-factor divergence.
-
Workflow Visualization: From Synthesis to Structure
Figure 2: Optimized workflow for obtaining X-ray structures of PROTAC ternary complexes containing triazole linkers.
References
-
Gadd, M. S., et al. (2017). Structural basis of PROTAC cooperative recognition for selective protein degradation.[5][6][7][8] Nature Chemical Biology.[6][7][9] (PDB: 5T35 - The foundational MZ1 structure with PEG linker).
-
Johnson, J. A., et al. (2021). Triazole-based BET family bromodomain inhibitor bound to BRD4(D1). RCSB Protein Data Bank. (PDB: 7M16 - High-resolution triazole ligand structure).
-
Farnaby, W., et al. (2019). BAF complex vulnerabilities in cancer demonstrated via structure-based PROTAC design. Nature Chemical Biology.[6][7][9] (PDB: 6HAY/6HR2 - Comparison of flexible vs. rigidified linkers).
-
Bembenek, S. D., et al. (2021). Examination of the Impact of Triazole Position within Linkers on Solubility and Lipophilicity of a CDK9 Degrader Series. ACS Medicinal Chemistry Letters.
-
Troup, R. I., et al. (2020).[] Current strategies for the design of PROTAC linkers: a critical review. Explor Target Antitumor Ther.[][6]
Sources
- 1. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 2. precisepeg.com [precisepeg.com]
- 5. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]
- 6. Examination of the Impact of Triazole Position within Linkers on Solubility and Lipophilicity of a CDK9 Degrader Series - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 9. First ternary crystal structure of a PROTAC bound to to its E3 ligase VHL and Brd4 target – Ciulli Laboratory [sites.dundee.ac.uk]
Comparative Guide: Triazole Linkers vs. Alkyl Chains in Cytotoxicity & Drug Design
Executive Summary
In the rational design of bifunctional molecules—such as PROTACs (Proteolysis Targeting Chimeras) and antibody-drug conjugates (ADCs)—the linker is not merely a passive connector; it is a critical determinant of physicochemical properties, metabolic stability, and cytotoxicity.[1][2]
This guide compares the two most prevalent linker classes: 1,2,3-Triazole linkers (derived from "Click Chemistry") and Alkyl chains (linear hydrocarbon spacers). While alkyl chains offer maximum flexibility and synthetic simplicity, they often suffer from poor metabolic stability and high lipophilicity, leading to non-specific toxicity. In contrast, triazole linkers provide rigid, metabolically stable bioisosteres that can improve solubility and target selectivity, though their rigidity requires precise structural positioning to avoid steric clashes within the ternary complex.
Part 1: Mechanistic Comparison & Causality
Physicochemical Properties & Permeability[3][4][5][6]
-
Alkyl Chains: Composed of repeating methylene units (-CH₂-)n. They are highly hydrophobic (lipophilic).[3] As chain length increases, logP (partition coefficient) rises, potentially improving membrane permeability up to a point. However, excessive lipophilicity often leads to non-specific cytotoxicity due to membrane accumulation and poor aqueous solubility (high logD), resulting in aggregation and false positives in assays.
-
Triazole Linkers: The 1,2,3-triazole ring is a planar, aromatic heterocycle with a high dipole moment (~5 D). It acts as a hydrogen bond acceptor.[4][5][6] This polarity lowers logP compared to an alkyl chain of equivalent length, improving aqueous solubility. The ring's rigidity reduces the entropic penalty upon binding but requires careful modeling to ensure the "warhead" and E3 ligand can orient correctly.
Metabolic Stability (The Safety Profile)
-
Alkyl Vulnerability: Linear alkyl chains are susceptible to rapid oxidative metabolism by Cytochrome P450 (CYP450) enzymes (specifically ω-oxidation and ω-1 hydroxylation). This metabolic instability can generate reactive metabolites, leading to unpredictable toxicity or rapid clearance (low half-life).
-
Triazole Resilience: The 1,2,3-triazole moiety is chemically inert to hydrolysis, oxidation, and reduction.[5] It mimics the peptide bond electronically but is resistant to proteases. This metabolic stability is a key safety advantage, preventing the premature release of toxic warheads or the formation of reactive species.
Impact on Cytotoxicity (IC50 vs. DC50)[4][9]
-
Potency vs. Toxicity: In PROTACs, "cytotoxicity" can be ambiguous. It can refer to the desired killing of cancer cells (efficacy) or the killing of healthy cells (safety).
-
Alkyl chains often show higher non-specific toxicity due to off-target hydrophobic interactions.
-
Triazole linkers often show superior selectivity.[] For example, in CDK9 degraders, positioning the triazole correctly improved cytotoxicity against AML cells (MV4-11) by 10-fold compared to isomers, driven by stable ternary complex formation rather than just permeability.
-
Part 2: Data Presentation & Analysis
Comparative Attribute Table
| Feature | Alkyl Chain Linkers | 1,2,3-Triazole Linkers | Impact on Cytotoxicity |
| Structure | Flexible, Linear (-CH₂-)n | Rigid, Planar, Heterocyclic | Rigid linkers can enhance specificity; flexible linkers allow "induced fit" but may bind off-targets. |
| Lipophilicity (LogP) | High (Increases with length) | Moderate (Lowers LogP) | High LogP (Alkyl) correlates with non-specific membrane toxicity. |
| Solubility | Poor (Aqueous) | Good (Polar character) | Poor solubility (Alkyl) leads to aggregation-induced false toxicity. |
| Metabolic Stability | Low (Susceptible to oxidation) | High (Bio-orthogonal, inert) | Triazoles reduce risk of toxic metabolite formation. |
| Ternary Complex | High Entropy Cost | Low Entropy Cost | Triazoles stabilize the complex, improving on-target potency (lower IC50). |
| Synthetic Access | Standard Coupling (Amide/Ether) | CuAAC "Click" Chemistry | Click chemistry is modular, allowing rapid library generation to tune toxicity. |
Case Study Data: CDK9 Degraders
Reference: Comparison of varying triazole positions within an alkyl linker for CDK9 degradation in MV4-11 cells.
| Linker Type | Compound ID | Linker Length | IC50 (Cytotoxicity) | DC50 (Degradation) | Observation |
| Alkyl-Triazole (Optimal) | Cmpd 21 | ~12 atoms | 0.018 µM | 0.006 µM | Triazole position optimized for ternary complex; high potency. |
| Alkyl-Triazole (Isomer) | Cmpd 22 | ~12 atoms | 0.190 µM | 0.045 µM | Moving triazole by 2 carbons reduced potency 10-fold. |
| Pure Alkyl (Reference) | AT7519-Thal | Flexible | > 1.0 µM | N/A | High flexibility led to poor degradation and lower cytotoxicity (efficacy). |
Interpretation: The triazole is not just a spacer; its electronic properties and rigidity actively contribute to the binding interface. The "cytotoxicity" here represents desirable drug efficacy. The pure alkyl chain failed to stabilize the complex sufficient for degradation.
Part 3: Visualization (Graphviz/DOT)
Diagram 1: Linker Logic & Toxicity Pathways
This diagram illustrates the causal relationships between linker structure, physicochemical properties, and the resulting toxicity/efficacy profiles.
Caption: Causal flow from linker chemistry to biological outcomes.[2][8][3][5][9][10] Alkyl chains risk non-specific toxicity, while triazoles enhance targeted efficacy through stability and rigidity.
Part 4: Experimental Protocols
To objectively compare the cytotoxicity and efficacy of these linkers, a self-validating workflow combining cell viability assays with protein degradation analysis is required.
Protocol A: Comparative Cytotoxicity Assay (CellTiter-Glo)
Objective: Determine the IC50 (potency) and assess non-specific toxicity (safety).
-
Cell Seeding:
-
Seed target cancer cells (e.g., MV4-11) and a control healthy cell line (e.g., PBMCs or fibroblasts) in 96-well opaque plates (5,000 cells/well).
-
Incubate for 24h at 37°C, 5% CO₂.
-
-
Compound Treatment:
-
Prepare serial dilutions (10-point, 3-fold) of the Triazole-linker PROTAC, Alkyl-linker PROTAC, and the Warhead-only control (to distinguish linker effect from warhead toxicity).
-
Treat cells in triplicate. Include DMSO vehicle control (0.1%).
-
-
Incubation:
-
Incubate for 72 hours. (Note: Degraders often require longer times than inhibitors to show phenotypic effects).
-
-
Readout:
-
Equilibrate plate to room temperature (30 min).
-
Add CellTiter-Glo® reagent (1:1 volume ratio). Shake for 2 min (lysis).
-
Incubate 10 min (signal stabilization).
-
Measure Luminescence.
-
-
Analysis:
-
Normalize to DMSO control. Plot % Viability vs. Log[Concentration].
-
Validation Check: If the "Warhead-only" control is significantly less toxic than the PROTAC, the linker/degradation mechanism is driving the effect. If the Alkyl-PROTAC kills healthy cells at low concentrations, it indicates non-specific lipophilic toxicity.
-
Protocol B: Degradation Efficiency (Western Blot)
Objective: Correlate cytotoxicity with actual protein degradation (DC50).[8]
-
Treatment: Treat cells with compounds at concentrations flanking the IC50 (e.g., 10 nM, 100 nM, 1 µM) for 6–24 hours.
-
Lysis: Lyse cells in RIPA buffer + Protease/Phosphatase inhibitors.
-
Normalization: BCA assay to ensure equal protein loading.
-
Blotting: Probe for Target Protein (e.g., CDK9) and Housekeeping Protein (e.g., GAPDH).
-
Quantification: Densitometry to calculate DC50 (concentration achieving 50% degradation).
Diagram 2: Experimental Workflow
Caption: Parallel workflow to distinguish between on-target degradation (efficacy) and off-target killing (toxicity).
References
-
Examination of the Impact of Triazole Position within Linkers on Solubility and Lipophilicity of a CDK9 Degrader Series. ACS Medicinal Chemistry Letters.[11] (2023).[12][8][4][11] [Link]
-
Current strategies for the design of PROTAC linkers: a critical review. Exploration of Targeted Anti-tumor Therapy. (2020).[3][6][] [Link]
-
Triazoles in Medicinal Chemistry: Physicochemical Properties, Bioisosterism, and Application. Journal of Medicinal Chemistry.[13] (2024).[4][14] [Link]
-
Impact of linker length on the activity of PROTACs. Journal of Experimental & Clinical Cancer Research. (2018). [Link]
Sources
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- 3. Triazole-( p -tolylthio)methyl hybrids via click chemistry: synthesis, molecular docking, and evaluation as promising anticancer candidates - RSC Advances (RSC Publishing) DOI:10.1039/D5RA09528J [pubs.rsc.org]
- 4. Triazoles in Medicinal Chemistry: Physicochemical Properties, Bioisosterism, and Application - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 6. Application of triazoles as bioisosteres and linkers in the development of microtubule targeting agents - PMC [pmc.ncbi.nlm.nih.gov]
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- 14. preprints.org [preprints.org]
A Senior Application Scientist's Guide to Validating Click Reaction Success Using Thin-Layer Chromatography (TLC)
For researchers and professionals in drug development, the efficiency and success of a chemical reaction are paramount. The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," is celebrated for its reliability and wide scope.[1][2] However, verifying the completion of this powerful ligation reaction is a critical step in any synthetic workflow. While sophisticated analytical techniques exist, Thin-Layer Chromatography (TLC) remains an indispensable tool for its simplicity, speed, and low cost, providing immediate, actionable insights at the bench.[3][4][5]
This guide provides an in-depth comparison and practical protocols for using TLC to monitor click reactions, grounded in the principles of chromatography and extensive field experience. We will explore not just the "how" but the critical "why" behind each step, ensuring a robust and self-validating analytical system.
The Foundational Principle: Polarity Drives Separation
TLC operates on the principle of differential migration.[4] A small amount of the reaction mixture is spotted onto a stationary phase (typically a thin layer of polar silica gel on a plate), and a mobile phase (a solvent or solvent mixture) is allowed to travel up the plate via capillary action.[6][7]
The success of using TLC to monitor a click reaction hinges on a predictable change in polarity between the reactants (azide and alkyne) and the 1,2,3-triazole product. The newly formed triazole ring introduces a higher degree of polarity compared to the individual starting materials. This difference causes the components to travel up the TLC plate at different rates:
-
Less Polar Compounds: Have a weaker affinity for the polar silica gel and a stronger affinity for the mobile phase. They travel further up the plate, resulting in a higher Retention Factor (Rf) .
-
More Polar Compounds: Adsorb more strongly to the silica gel. They travel shorter distances, resulting in a lower Rf.
Typically, the triazole product will have a lower Rf value than the less polar starting alkyne or azide, allowing for clear visual separation.
Workflow for Monitoring a Click Reaction via TLC
The following diagram outlines the logical flow of a typical TLC experiment for monitoring a click reaction.
Caption: A standard workflow for click reaction analysis using TLC.
Experimental Protocol: A Self-Validating System
This protocol is designed to provide unambiguous results by directly comparing the reaction mixture to its starting components on a single plate.
Materials
-
TLC Plates: Silica gel 60 F254 (the "F254" indicates a fluorescent indicator for UV visualization).[8]
-
Developing Chamber: A glass jar with a lid.
-
Capillary Spotters: For applying samples to the plate.
-
Eluent (Mobile Phase): A mixture of a non-polar solvent (e.g., Hexanes, Dichloromethane) and a polar solvent (e.g., Ethyl Acetate, Methanol).
-
Visualization Tools: Hand-held UV lamp (254 nm) and chemical staining reagents.
Step-by-Step Methodology
-
Chamber & Eluent Preparation:
-
Pour a small amount (0.5 cm depth) of your chosen eluent into the developing chamber.
-
Place a piece of filter paper inside, wetting it with the eluent to saturate the chamber atmosphere. This prevents uneven solvent evaporation from the plate surface. Close the chamber and let it equilibrate for 5-10 minutes.
-
-
TLC Plate Spotting (The Key to Validation):
-
With a pencil, lightly draw a starting line (origin) about 1 cm from the bottom of the TLC plate. Never use a pen, as the ink will chromatograph with your samples.[9]
-
Designate three lanes on the origin:
-
Lane 1 (Starting Material - SM): Spot your limiting reactant (e.g., the alkyne).
-
Lane 2 (Co-spot - C): First, spot the limiting reactant. Then, on top of the same spot, carefully spot an aliquot from your reaction mixture. This lane is crucial for confirming if the spot in the reaction lane is identical to the starting material.[6]
-
Lane 3 (Reaction - Rxn): Spot an aliquot of your reaction mixture.
-
-
Technique: Apply the sample in small, repeated applications to the same point, allowing the solvent to evaporate between each application. This creates a small, concentrated spot, which leads to better separation.[10]
-
-
Development:
-
Carefully place the spotted TLC plate into the equilibrated chamber. Ensure the solvent level is below the origin line to prevent your samples from dissolving into the solvent pool.[9][11]
-
Allow the eluent to travel up the plate via capillary action. Remove the plate when the solvent front is about 1 cm from the top.
-
Immediately mark the solvent front with a pencil.
-
-
Visualization: A Two-Tiered Approach
-
Tier 1: UV Light (Non-Destructive):
-
Tier 2: Chemical Staining (Destructive):
-
If your compounds are not UV-active, or to confirm the presence of specific functional groups, a chemical stain is required.[10][14] This step is destructive, meaning the plate cannot be used for further analysis.[12][13]
-
Potassium Permanganate (KMnO₄) Stain: This is an excellent choice for click reactions. It reacts with and visualizes any remaining alkyne (an easily oxidizable group), appearing as a yellow-white spot on a purple background. The triazole product may or may not stain.[13][15][16]
-
Iodine (I₂): A general-purpose stain where the plate is exposed to iodine vapor. It forms brown spots with many organic compounds.[7][12]
-
-
Interpreting the TLC Plate: A Visual Guide to Reaction Progress
The power of the co-spotting method becomes clear during interpretation.
| Reaction Status | Observation on TLC Plate | Causality |
| Successful | The spot corresponding to the limiting starting material (SM lane) is absent in the reaction (Rxn) lane. A new, lower-Rf spot (the triazole product) is present in the Rxn lane. The co-spot (C) lane shows only the new product spot. | The limiting reactant has been fully consumed to form the more polar triazole product. |
| Incomplete | The Rxn lane shows both the starting material spot and the new product spot. The co-spot lane will appear as a single, potentially elongated spot at the same Rf as the starting material, confirming its identity. | The reaction has not proceeded to completion; both reactant and product are present. |
| Failed | The Rxn lane looks identical to the SM lane. No new product spot is visible. | The starting material remains unreacted, indicating an issue with the catalyst, reagents, or reaction conditions.[17] |
| Side Products | Additional, unexpected spots appear in the Rxn lane. | The reaction conditions may be promoting alternative pathways or decomposition. |
Troubleshooting Common TLC Issues
| Problem | Likely Cause | Solution & Rationale |
| Streaking Spots | Sample is too concentrated (overloaded) or contains highly polar/ionic species.[18][19] | Dilute the sample before spotting. For acidic or basic compounds, add a drop of acetic acid or triethylamine, respectively, to the eluent to neutralize the functional groups and prevent strong, non-specific binding to the silica. |
| Rf ≈ 0 (No Movement) | Eluent is not polar enough to move the compounds off the origin. | Increase the polarity of the eluent by increasing the proportion of the polar solvent (e.g., from 10% Ethyl Acetate in Hexanes to 20%). |
| Rf ≈ 1 (Runs with Front) | Eluent is too polar; compounds have no affinity for the stationary phase. | Decrease the eluent polarity by increasing the proportion of the non-polar solvent (e.g., from 50% Ethyl Acetate in Hexanes to 30%). |
| Poor Separation | Reactants and product have very similar Rf values in the chosen eluent.[20] | Change the solvent system entirely. For example, if Hexanes/Ethyl Acetate fails, try Dichloromethane/Methanol. This alters the specific interactions between the compounds and the two phases, often improving resolution. |
Comparison with Alternative Analytical Methods
While TLC is an excellent first-line tool, it is primarily qualitative. For quantitative analysis or more complex mixtures, other techniques are superior. The choice of method depends on the specific information required.
Caption: Comparison of TLC with other common analytical techniques.
| Feature | Thin-Layer Chromatography (TLC) | High-Performance Liquid Chromatography (HPLC) | Nuclear Magnetic Resonance (NMR) | Mass Spectrometry (MS) |
| Primary Use | Rapid reaction monitoring, purity check | Quantitative analysis, purification | Structural elucidation, quantitative analysis | Molecular weight confirmation |
| Speed | Very Fast (~10-20 min) | Slower (~20-60 min per sample) | Moderate (~10 min per sample) | Fast (<5 min per sample) |
| Cost | Very Low | High | Very High | High |
| Information | Qualitative (Rf value) | Quantitative (% conversion, purity) | Definitive structure, quantitative | Molecular mass, fragmentation |
| Throughput | High (multiple samples/plate) | Low (sequential injection) | Low (sequential) | Moderate to High (with autosampler) |
Conclusion
Thin-Layer Chromatography is a powerful, efficient, and cost-effective method for the real-time validation of click reaction success. Its utility lies not just in its speed, but in its ability to provide a clear, visual confirmation of the transformation from reactants to product. By employing a systematic and self-validating protocol, particularly the use of a co-spot, researchers can confidently assess reaction outcomes, troubleshoot issues, and make informed decisions in their synthetic workflows. While it does not replace the need for more sophisticated quantitative techniques like HPLC or NMR for final characterization, TLC is an unparalleled tool for at-the-bench monitoring and optimization.
References
-
Schröder, T., Gartner, M., Grab, T., & Bräse, S. (2007). A new azide staining reagent based on “click chemistry”. Organic & Biomolecular Chemistry, 5(17), 2767-2769. Retrieved from [Link]
-
Wikipedia. (2023). Thin-layer chromatography. Retrieved from [Link]
-
Chemistry Hall. (2020). Thin Layer Chromatography: A Complete Guide to TLC. Retrieved from [Link]
-
University of Colorado Boulder. (n.d.). Thin Layer Chromatography. Retrieved from [Link]
-
University of York. (n.d.). Thin Layer Chromatography. Retrieved from [Link]
-
Cegielska, B., & Kacprzak, K. M. (2008). Simple and Convenient Protocol for Staining of Organic Azides on TLC Plates by Ninhydrin. A New Application of an Old Reagent. Molbank, 2008(3), M577. Retrieved from [Link]
-
Boulgakov, A. A., Moor, S., Jo, H. H., et al. (2020). Next-Generation TLC: A Quantitative Platform for Parallel Spotting and Imaging. The Journal of Organic Chemistry, 85(14), 9106–9112. Retrieved from [Link]
-
Washington State University. (n.d.). Monitoring Reactions by TLC. Retrieved from [Link]
-
Kuang, G., Gu, L., & Wu, D. (2016). Structural Determinants of Alkyne Reactivity in Copper-Catalyzed Azide-Alkyne Cycloadditions. Molecules, 21(12), 1716. Retrieved from [Link]
-
University of Rochester. (n.d.). Troubleshooting: TLC. Retrieved from [Link]
-
Organic Chemistry. (n.d.). TLC stains. Retrieved from [Link]
-
University of Colorado Boulder. (n.d.). TLC Stains. Retrieved from [Link]
-
Boulgakov, A. A., Moor, S., Jo, H. H., et al. (2020). Next-Generation TLC: A Quantitative Platform for Parallel Spotting and Imaging. ACS Central Science, 6(7), 1136-1142. Retrieved from [Link]
-
LibreTexts Chemistry. (2022). 2.3F: Visualizing TLC Plates. Retrieved from [Link]
-
LibreTexts Chemistry. (2022). Thin Layer Chromatography. Retrieved from [Link]
-
Mettler Toledo. (n.d.). Click Reactions and Click Chemistry Tools for In-Situ Monitoring. Retrieved from [Link]
-
Process Sensing Technologies. (2025). Fundamentals and Applications of Thin Layer Chromatography (TLC). Retrieved from [Link]
-
Bitesize Bio. (2025). Troubleshooting Thin Layer Chromatography: Some TLC for Your TLC. Retrieved from [Link]
-
Academia.edu. (n.d.). Quantitative monitoring of the progress of organic reactions using multivariate image analysis-thin layer chromatography (MIA-TLC) method. Retrieved from [Link]
-
ChemBAM. (n.d.). TLC troubleshooting. Retrieved from [Link]
-
Medium. (2023). Troubleshooting Common Issues in Thin Layer Chromatography: Practical Solutions. Retrieved from [Link]
-
Presolski, S. I., Hong, V. P., & Finn, M. G. (2011). Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation. Current protocols in chemical biology, 3(4), 153–162. Retrieved from [Link]
-
LibreTexts Chemistry. (2025). 5.7: Visualizing TLC Plates. Retrieved from [Link]
-
Chemistry Stack Exchange. (2016). Monitoring reaction progress?. Retrieved from [Link]
-
Creative Biolabs. (n.d.). Click Chemistry Protocols. Retrieved from [Link]
-
University of Colorado Boulder, Organic Chemistry. (n.d.). Thin Layer Chromatography (TLC). Retrieved from [Link]
-
Hein, C. D., Liu, X. M., & Wang, D. (2008). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. Chemical Society Reviews, 37(6), 1122-1132. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Click Chemistry Azide-Alkyne Cycloaddition. Retrieved from [Link]
-
ResearchGate. (n.d.). Quantitative monitoring of the progress of organic reactions using multivariate image analysis-thin layer chromatography (MIA-TLC) method. Retrieved from [Link]
-
Presolski, S. I., Hong, V. P., & Finn, M. G. (2011). Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. Cold Spring Harbor Protocols, 2011(12), pdb.prot067138. Retrieved from [Link]
-
American Chemical Society. (2019). Enantioselective Copper Catalyzed Alkyne–Azide Cycloaddition by Dynamic Kinetic Resolution. Retrieved from [Link]
-
baseclick GmbH. (n.d.). Click Reaction Protocol Kits for Imaging, Cytometry & HTS. Retrieved from [Link]
-
University of Birmingham. (n.d.). Asymmetric synthesis 1,2,3-triazoles utilising the copper-catalysed azide-alkyne cycloaddition. Retrieved from [Link]
-
MDPI. (2020). Synthesis of 1,2,3-Triazoles from Alkyne-Azide Cycloaddition Catalyzed by a Bio-Reduced Alkynylcopper (I) Complex. Retrieved from [Link]
-
Wikipedia. (2023). Azide-alkyne Huisgen cycloaddition. Retrieved from [Link]
Sources
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- 4. Fundamentals and Applications of Thin Layer Chromatography (TLC) • Environmental Studies (EVS) Institute [evs.institute]
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Safety Operating Guide
4-(4-[1,2,3]Triazol-1-yl-butyl)phenol proper disposal procedures
Executive Summary
Immediate Action Required: Treat 4-(4-[1,2,3]Triazol-1-yl-butyl)phenol as a Hazardous Organic Waste . Do not dispose of down drains or in municipal trash.
This compound combines a phenolic moiety (toxic, corrosive, potential aquatic pollutant) with a 1,2,3-triazole (nitrogen-rich heterocycle). While the 1,2,3-triazole ring is thermally stable, the phenol group dictates the primary safety constraints: skin absorption risks and incompatibility with strong oxidizers.
Critical Safety Warning (Synthesis Residue): If this material was synthesized in-house via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), you must verify the absence of unreacted organic azides . Residual azides pose an explosion hazard if allowed to contact heavy metals (e.g., copper catalysts) or if concentrated in waste streams.
Part 1: Hazard Identification & Chemical Analysis
Understanding the molecular structure is the first step to safe disposal. This protocol is derived from the functional group properties of the molecule.
| Functional Group | Hazard Characteristic | Impact on Disposal |
| Phenol Moiety | Toxic & Corrosive (Class 6.1/8). Rapidly absorbed through skin. | Requires double-gloving and segregation from oxidizers to prevent exothermic nitration. |
| 1,2,3-Triazole | Nitrogen-Rich . Generally stable, but generates NOx during incineration. | Must be incinerated in a facility equipped with scrubbers. |
| Butyl Linker | Lipophilic . Increases tissue penetration. | Enhances the skin absorption risk of the phenol group. |
Compatibility Check
-
Incompatible with: Strong oxidizing agents (Nitric acid, Peroxides), Acid chlorides, Acid anhydrides.
-
Reactivity: Phenols can undergo electrophilic aromatic substitution; mixing with nitric acid can generate explosive nitrophenols (e.g., picric acid analogs). Strictly segregate from oxidizing waste.
Part 2: Personal Protective Equipment (PPE) & Containment
Trustworthiness Protocol: Treat the container as the primary line of defense.
-
Gloves: Double Nitrile or Neoprene . Standard latex is permeable to phenols.
-
Eye Protection: Chemical splash goggles (ANSI Z87.1).
-
Clothing: Lab coat buttoned to the neck; long pants; closed-toe shoes.
-
Ventilation: All transfers must occur inside a certified chemical fume hood.
Part 3: Step-by-Step Disposal Workflow
A. Solid Waste (Pure Compound)
-
Container Selection: Use a wide-mouth high-density polyethylene (HDPE) or glass jar with a screw-top lid.
-
Labeling: Affix a hazardous waste label.
-
Constituents: "4-(4-[1,2,3]Triazol-1-yl-butyl)phenol".
-
Hazards: "Toxic", "Irritant".[1]
-
-
Bagging: Place the sealed container into a clear secondary ziplock bag to contain any exterior residue.
-
Storage: Store in a Satellite Accumulation Area (SAA) away from oxidizers until pickup.
B. Liquid Waste (Solutions)
-
Solvent Identification: Determine the solvent used (e.g., DMSO, Methanol, DCM).
-
Segregation:
-
Non-Halogenated: If dissolved in Methanol/DMSO/Ethanol.
-
Halogenated: If dissolved in Dichloromethane (DCM) or Chloroform.
-
-
Quenching (If Azide Suspected): If the solution is a crude reaction mixture containing potential unreacted azides, treat with a phosphine reducing agent (e.g., Triphenylphosphine) or follow your institution's azide quenching protocol before declaring it waste.
-
Transfer: Pour into the appropriate carboy using a funnel in the fume hood. Do not overfill (leave 10% headspace).
Part 4: Disposal Decision Logic (Visualization)
The following diagram outlines the decision process for disposing of this specific compound, ensuring segregation from incompatible streams.
Caption: Operational workflow for segregating 4-(4-[1,2,3]Triazol-1-yl-butyl)phenol waste based on physical state and chemical composition.
Part 5: Regulatory Compliance (RCRA & EPA)
While this specific molecule may not have a unique P-list or U-list entry, it must be classified based on its characteristics and parent structures.
-
Waste Classification:
-
Phenol (Parent): Listed as U188 (Toxic Waste).
-
Recommendation: Manage this derivative as Hazardous Waste to ensure compliance with 40 CFR 261.33.
-
-
Disposal Method:
-
Incineration: The only acceptable method. The high nitrogen content of the triazole ring requires incineration at facilities capable of handling NOx emissions.
-
Prohibited: Do not use oxidative waste treatment (e.g., Chromic acid baths) for cleaning glassware contaminated with this compound.
-
Part 6: Emergency Procedures
| Scenario | Immediate Action |
| Skin Contact | Flush immediately with water for 15 mins.[2][3] If available, use PEG 300/400 (Polyethylene Glycol) swab, as it solubilizes phenols better than water. Seek medical attention. |
| Eye Contact | Flush with eyewash station for 15 mins, lifting lids. Do not use PEG in eyes. |
| Spill (Solid) | Dampen with water/ethanol to prevent dust. Scoop into hazardous waste jar. |
| Spill (Liquid) | Absorb with vermiculite or clay pads. Do not use combustible materials (like sawdust) if the solvent is oxidizing. |
References
-
Occupational Safety and Health Administration (OSHA) . Occupational Safety and Health Standards: Toxic and Hazardous Substances (Phenol). 29 CFR 1910.1000. Available at: [Link]
-
U.S. Environmental Protection Agency (EPA) . Resource Conservation and Recovery Act (RCRA) Regulations: Hazardous Waste Lists (P and U Lists). 40 CFR Part 261.[4]33. Available at: [Link][4]
Sources
Personal protective equipment for handling 4-(4-[1,2,3]Triazol-1-yl-butyl)phenol
[1][2]
Part 1: Executive Safety Assessment (The "Why")
Substance Classification: Functionalized Phenolic Triazole Primary Hazard Driver: Phenol Moiety Secondary Hazard Driver: 1,2,3-Triazole Ring [1][2]
Handling 4-(4-[1,2,3]Triazol-1-yl-butyl)phenol requires a safety protocol that transcends standard "lab hygiene."[1] This molecule combines the systemic toxicity and corrosivity of a phenol with the bioactive potential of a triazole .
The Critical Risk: The "Anesthetic Burn" Like many substituted phenols, this compound poses a unique dermal threat. Phenolic compounds can anesthetize nerve endings upon contact.[3] A researcher may suffer a chemical burn or significant systemic absorption without feeling immediate pain.[3][4] By the time irritation is felt, deep tissue damage or systemic toxicity (kidney/liver) may have already occurred.
Structure-Activity Relationship (SAR) Safety Logic:
-
Phenol Group: Responsible for rapid skin absorption, protein denaturation, and potential systemic toxicity.
-
Butyl Linker: Increases lipophilicity (LogP), potentially enhancing skin permeation rates compared to phenol alone.
-
Triazole Ring: Associated with respiratory irritation and potential endocrine interactions (common in triazole antifungals).
Part 2: Personal Protective Equipment (PPE) Matrix
Standard nitrile gloves are insufficient for prolonged protection against phenolic solutions.[3] The following matrix dictates the required gear based on the state of matter.
| Protective Layer | Solid Handling (Weighing/Transfer) | Solution Handling (Dissolving/Reacting) | Rationale |
| Hand Protection (Primary) | Double Nitrile Gloves (min 5 mil each) | Laminate Film (Silver Shield/Barrier) or Viton | Phenols permeate nitrile rapidly in solution.[1] Laminate film offers >4h breakthrough time. |
| Hand Protection (Secondary) | N/A | Nitrile (Outer) | Provides dexterity and grip over the slippery laminate liner. |
| Eye Protection | Safety Glasses with Side Shields | Chemical Splash Goggles | Prevent corneal opacity/blindness from splashes (phenolic risk). |
| Respiratory | N95 (if outside hood) | Fume Hood (Mandatory) | Triazole dusts are respiratory irritants. |
| Body Defense | Lab Coat (Buttoned, Cotton/Poly) | Lab Coat + Chemical Apron | Cotton absorbs; an apron deflects splashes from the femoral artery area. |
Part 3: Operational Protocols
3.1. Pre-Operational Verification
Before opening the vial, verify the presence of the Specific Phenol First Aid Kit :
-
PEG 300 or PEG 400 (Polyethylene Glycol): Minimum 500 mL.[5] Water is ineffective and dangerous for initial phenol decontamination as it spreads the hydrophobic chemical.
-
Swabs/Gauze: For applying PEG.[4]
-
Bag for Contaminated Waste: Sealable.
3.2. Weighing & Solubilization (The High-Risk Moment)
-
Step 1 (Environment): Perform all weighing inside a chemical fume hood. If the balance is outside, use a secondary containment tray and a static-free spatula.
-
Step 2 (Solvent Choice): This compound is likely hydrophobic. Dissolution in DMSO or Methanol is common.
-
Warning: DMSO enhances skin permeability. A DMSO solution of this compound carries the toxin through the skin faster than the pure solid. Strict adherence to the "Solution Handling" PPE column is required here.
-
-
Step 3 (Transfer): Do not pour. Use pipettes or syringes to transfer solutions to avoid drips running down the side of the flask.
3.3. Reaction Monitoring
-
TLC/HPLC: Treat all aliquots as highly toxic.
-
Waste: Quench reaction mixtures before disposal. Do not mix with oxidizing acids (e.g., Nitric acid) as phenols can nitrate exothermically.
Part 4: Emergency Response & Decontamination
Scenario: Skin Contact (Solid or Solution)
-
IMMEDIATE ACTION: Do NOT rinse with water initially.
-
APPLY PEG 400: Soak a gauze pad in PEG 400 and scrub the area gently. The PEG solubilizes the phenol and retards absorption.[5]
-
REPEAT: Change gauze and re-apply PEG until the odor dissipates or for at least 15 minutes.
-
FLUSH: Only after PEG treatment, flush with copious water in a safety shower.
-
MEDICAL: Seek emergency medical attention. Inform them of "Phenol Derivative Exposure."
Scenario: Eye Contact
-
FLUSH: Immediately flush with water/eyewash for 15 minutes.[4][6][7] Hold eyelids open.
-
NO PEG: Do NOT use PEG in the eyes.
-
MEDICAL: Transport to ER immediately.
Part 5: Visual Decision Workflows
Figure 1: PPE Selection Logic
Caption: Decision tree for selecting appropriate glove materials based on the state of the chemical.
[1]
Figure 2: Emergency Response Protocol
Caption: Critical First Aid workflow emphasizing the use of PEG 400 over water for initial skin decontamination.
[1][2][8]
Part 6: Disposal & Environmental Stewardship
-
Waste Classification: Hazardous Organic Waste (Toxic).
-
Segregation: Do not mix with general organic solvents if possible. Label specifically as "Phenolic Waste" to alert disposal teams.
-
Spill Cleanup:
-
Don full PPE (Laminate gloves).
-
Cover spill with vermiculite or absorbent pads.
-
If solid: Scoop carefully to avoid dust.
-
If liquid: Absorb, then wipe area with PEG 400, followed by soap and water.
-
References
Sources
- 1. CAS 98-54-4: 4-tert-Butylphenol | CymitQuimica [cymitquimica.com]
- 2. Synthesis of Biologically Relevant 1,2,3- and 1,3,4-Triazoles: From Classical Pathway to Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. oehs.tulane.edu [oehs.tulane.edu]
- 4. Appendix P - Phenol First Aid Guide and PPE | Environment, Health and Safety [ehs.cornell.edu]
- 5. ehs.wwu.edu [ehs.wwu.edu]
- 6. assets.thermofisher.com [assets.thermofisher.com]
- 7. fishersci.com [fishersci.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
